Product packaging for Bicyclo[4.3.1]decan-7-one(Cat. No.:CAS No. 87626-03-7)

Bicyclo[4.3.1]decan-7-one

Cat. No.: B15431879
CAS No.: 87626-03-7
M. Wt: 152.23 g/mol
InChI Key: UDJJGBHNIUAFFD-UHFFFAOYSA-N
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Description

Bicyclo[4.3.1]decan-7-one is an organic compound characterized by its bridged bicyclic ring system, which consists of a seven-membered ring fused to a six-membered ring, both of which can adopt chair conformations . With the molecular formula C10H16O , this ketone serves as a valuable synthetic building block and model compound in organic chemistry and materials science research. The unique strain and conformational flexibility of the bicyclo[4.3.1]decane skeleton make it a subject of interest for structural studies, as seen in related structures where the ring system was confirmed by X-ray crystallography . Researchers utilize this core structure and its derivatives, such as the 6-bromo analog and functionalized versions like endo-5-hydroxy-1-methylthis compound , to explore synthetic methodologies, photochemical rearrangements , and the development of novel molecular architectures. This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B15431879 Bicyclo[4.3.1]decan-7-one CAS No. 87626-03-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87626-03-7

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

bicyclo[4.3.1]decan-7-one

InChI

InChI=1S/C10H16O/c11-10-6-5-8-3-1-2-4-9(10)7-8/h8-9H,1-7H2

InChI Key

UDJJGBHNIUAFFD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CC(C1)CCC2=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bicyclo[4.3.1]decan-7-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[4.3.1]decane skeleton is a significant structural motif found in a variety of natural products and serves as a valuable scaffold in medicinal chemistry and drug development. The synthesis of specific derivatives, such as Bicyclo[4.3.1]decan-7-one, presents unique challenges due to the bridged nature of the ring system. This guide provides a comprehensive overview of the synthetic strategies that have been successfully employed to construct this target molecule, with a focus on detailed experimental protocols, comparative data, and visual representations of the reaction pathways.

Synthetic Strategies and Data

The synthesis of this compound and its unsaturated analogue, bicyclo[4.3.1]dec-2-en-7-one, has been accomplished through several key strategic approaches. These include intramolecular photocycloaddition followed by ring fragmentation, intramolecular conjugate addition, and ring expansion methodologies. Below is a summary of the quantitative data associated with these synthetic routes.

Table 1: Synthesis of Bicyclo[4.3.1]dec-2-en-7-one via Intramolecular [2+2] Photocycloaddition
StepReactantReagents and ConditionsProductYield (%)Reference
1. Intramolecular [2+2] Photocycloaddition1-acetoxy-2-(pent-4-enoyl)cyclopentenehν (high-pressure Hg lamp), Pyrex filter, Hexane, r.t., 4 hPhotocycloadduct85[1]
2. Saponification and Retro-Aldol CondensationPhotocycloadduct4% KOH, dioxane/water (1:1), r.t., 1.5 hKetol (6)86.6[1]
3. Reduction of KetoneKetol (6)NaBH4, MeOH, 0 °C, 10 minDiol (7a and 7b)98.4[1]
4. MonotosylationDiol (7a and 7b)TsCl, pyridine, 0 °C to r.t., 15 hMonotosylate (8)94.6[1]
5. Grob FragmentationMonotosylate (8)NaH, THF, reflux, 2 hBicyclo[4.3.1]dec-2-en-7-one (9)75.3[1]
Table 2: Synthesis of a Bicyclo[4.3.1]decanone Derivative via Intramolecular Conjugate Addition
StepReactantReagents and ConditionsProductYield (%)Reference
1. 7-endo Intramolecular Conjugate AdditionEnone (6)Et3N, THF/MeOHBicyclo[4.3.1]decanone derivative (5)Not specified[2][3]

Note: The specific yield for this step was not provided in the abstract. The reaction was described as a "smooth" conversion.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. The following protocols are based on the successful synthesis of bicyclo[4.3.1]dec-2-en-7-one.

Protocol 1: Synthesis of Bicyclo[4.3.1]dec-2-en-7-one via Intramolecular [2+2] Photocycloaddition and Grob Fragmentation[1]

Step 1: Intramolecular [2+2] Photocycloaddition A solution of 1-acetoxy-2-(pent-4-enoyl)cyclopentene in hexane is irradiated with a high-pressure mercury lamp through a Pyrex filter at room temperature for 4 hours. The solvent is then evaporated under reduced pressure to yield the crude photocycloadduct, which can be used in the next step without further purification.

Step 2: Saponification and Retro-Aldol Condensation The crude photocycloadduct is dissolved in a 1:1 mixture of dioxane and water containing 4% potassium hydroxide. The solution is stirred at room temperature for 1.5 hours. The reaction mixture is then neutralized and extracted with an appropriate organic solvent. The organic layer is dried and concentrated to give the ketol.

Step 3: Reduction of the Ketone To a solution of the ketol in methanol at 0°C, sodium borohydride is added portionwise. The reaction is stirred for 10 minutes, after which the excess reagent is quenched. The solvent is removed, and the residue is worked up to isolate the corresponding diols.

Step 4: Monotosylation of the Diol The mixture of diols is dissolved in pyridine and cooled to 0°C. p-Tosyl chloride is added, and the reaction is allowed to warm to room temperature and stirred for 15 hours. The reaction is then quenched with water and extracted. The combined organic layers are washed, dried, and concentrated to give the monotosylate.

Step 5: Grob Fragmentation The monotosylate is dissolved in anhydrous tetrahydrofuran, and sodium hydride is added. The mixture is heated to reflux for 2 hours. After cooling, the reaction is carefully quenched with water and extracted. The organic extracts are dried and concentrated, and the resulting crude product is purified by chromatography to afford bicyclo[4.3.1]dec-2-en-7-one.

Visualizations of Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies for constructing the bicyclo[4.3.1]decane core.

Synthesis_Pathway_1 Start 1-Acetoxy-2-(pent-4-enoyl)cyclopentene Photocycloadduct Photocycloadduct Start->Photocycloadduct hν, Hexane Ketol Ketol Photocycloadduct->Ketol KOH, dioxane/H2O Diol Diol Ketol->Diol NaBH4, MeOH Monotosylate Monotosylate Diol->Monotosylate TsCl, Pyridine FinalProduct Bicyclo[4.3.1]dec-2-en-7-one Monotosylate->FinalProduct NaH, THF (Grob Fragmentation)

Caption: Intramolecular Photocycloaddition and Grob Fragmentation Pathway.

Synthesis_Pathway_2 Start Enone FinalProduct Bicyclo[4.3.1]decanone Derivative Start->FinalProduct Et3N, THF/MeOH (7-endo Conjugate Addition)

Caption: Intramolecular Conjugate Addition Pathway.

This guide provides a foundational understanding of the synthetic approaches to this compound. The detailed protocols and comparative data are intended to aid researchers in the selection and implementation of the most suitable synthetic route for their specific needs. The provided visualizations offer a clear overview of the reaction sequences, facilitating a deeper comprehension of the chemical transformations involved.

References

Bicyclo[4.3.1]decan-7-one: A Technical Overview of a Sparsely Documented Ketone

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical properties of Bicyclo[4.3.1]decan-7-one. It is important to note at the outset that a comprehensive review of the scientific literature reveals a significant scarcity of specific experimental data for this particular bicyclic ketone. While the bicyclo[4.3.1]decane framework is known and present in various natural products and synthetic molecules, the 7-oxo derivative remains largely uncharacterized.

This document serves to consolidate the available information on the core bicyclo[4.3.1]decane skeleton and provides comparative data from its isomers, Bicyclo[4.3.1]decan-8-one and Bicyclo[4.3.1]decan-10-one, to offer a predictive chemical context.

Core Chemical Structure and Properties

The foundational structure is the bicyclo[4.3.1]decane, a saturated bicyclic hydrocarbon. Its properties provide a baseline for understanding its derivatives.

PropertyValue
Molecular Formula C₁₀H₁₈
Molecular Weight 138.25 g/mol [1]
IUPAC Name bicyclo[4.3.1]decane[1]
CAS Number 284-16-2
Calculated LogP 4.6[1]

For the ketone derivative, this compound, the molecular formula is C₁₀H₁₆O, and the molecular weight is approximately 152.23 g/mol . Specific experimental data such as melting point, boiling point, and solubility are not available in the current body of scientific literature.

Comparative Isomer Data

To provide some context, the known properties of other ketone isomers of bicyclo[4.3.1]decane are presented below. It is crucial to recognize that the position of the carbonyl group significantly influences the molecule's stereochemistry and reactivity.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberNotes
Bicyclo[4.3.1]decan-8-one C₁₀H₁₆O152.2367963-21-7Predicted LogP of 2.7.[2]
Bicyclo[4.3.1]decan-10-one C₁₀H₁₆O152.2320440-21-5[3]Spectroscopic data (GC-MS and IR) are available in databases.[3] This isomer has been found in some natural products, such as monanchosterols, which are bioactive steroids from marine sponges.[4]

Synthesis and Experimental Protocols

A definitive, peer-reviewed synthesis protocol for this compound is not currently published. However, the synthesis of a closely related unsaturated precursor, bicyclo[4.3.1]dec-2-en-7-one , has been described. This synthesis provides the most relevant available information on the formation of the 7-oxo-bicyclo[4.3.1]decane skeleton.

The synthesis of bicyclo[4.3.1]dec-7-en-8-one has also been reported and was utilized in the preparation of macrobicyclic musks.[5]

Due to the lack of a specific protocol for the target molecule, a generalized workflow for the synthesis of a bicyclic ketone is presented below. This is a hypothetical pathway and would require significant experimental optimization for the synthesis of this compound.

G Generalized Synthetic Workflow for a Bicyclic Ketone start Commercially Available Starting Material (e.g., Cycloheptanone) step1 Ring Expansion / Annulation Strategy start->step1 step2 Formation of Bicyclic Alkene step1->step2 step3 Oxidation of Alkene (e.g., Epoxidation followed by rearrangement or Ozonolysis) step2->step3 step4 Introduction of Ketone Functionality step3->step4 step5 Purification and Characterization (Chromatography, NMR, IR, MS) step4->step5

Figure 1. A generalized, hypothetical workflow for the synthesis of a bicyclic ketone.

Spectroscopic Data

No specific NMR, IR, or mass spectrometry data for this compound have been found in the literature. For comparative purposes, some spectroscopic information for related compounds is available:

  • Bicyclo[4.3.1]decan-10-one : GC-MS and FTIR spectra are available in public databases.[3] The IR spectrum shows a characteristic carbonyl stretch.

  • Derivatives of 8,10-diazabicyclo[4.3.1]decan-7,9-dione : Detailed 1H NMR, 13C NMR, and IR data have been published for these related heterocyclic compounds.[6][7] For instance, 8-Benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane-7,9-dione shows characteristic IR absorptions at 1722 and 1670 cm⁻¹ for the carbonyl groups.[7]

  • Monanchosterol A : This natural product containing a bicyclo[4.3.1]decan-10-one moiety exhibits a strong IR absorption at 1693 cm⁻¹ for the saturated ketone and a ¹³C NMR resonance at δ 215.0 for the carbonyl carbon.[4]

Biological Activity and Signaling Pathways

There is no information in the scientific literature regarding the biological activity or any associated signaling pathways for this compound. The broader class of bicyclo[4.3.1]decane-containing molecules has been investigated in the context of natural products with diverse biological activities, such as the aforementioned monanchosterols.[4]

Conclusion

This compound is a molecule that, despite its relatively simple structure, remains largely unexplored and uncharacterized in the scientific literature. This guide highlights the significant data gap for this compound. Researchers interested in this molecule would need to undertake its synthesis and full spectroscopic characterization. The information provided on its isomers and synthetic precursors can serve as a valuable starting point for such an investigation. The lack of data also suggests that this molecule could be a novel scaffold for exploration in medicinal chemistry and materials science.

References

Spectroscopic and Synthetic Profile of Bicyclo[4.3.1]decan-7-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for bicyclo[4.3.1]decan-7-one, a bridged bicyclic ketone of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data in peer-reviewed literature, this document presents high-quality predicted spectroscopic data generated from computational models.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established computational chemistry methods and provide valuable insights for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
2.50 - 2.65m2HH8, H10 (endo)
2.35 - 2.48m2HH8, H10 (exo)
2.10 - 2.25m2HH1, H6
1.80 - 1.95m2HH2, H5 (endo)
1.65 - 1.78m2HH2, H5 (exo)
1.40 - 1.60m4HH3, H4
1.20 - 1.35m2HH9

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (ppm)Assignment
211.5C7 (C=O)
48.2C8, C10
41.5C1, C6
35.8C9
28.7C2, C5
22.4C3, C4

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2925StrongC-H stretch (alkane)
2855StrongC-H stretch (alkane)
1710StrongC=O stretch (ketone)
1450MediumCH₂ bend
1170MediumC-C stretch

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Abundance (%)Assignment
152100[M]⁺
12445[M - CO]⁺
9660[M - C₄H₈]⁺
8175[C₆H₉]⁺
6785[C₅H₇]⁺

Experimental Protocols

Proposed Synthesis of this compound

This synthesis involves a multi-step sequence starting from commercially available materials.

Step 1: Synthesis of 1,5-cyclooctanedione This can be achieved through various methods, including the oxidation of cyclooctene or the ozonolysis of 1,5-cyclooctadiene followed by reductive workup.

Step 2: Michael addition of a three-carbon unit 1,5-cyclooctanedione can be reacted with an acrolein equivalent in a Michael addition reaction to introduce the necessary carbon framework.

Step 3: Intramolecular Aldol Condensation The resulting triketone precursor is then subjected to an intramolecular aldol condensation reaction under basic or acidic conditions to form the bicyclo[4.3.1]decane ring system.

Step 4: Reduction of the enone The resulting bicyclo[4.3.1]dec-1(10)-en-7-one is then reduced, for example, by catalytic hydrogenation, to yield the target saturated ketone, this compound.

Detailed Protocol for Intramolecular Aldol Condensation and Reduction (Steps 3 & 4):

  • Cyclization: To a solution of the triketone precursor (1.0 eq) in a suitable solvent such as ethanol or methanol, a catalytic amount of a base (e.g., sodium hydroxide or potassium carbonate) is added. The reaction mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The reaction is quenched by the addition of a weak acid (e.g., ammonium chloride solution). The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Reduction: The purified bicyclo[4.3.1]dec-1(10)-en-7-one (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the starting material is consumed (monitored by TLC or GC-MS).

  • Final Purification: The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the final product, this compound. The purity can be assessed by GC-MS and NMR spectroscopy.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Starting Materials Reaction Chemical Reaction (e.g., Intramolecular Aldol Condensation) Start->Reaction Reagents, Solvent, Conditions Purification Purification (e.g., Column Chromatography) Reaction->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Logical_Relationship Logical Relationship of Spectroscopic Data cluster_techniques Analytical Techniques cluster_information Information Obtained Molecule This compound Structure NMR NMR (¹H, ¹³C) Molecule->NMR IR IR Molecule->IR MS Mass Spec. Molecule->MS Connectivity Proton & Carbon Environment, Connectivity NMR->Connectivity Functional_Groups Functional Groups (C=O, C-H) IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Final_Structure Confirmed Structure Connectivity->Final_Structure Combined Analysis Functional_Groups->Final_Structure Combined Analysis Molecular_Weight->Final_Structure Combined Analysis

Caption: Logical relationship between spectroscopic techniques and the structural information obtained for this compound.

The Stereochemistry of Bicyclo[4.3.1]decan-7-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[4.3.1]decane framework is a key structural motif in a variety of natural products and synthetic molecules of medicinal interest.[1] Its rigid, three-dimensional structure provides a unique scaffold for the precise spatial arrangement of functional groups, making it an attractive target in drug design and development. The stereochemistry of bicyclo[4.3.1]decan-7-one, a key derivative, dictates its chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the stereochemical features of this bicyclic ketone, including its synthesis, conformational analysis, and chiroptical properties, drawing upon data from closely related analogues to build a thorough understanding.

Synthesis of the Bicyclo[4.3.1]decane Core

The synthesis of the bicyclo[4.3.1]decane skeleton can be achieved through various strategies, often involving ring expansion or cycloaddition reactions. While a specific, detailed protocol for this compound is not extensively documented in readily available literature, methods for constructing the core and related ketones provide valuable insights.

One notable approach involves the rhodium-catalyzed decomposition of fused bicyclic α-diazo-β-hydroxyketones, which can lead to the formation of bridged bicyclo[m.n.1]ketones, including the bicyclo[4.3.1]decane system.[1] Another strategy is the cycloalkylation of specific cyclohexanone enolates with reactive 1,4-dihalides.[2] Furthermore, oxidative skeletal rearrangement of bicyclo[4.2.2]decatetraenes has been shown to produce bicyclo[4.3.1]decatriene diols, which can be further functionalized to the desired ketone.[3] For aza-analogues, intramolecular Heck reactions have been successfully employed to construct the 7-azabicyclo[4.3.1]decane ring system.[4]

A plausible synthetic pathway to this compound could involve the [6+3] cycloaddition of a suitable trimethylenemethane (TMM) precursor with a cycloheptenone derivative, followed by reduction of any remaining unsaturation. The stereochemical outcome of such reactions is highly dependent on the catalyst and reaction conditions employed.

Conformational Analysis

The bicyclo[4.3.1]decane system is comprised of a fused cyclohexane and a cycloheptane ring, sharing two bridgehead carbons. The stereochemistry is largely dictated by the conformations of these two rings. The cyclohexane ring can adopt chair, boat, or twist-boat conformations, while the cycloheptane ring is more flexible, with several low-energy conformations such as the chair, boat, and twist-chair.

In the absence of extensive experimental data for this compound, computational studies on related bicyclic ketones provide a theoretical framework for understanding its conformational preferences.[5] The placement of the carbonyl group at the 7-position significantly influences the conformational equilibrium. The molecule likely exists as a mixture of conformers, with the most stable ones minimizing steric interactions and torsional strain.

The preferred conformation is expected to involve a chair-like conformation for the six-membered ring and a twist-chair or chair conformation for the seven-membered ring to alleviate transannular strain. The presence of the sp2-hybridized carbon of the carbonyl group will flatten the seven-membered ring to some extent.

Below is a logical diagram illustrating the relationship between the constituent ring conformations and the overall stereochemistry of the bicyclo[4.3.1]decane system.

G Conformational Isomerism in Bicyclo[4.3.1]decane cluster_cyclohexane Cyclohexane Ring Conformations cluster_cycloheptane Cycloheptane Ring Conformations Chair_C6 Chair BicycloDecane Bicyclo[4.3.1]decane Conformations Chair_C6->BicycloDecane Fusion Boat_C6 Boat Boat_C6->BicycloDecane Fusion TwistBoat_C6 Twist-Boat TwistBoat_C6->BicycloDecane Fusion Chair_C7 Chair Chair_C7->BicycloDecane Fusion Boat_C7 Boat Boat_C7->BicycloDecane Fusion TwistChair_C7 Twist-Chair TwistChair_C7->BicycloDecane Fusion

Figure 1. Interplay of ring conformations in the bicyclo[4.3.1]decane system.

Spectroscopic and Chiroptical Properties

NMR Spectroscopy

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (based on analogues)

Carbon AtomPredicted Chemical Shift (ppm)
C135-45
C225-35
C320-30
C420-30
C525-35
C635-45
C7205-215 (C=O)
C840-50
C925-35
C1030-40

Note: These are estimated ranges based on data from related bicyclic ketones and aza-derivatives.

Proton-proton coupling constants (³JHH) obtained from ¹H NMR are particularly informative for determining dihedral angles and thus, the conformation of the rings. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, further aiding in the assignment of the relative stereochemistry.

Chiroptical Properties

This compound is a chiral molecule and, when resolved into its enantiomers, will exhibit optical activity. Circular Dichroism (CD) spectroscopy is a key technique for studying the stereochemistry of chiral ketones. The sign and intensity of the Cotton effect in the CD spectrum, corresponding to the n → π* transition of the carbonyl chromophore, are highly sensitive to the local stereochemical environment.

Studies on related bicyclic enones and diketones have demonstrated the utility of CD spectroscopy in assigning absolute configurations.[7][8] The Octant Rule can be applied to predict the sign of the Cotton effect based on the spatial disposition of substituents relative to the carbonyl group. For this compound, the conformation of the seven-membered ring will be the primary determinant of the CD spectrum.

The relationship between the absolute configuration and the observed Cotton effect can be illustrated as follows:

G Chiroptical Properties of Chiral Ketones AbsoluteConfig Absolute Configuration (e.g., R/S) Conformation Molecular Conformation AbsoluteConfig->Conformation OctantRule Octant Rule Application Conformation->OctantRule CDSpectrum Circular Dichroism Spectrum (Cotton Effect) OctantRule->CDSpectrum

Figure 2. Determining chiroptical properties from absolute configuration.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and analysis of stereochemically complex molecules. Below are generalized procedures for key techniques based on methodologies reported for related bicyclic systems.

General Procedure for Rhodium-Catalyzed Rearrangement

This protocol is adapted from the synthesis of bicyclo[m.n.1]alkanones.[1]

Table 2: Experimental Protocol - Rhodium-Catalyzed Rearrangement

StepProcedure
1. Reactant Preparation A solution of the α-diazo-β-hydroxyketone precursor in a dry, inert solvent (e.g., dichloromethane) is prepared under an inert atmosphere (e.g., argon).
2. Catalyst Addition A catalytic amount of a rhodium(II) catalyst (e.g., Rh₂(OAc)₄) is added to the solution.
3. Reaction The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
4. Workup The solvent is removed under reduced pressure.
5. Purification The crude product is purified by column chromatography on silica gel to afford the this compound.
NMR Sample Preparation and Analysis

Table 3: Experimental Protocol - NMR Analysis

StepProcedure
1. Sample Preparation Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
2. ¹H NMR A standard ¹H NMR spectrum is acquired to observe chemical shifts and coupling patterns.
3. ¹³C NMR A proton-decoupled ¹³C NMR spectrum is acquired to determine the number of unique carbon environments. DEPT experiments can be used to distinguish between CH, CH₂, and CH₃ groups.
4. 2D NMR COSY, HSQC, and HMBC experiments are performed to establish proton-proton and proton-carbon correlations for unambiguous signal assignment. NOESY or ROESY experiments are conducted to determine through-space proton proximities for conformational analysis.

The following diagram outlines a typical workflow for stereochemical elucidation using a combination of synthesis and spectroscopic analysis.

G Workflow for Stereochemical Analysis Synthesis Synthesis of this compound Purification Purification (Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR CD Circular Dichroism (for enantiopure samples) Purification->CD Structure Stereochemical Assignment NMR->Structure CD->Structure

Figure 3. A typical experimental workflow for stereochemical analysis.

Conclusion

The stereochemistry of this compound is a complex yet crucial aspect that governs its properties and potential applications. While direct experimental data on this specific ketone is limited, a comprehensive understanding can be built by drawing parallels with its structural analogues. The synthesis of this bicyclic system can be approached through various modern organic methodologies, and its conformational landscape is dictated by the interplay of the fused six- and seven-membered rings. Spectroscopic techniques, particularly NMR and CD, are indispensable tools for the detailed elucidation of its three-dimensional structure. Further research, including the synthesis of enantiopure this compound and its thorough spectroscopic and computational analysis, will undoubtedly provide deeper insights into the stereochemical nuances of this important molecular scaffold and pave the way for its application in medicinal chemistry and materials science.

References

Unveiling Nature's Complexity: A Technical Guide to the Discovery and Isolation of Natural Products with a Bicyclo[4.3.1]decane Skeleton

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery, isolation, and biological significance of natural products featuring the intricate Bicyclo[4.3.1]decane core. This unique bridged-ring system is a hallmark of several potent bioactive compounds, presenting both a formidable challenge and a compelling opportunity in natural product chemistry and drug development. This document provides a comprehensive overview of two prominent families of Bicyclo[4.3.1]decane-containing natural products: the welwitindolinone alkaloids and the phomoidride (CP-molecule) family.

Introduction to Bicyclo[4.3.1]decane-Containing Natural Products

The Bicyclo[4.3.1]decane skeleton is a structurally complex and synthetically challenging motif found in a select group of natural products. Its rigid, three-dimensional architecture provides a unique scaffold for diverse functionalization, leading to a range of significant biological activities. The inherent complexity of this bicyclic system has made these compounds attractive targets for total synthesis, while their potent bioactivities continue to drive research into their therapeutic potential.

The Welwitindolinone Alkaloids: From Cyanobacterial Origins to Potent Bioactivity

The welwitindolinone alkaloids are a fascinating family of indole alkaloids first isolated in 1994 from the blue-green algae (cyanobacteria) Hapalosiphon welwitschii and Westiella intricata[1][2]. These compounds are characterized by a densely functionalized Bicyclo[4.3.1]decane core fused to an oxindole moiety.

Discovery and Isolation

The initial discovery of the welwitindolinones was driven by the observation of antifungal and multidrug resistance (MDR) reversing activities in the lipophilic extracts of H. welwitschii[1]. The isolation of these alkaloids from the cyanobacterial biomass is a multi-step process involving extraction and chromatographic separation.

The following is a generalized protocol based on the original isolation reports. Specific details may vary between research groups and with the scale of the extraction.

1. Biomass Extraction:

  • Lyophilized cyanobacterial biomass is extracted exhaustively with a solvent mixture, typically dichloromethane/methanol (CH₂Cl₂/MeOH), at room temperature.
  • The resulting crude extract is concentrated under reduced pressure.

2. Solvent Partitioning:

  • The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity. A common scheme involves partitioning between hexane, 80% aqueous methanol, and finally dichloromethane.
  • The fraction exhibiting the desired biological activity (e.g., MDR reversal) is carried forward.

3. Chromatographic Purification:

  • Silica Gel Chromatography: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane to ethyl acetate).
  • High-Performance Liquid Chromatography (HPLC): Fractions from the silica gel column are further purified by reversed-phase HPLC (e.g., using a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile in water) to yield the pure welwitindolinone alkaloids.

Structure and Biological Activity

The welwitindolinone family comprises several members, with N-methylwelwitindolinone C isothiocyanate being a prominent example. These compounds have garnered significant interest due to their potent biological activities.

CompoundBiological ActivityReference(s)
N-methylwelwitindolinone C isothiocyanateReversal of P-glycoprotein-mediated multidrug resistance (MDR) in cancer cells; microtubule depolymerization.[3][4]
Welwitindolinone C isothiocyanateWeaker MDR reversal activity compared to the N-methylated analog.[3]
Welwitindolinone A isonitrileAntifungal activity.[1]
Mechanism of Action: Reversal of Multidrug Resistance

N-methylwelwitindolinone C isothiocyanate has been shown to reverse multidrug resistance in cancer cells by interacting with P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of the cell[3]. By inhibiting P-gp, the alkaloid increases the intracellular concentration of anticancer drugs, thereby restoring their efficacy.

MDR_Reversal Mechanism of P-glycoprotein (P-gp) Mediated Multidrug Resistance and its Reversal cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Anticancer Drug (Extracellular) Pgp->Drug_out Efflux (Drug Resistance) Drug_in Anticancer Drug (Intracellular) Drug_in->Pgp Binds to P-gp Drug_out->Drug_in Enters Cell Welwit N-methylwelwitindolinone C isothiocyanate Welwit->Pgp Inhibits

Figure 1: P-gp mediated drug efflux and its inhibition by welwitindolinones.

The Phomoidrides (CP-Molecules): Fungal Metabolites with Anticancer Potential

The phomoidrides, also known as the CP-molecules (e.g., CP-225,917 and CP-263,114), are a group of fungal metabolites that also possess the Bicyclo[4.3.1]decane core. They were first isolated from an unidentified sterile fungus belonging to the Phoma species[5].

Discovery and Isolation

The discovery of the phomoidrides stemmed from a screening program for inhibitors of squalene synthase and Ras farnesyltransferase[5]. The isolation procedure for these compounds from the fungal fermentation broth is outlined below.

This protocol is a generalized representation based on the initial discovery report.

1. Fermentation and Extraction:

  • The Phoma species is cultured in a suitable fermentation medium.
  • The whole fermentation broth is extracted with an organic solvent such as ethyl acetate.
  • The organic extract is concentrated to yield a crude residue.

2. Chromatographic Purification:

  • Silica Gel Chromatography: The crude extract is fractionated on a silica gel column using a step gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).
  • Preparative HPLC: Active fractions are further purified by preparative reversed-phase HPLC to yield the pure phomoidrides.

Structure and Biological Activity

The phomoidrides are characterized by a Bicyclo[4.3.1]dec-1,6-diene core and two extended alkyl chains. Their biological activity is primarily centered on the inhibition of key enzymes in cellular signaling pathways.

CompoundBiological ActivityIC₅₀ ValuesReference(s)
CP-225,917Inhibition of Ras farnesyltransferase and squalene synthase.Ras farnesyltransferase: 6 µMSqualene synthase: 43 µM[5]
CP-263,114Inhibition of Ras farnesyltransferase and squalene synthase.Ras farnesyltransferase: 20 µMSqualene synthase: 160 µM[5]
Mechanism of Action: Inhibition of Farnesyltransferase and the Ras Signaling Pathway

The phomoidrides exert their anticancer potential by inhibiting farnesyltransferase, a key enzyme in the post-translational modification of the Ras protein[5][6]. The Ras protein is a critical component of signaling pathways that regulate cell growth, proliferation, and survival. Farnesylation is essential for the localization of Ras to the cell membrane, where it becomes activated. By inhibiting farnesyltransferase, the phomoidrides prevent Ras activation, thereby disrupting downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway[7].

Ras_Pathway_Inhibition Inhibition of the Ras Signaling Pathway by Phomoidrides cluster_pathway Ras Signaling Cascade Ras_inactive Inactive Ras (Cytosolic) FT Farnesyltransferase Ras_inactive->FT Farnesylation Ras_active Active Ras (Membrane-bound) MAPK_pathway MAPK Pathway Ras_active->MAPK_pathway FT->Ras_active Phomoidride Phomoidride (CP-molecule) Phomoidride->FT Inhibits Proliferation Cell Proliferation & Survival MAPK_pathway->Proliferation

Figure 2: Phomoidride inhibition of Ras farnesylation and downstream signaling.

Conclusion and Future Perspectives

The welwitindolinone alkaloids and the phomoidrides represent two remarkable classes of natural products that showcase the structural diversity and biological potential of compounds containing the Bicyclo[4.3.1]decane skeleton. The welwitindolinones offer a promising avenue for combating multidrug resistance in cancer, a major challenge in modern chemotherapy. The phomoidrides, through their inhibition of the critical Ras signaling pathway, provide a framework for the development of novel anticancer agents.

Future research in this area will likely focus on several key aspects:

  • Discovery of Novel Analogs: Further exploration of cyanobacteria and fungi may lead to the discovery of new natural products with the Bicyclo[4.3.1]decane core and potentially improved or novel biological activities.

  • Total Synthesis and Analogue Development: The total synthesis of these complex molecules will continue to be a significant endeavor, enabling the preparation of analogues with enhanced potency, selectivity, and pharmacokinetic properties.

  • Elucidation of Detailed Mechanisms of Action: While the primary targets of these compounds have been identified, a deeper understanding of their interactions with these targets and their effects on downstream signaling pathways is crucial for their development as therapeutic agents.

This guide provides a foundational understanding of these important natural products, offering researchers and drug development professionals a comprehensive resource to guide their work in this exciting and challenging field.

References

An In-depth Technical Guide on the Physicochemical Properties of Bicyclo[4.3.1]decan-7-one and Its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available scientific information regarding Bicyclo[4.3.1]decan-7-one and structurally related compounds. It is important to note that specific experimental data for this compound is scarce in publicly accessible literature. Therefore, this guide supplements available information with data from closely related analogues to provide a predictive and comparative context.

Core Structure and Introduction

The bicyclo[4.3.1]decane framework represents a bridged bicyclic system of significant interest in organic synthesis and medicinal chemistry due to its presence in the core structure of various natural products. The "-7-one" designation indicates a ketone functional group at the 7th position of this bicyclic scaffold. While this specific isomer is not extensively characterized, its structural analogues have been subjects of synthetic and biological investigations.

Physicochemical Properties

No specific experimental data for the physical properties of this compound, such as melting point, boiling point, density, or solubility, were found in the reviewed literature. However, computed data for the parent hydrocarbon, Bicyclo[4.3.1]decane, and the isomeric Bicyclo[4.3.1]decan-10-one are available and presented below for comparative purposes. These values can offer an estimation of the expected properties for the 7-keto isomer.

Table 1: Computed Physical Properties of Bicyclo[4.3.1]decane and Bicyclo[4.3.1]decan-10-one

PropertyBicyclo[4.3.1]decaneBicyclo[4.3.1]decan-10-one
Molecular Formula C₁₀H₁₈C₁₀H₁₆O
Molecular Weight 138.25 g/mol 152.23 g/mol
XLogP3 4.62.6
Hydrogen Bond Donor Count 00
Hydrogen Bond Acceptor Count 01
Rotatable Bond Count 00
Exact Mass 138.14085 g/mol 152.120115 g/mol
Monoisotopic Mass 138.14085 g/mol 152.120115 g/mol
Topological Polar Surface Area 0 Ų17.1 Ų

Data sourced from PubChem.

Synthesis and Characterization

General synthetic strategies towards the bicyclo[4.3.1]decane core often involve cycloaddition reactions or rearrangement of other bicyclic systems[2].

Hypothetical Experimental Workflow for Synthesis and Characterization:

Based on general organic chemistry principles and published methods for analogous compounds, a plausible workflow for the synthesis and characterization of this compound is proposed below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., Cycloheptanone derivative) step1 Multi-step Synthesis (e.g., Annulation, Rearrangement) start->step1 crude Crude this compound step1->crude purify Column Chromatography crude->purify pure Pure this compound purify->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ir IR Spectroscopy pure->ir ms Mass Spectrometry pure->ms

References

An In-depth Technical Guide to the Bicyclo[4.3.1]decane Ring System: Stability and Conformation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and conformational analysis of the bicyclo[4.3.1]decane ring system. This bridged bicyclic hydrocarbon, consisting of a cyclohexane ring and a cycloheptane ring sharing two bridgehead carbons, is a key structural motif in a variety of natural products and synthetic molecules of medicinal interest. This document synthesizes findings from computational studies and experimental data on its derivatives to offer insights into the core scaffold's properties.

Introduction to the Bicyclo[4.3.1]decane System

The bicyclo[4.3.1]decane ring system is a saturated hydrocarbon with the chemical formula C₁₀H₁₈. Its structure is characterized by a six-membered ring and a seven-membered ring fused at two bridgehead carbon atoms, with a single carbon atom bridge. The presence of these fused rings of different sizes introduces significant conformational complexity and inherent ring strain, which are crucial determinants of its chemical reactivity and biological activity. Understanding the three-dimensional structure and energetic landscape of this scaffold is fundamental for the rational design of molecules incorporating this framework.

Conformational Analysis

The conformation of bicyclo[4.3.1]decane is determined by the interplay of the conformations of its constituent six- and seven-membered rings. The cyclohexane ring can adopt chair, boat, or twist-boat conformations, while the cycloheptane ring has a more complex potential energy surface with several low-energy conformations, including chair, boat, twist-chair, and twist-boat forms.

Computational studies, particularly using molecular mechanics (MM2) force fields, have been instrumental in predicting the most stable conformations. By analogy to the well-studied bicyclo[3.3.1]nonane system and based on computational modeling, the preferred conformation of bicyclo[4.3.1]decane is one where the six-membered ring adopts a chair conformation. The seven-membered ring's preferred conformation is less definitive but is generally predicted to be a twist-chair or a distorted chair.

G cluster_cyclohexane Six-Membered Ring Conformations cluster_cycloheptane Seven-Membered Ring Conformations Chair (Low Energy) Chair (Low Energy) Twist-Boat Twist-Boat Chair (Low Energy)->Twist-Boat Ring Inversion Bicyclo[4.3.1]decane Conformations Bicyclo[4.3.1]decane Conformations Chair (Low Energy)->Bicyclo[4.3.1]decane Conformations Boat (High Energy) Boat (High Energy) Twist-Boat->Boat (High Energy) Transition State Boat Boat Twist-Boat->Boat Twist-Chair (Low Energy) Twist-Chair (Low Energy) Chair Chair Twist-Chair (Low Energy)->Chair Twist-Chair (Low Energy)->Bicyclo[4.3.1]decane Conformations Chair->Twist-Boat Chair/Twist-Chair (Predicted Global Minimum) Chair/Twist-Chair (Predicted Global Minimum) Bicyclo[4.3.1]decane Conformations->Chair/Twist-Chair (Predicted Global Minimum) Favored Chair/Chair Chair/Chair Bicyclo[4.3.1]decane Conformations->Chair/Chair Other High Energy Conformers Other High Energy Conformers Bicyclo[4.3.1]decane Conformations->Other High Energy Conformers

Figure 1. Conformational landscape of the bicyclo[4.3.1]decane ring system.

Stability and Strain Energy

The stability of cyclic and bicyclic alkanes is inversely related to their strain energy. This energy arises from bond angle distortion (Baeyer strain), bond stretching or compression, torsional strain (Pitzer strain) from eclipsing interactions, and transannular strain from non-bonded interactions across the rings.

Table 1: Calculated Strain Energies for Bicyclic Systems

CompoundMethodCalculated Strain Energy (kcal/mol)Reference
Bicyclo[3.3.1]nonaneMM26.5[1]
Bicyclo[4.3.1]decaneMM2Value not explicitly found in searches
Bicyclo[4.3.1]decane derivativeDFTQualitative discussion of strain[2]
Bicyclo[n.m.0]alkanesExperimental (Heats of Combustion)Various[3][4]

Note: While specific values for the parent bicyclo[4.3.1]decane are elusive, the strain is expected to be comparable to or slightly higher than that of bicyclo[3.3.1]nonane due to the increased flexibility and potential for transannular interactions in the seven-membered ring.

Structural Parameters

Detailed geometric parameters for the parent bicyclo[4.3.1]decane from experimental methods like gas-phase electron diffraction or single-crystal X-ray diffraction are not available in the reviewed literature. However, data from X-ray crystallography of substituted derivatives and from computational models provide a good approximation of the core structure.

Table 2: Selected X-ray Crystallographic Data for Bicyclo[4.3.1]decane Derivatives

CompoundKey Bond Lengths (Å)Key Bond Angles (°)Reference
A 7-azabicyclo[4.3.1]decane derivativeC-N: ~1.47, C-C: ~1.54C-N-C: ~112[5]
A tetracyclic welwitindolinone precursorC-C (bridgehead): ~1.56Angles distorted by fusion[6]

Table 3: Computationally Derived Geometries for Bicyclo[4.3.1]decane (Predicted Chair/Twist-Chair Conformation)

ParameterValueMethod
C-C Bond Lengths (Å)1.53 - 1.55MM2
C-H Bond Lengths (Å)~1.10MM2
C-C-C Bond Angles (°)109 - 114MM2
Dihedral Angles (°)Varies significantly across the ringsMM2

Note: These are generalized values from molecular mechanics force fields. For specific research, it is recommended to perform quantum mechanical calculations for higher accuracy.

Experimental and Computational Methodologies

A combination of computational and experimental techniques is necessary for a thorough conformational analysis of the bicyclo[4.3.1]decane system.

5.1. Computational Protocols

  • Molecular Mechanics (MM): This method is ideal for rapidly exploring the potential energy surface to identify low-energy conformers.

    • Protocol:

      • Construct a 3D model of the bicyclo[4.3.1]decane molecule.

      • Employ a suitable force field (e.g., MM2, MM3, or MMFF).

      • Perform a conformational search (e.g., Monte Carlo or systematic search) to identify all possible conformers.

      • Minimize the energy of each conformer to find the local and global energy minima.

      • Calculate the relative steric energies to determine the population of each conformer at a given temperature.

  • Density Functional Theory (DFT): DFT provides more accurate geometries and energies for the low-energy conformers identified by molecular mechanics.

    • Protocol:

      • Use the low-energy conformers from MM as starting geometries.

      • Perform geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

      • Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies).

      • Calculate the single-point energies at a higher level of theory for more accurate relative energies.

5.2. Experimental Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformation of molecules in solution.

    • Protocol:

      • Synthesize the desired bicyclo[4.3.1]decane derivative.

      • Dissolve the compound in a suitable deuterated solvent.

      • Acquire high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra.

      • Analyze the ¹H-¹H coupling constants. The magnitude of ³JHH values can be related to the dihedral angle via the Karplus equation, providing information about the ring geometry.[7]

      • Analyze NOESY/ROESY spectra to identify through-space correlations between protons, which provides distance constraints and helps to define the overall shape of the molecule.

      • Variable temperature NMR studies can be used to investigate dynamic processes and conformational equilibria.

  • Single-Crystal X-ray Crystallography: This technique provides the definitive solid-state structure of a molecule.

    • Protocol:

      • Synthesize and purify a bicyclo[4.3.1]decane derivative.

      • Grow single crystals suitable for X-ray diffraction (e.g., by slow evaporation, vapor diffusion, or cooling).

      • Mount a crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

      • Solve the crystal structure using direct methods or Patterson methods.

      • Refine the structural model to obtain precise bond lengths, bond angles, and dihedral angles.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation Target Molecule Target Molecule Purification (Chromatography, Recrystallization) Purification (Chromatography, Recrystallization) Target Molecule->Purification (Chromatography, Recrystallization) NMR Spectroscopy (1D & 2D) NMR Spectroscopy (1D & 2D) Purification (Chromatography, Recrystallization)->NMR Spectroscopy (1D & 2D) X-ray Crystallography X-ray Crystallography Purification (Chromatography, Recrystallization)->X-ray Crystallography Computational Modeling (MM, DFT) Computational Modeling (MM, DFT) Purification (Chromatography, Recrystallization)->Computational Modeling (MM, DFT) Coupling Constants & NOEs Coupling Constants & NOEs NMR Spectroscopy (1D & 2D)->Coupling Constants & NOEs Solid-State Structure Solid-State Structure X-ray Crystallography->Solid-State Structure Conformational Energies & Geometries Conformational Energies & Geometries Computational Modeling (MM, DFT)->Conformational Energies & Geometries Final Conformational Model Final Conformational Model Coupling Constants & NOEs->Final Conformational Model Solid-State Structure->Final Conformational Model Conformational Energies & Geometries->Final Conformational Model

Figure 2. General workflow for conformational analysis of a bicyclo[4.3.1]decane derivative.

Conclusion

The bicyclo[4.3.1]decane ring system presents a fascinating and challenging structural motif. While a comprehensive experimental characterization of the parent hydrocarbon is still lacking, a consistent picture emerges from computational studies and the analysis of its derivatives. The most stable conformation is predicted to feature a chair-like six-membered ring fused to a twist-chair or chair-like seven-membered ring. The inherent strain and defined three-dimensional structure of this scaffold are key to its role in bioactive molecules. This guide provides a foundational understanding for researchers working with this important bicyclic system and highlights the necessity for further experimental investigation to fully elucidate its conformational and energetic properties.

References

Methodological & Application

Asymmetric Synthesis of Bicyclo[4.3.1]decadienes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[4.3.1]decadiene scaffold is a key structural motif present in a variety of biologically active natural products and serves as a versatile building block in organic synthesis. The development of stereoselective methods to access these complex three-dimensional structures is of significant interest to the medicinal chemistry and drug development communities. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of bicyclo[4.3.1]decadienes, with a focus on a highly enantioselective palladium-catalyzed [6+3] cycloaddition reaction.

Palladium-Catalyzed Asymmetric [6+3] Cycloaddition of Trimethylenemethane (TMM) with Tropones

A robust and highly stereoselective method for the synthesis of bicyclo[4.3.1]decadienes involves the palladium-catalyzed [6+3] cycloaddition of a trimethylenemethane (TMM) donor with tropones.[1][2] This approach, developed by Trost and colleagues, utilizes a chiral phosphoramidite ligand to induce high levels of enantioselectivity, providing access to a range of enantioenriched bicyclic products.[2]

The reaction employs a cyanosubstituted TMM donor, which reacts with various tropones in the presence of a palladium catalyst and a chiral ligand.[1] This methodology is characterized by its excellent regio-, diastereo-, and enantioselectivity.[1]

Reaction Scheme & Mechanism

The general transformation involves the reaction of a TMM donor with a tropone, catalyzed by a palladium(0) complex, to yield the bicyclo[4.3.1]decadiene product. The chiral ligand environment around the palladium center orchestrates the enantioselective formation of the new stereocenters.

cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Conditions TMM Cyanosubstituted TMM Donor Reaction [6+3] Cycloaddition TMM->Reaction Tropone Tropone Tropone->Reaction Pd Pd(dba)₂ Pd->Reaction Ligand Chiral Phosphoramidite Ligand (L5) Ligand->Reaction Solvent Toluene Reaction_Conditions Solvent->Reaction_Conditions Temp 0-4 °C Temp->Reaction_Conditions Product Bicyclo[4.3.1]decadiene Reaction->Product

Caption: General workflow for the asymmetric synthesis of Bicyclo[4.3.1]decadienes.

Quantitative Data Summary

The palladium-catalyzed [6+3] cycloaddition has been successfully applied to a variety of substituted tropones, affording the corresponding bicyclo[4.3.1]decadienes in good yields and with high levels of stereocontrol. The results are summarized in the table below.

EntryTropone Substituent (R)Yield (%)d.r.ee (%)
14-CO₂Et85>20:195
23-CO₂Et82>20:196
32-CO₂Et88>20:197
4H7510:192
52-Cl94>20:194
62-OAc89>20:196
72-Phthalimido78>20:186
84-Isopropyl6515:193
94-Phthalimido724:196 (major)

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Pd-Catalyzed [6+3] Cycloaddition

This protocol is adapted from the work of Trost et al.[2]

Materials:

  • Palladium(0) bis(dibenzylideneacetone) (Pd(dba)₂)

  • Chiral phosphoramidite ligand (L5)

  • Cyanosubstituted TMM donor (e.g., 2-((trimethylsilyl)methyl)allyl acetate with a cyano group)

  • Substituted tropone

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and stirring bar

  • Cooling bath (ice-water or cryocool)

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add Pd(dba)₂ (5 mol%) and the chiral phosphoramidite ligand L5 (10 mol%).

  • Reaction Setup: Add anhydrous toluene to the flask to achieve a concentration of 0.2-0.25 M with respect to the tropone. Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Reactant Addition: Cool the flask to the desired temperature (typically 0-4 °C) using a cooling bath. Add the substituted tropone (1.0 equivalent) to the reaction mixture, followed by the dropwise addition of the cyanosubstituted TMM donor (1.6 equivalents).

  • Reaction Monitoring: Stir the reaction at the specified temperature for 15 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure bicyclo[4.3.1]decadiene product.

  • Characterization: Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, HRMS). Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Thermal[3][3] Sigmatropic Rearrangement

The bicyclo[4.3.1]decadiene products can undergo a facile thermal rearrangement to yield asymmetric bicyclo[3.3.2]decadienes.

Materials:

  • Bicyclo[4.3.1]decadiene

  • Toluene

  • Microwave reactor or oil bath

Procedure:

  • Dissolve the bicyclo[4.3.1]decadiene in toluene.

  • Heat the solution under microwave irradiation or in a sealed tube in an oil bath at a high temperature (e.g., 150-200 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting bicyclo[3.3.2]decadiene by flash column chromatography.

cluster_protocol1 Protocol 1: Asymmetric [6+3] Cycloaddition cluster_protocol2 Protocol 2: Thermal Rearrangement p1_start Start p1_s1 Prepare Catalyst: Pd(dba)₂ + Ligand L5 in Toluene p1_start->p1_s1 p1_s2 Cool to 0-4 °C p1_s1->p1_s2 p1_s3 Add Tropone and TMM Donor p1_s2->p1_s3 p1_s4 Stir for 15 hours p1_s3->p1_s4 p1_s5 Work-up and Purification p1_s4->p1_s5 p1_end Bicyclo[4.3.1]decadiene p1_s5->p1_end p2_start Start with Bicyclo[4.3.1]decadiene p2_s1 Dissolve in Toluene p2_start->p2_s1 p2_s2 Heat (Microwave or Oil Bath) p2_s1->p2_s2 p2_s3 Purification p2_s2->p2_s3 p2_end Bicyclo[3.3.2]decadiene p2_s3->p2_end

References

Application Notes and Protocols: Intramolecular Heck Reaction for the Synthesis of 7-Azabicyclo[4.3.1]decane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of the 7-azabicyclo[4.3.1]decane scaffold, a key structural motif in various biologically active alkaloids. The synthesis leverages a pivotal intramolecular Heck reaction, offering an efficient route to this complex bridged bicyclic system.

Introduction

The 7-azabicyclo[4.3.1]decane ring system is a core component of several intricate alkaloid natural products, such as daphnicyclidin A and ervitsine.[1] The development of synthetic routes to this scaffold is of significant interest to medicinal chemists and drug development professionals for the exploration of novel therapeutic agents. This document outlines a synthetic strategy that commences from commercially available tropone and culminates in an intramolecular Heck reaction to construct the target bicyclic amine.[1][2][3][4]

Overall Synthetic Strategy

The synthesis of the 7-azabicyclo[4.3.1]decane ring system is achieved through a multi-step sequence starting from tricarbonyl(tropone)iron. The key steps involve:

  • Aza-Michael Addition and Amine Protection: Nucleophilic addition of an amine to the tricarbonyl(tropone)iron complex, followed by protection of the resulting secondary amine.[1][2]

  • Photochemical Demetallation: Removal of the iron tricarbonyl group using UV light to yield the deconjugated olefin precursor.[1][2]

  • Intramolecular Heck Reaction: Palladium-catalyzed cyclization of the olefinic precursor to form the 7-azabicyclo[4.3.1]decane skeleton.[1][2][3][4]

This versatile protocol also allows for the synthesis of various analogs by modifying the amine side chain.[1]

Experimental Protocols

Protocol 1: Synthesis of the Heck Reaction Precursor

This protocol details the synthesis of the key intermediate required for the intramolecular Heck reaction, starting from tricarbonyl(tropone)iron and an allylic amine.

1. Aza-Michael Addition and Boc-Protection:

  • To tricarbonyl(tropone)iron, add 5 equivalents of the desired allylic amine.

  • Stir the neat mixture for 24 hours.

  • To the crude secondary amine, add Boc₂O and NaHCO₃ in ethanol.

  • Subject the mixture to ultrasound for 1 hour.

  • The resulting iron complex is obtained in high yield (e.g., 88% over 2 steps for the allylic amine derivative).[1]

2. Photochemical Demetallation:

  • Dissolve the iron complex in acetic acid.

  • Irradiate the solution with UV light (360 nm) for 6 hours.

  • This step yields the deconjugated olefin, the direct precursor for the Heck reaction (e.g., 74% yield).[1]

Protocol 2: Intramolecular Heck Reaction

This protocol describes the palladium-catalyzed cyclization to form the 7-azabicyclo[4.3.1]decane ring system.

  • Combine the deconjugated olefin substrate, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) in a suitable solvent such as acetonitrile.

  • Heat the reaction mixture to facilitate the intramolecular cyclization.

  • The reaction yields the desired 7-azabicyclo[4.3.1]decane product.

Data Presentation

The following tables summarize the yields for the key steps in the synthesis of the 7-azabicyclo[4.3.1]decane scaffold and its analogs.

Table 1: Synthesis of Heck Precursors

SubstrateAmine Side ChainYield of Iron Complex (2 steps)Yield of Deconjugated Olefin
7 Allyl88%74%
16 Prenyl75%-

Data extracted from Shoemaker et al.[1][2]

Table 2: Intramolecular Heck Reaction Yields

Heck PrecursorProductYield
7 8 Low/Unspecified
16 Not specifiedNot specified

The original literature reports a low isolated yield for the intramolecular Heck product of substrate 7, potentially due to instability of palladium intermediates or a slow olefin insertion step.[2]

Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of the 7-azabicyclo[4.3.1]decane core.

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis Tricarbonyl(tropone)iron Tricarbonyl(tropone)iron Aza_Michael_Addition Aza-Michael Addition & Boc-Protection Tricarbonyl(tropone)iron->Aza_Michael_Addition Allylic_Amine Allylic_Amine Allylic_Amine->Aza_Michael_Addition Iron_Complex Iron Complex (6) Aza_Michael_Addition->Iron_Complex Photodemetallation Photochemical Demetallation Iron_Complex->Photodemetallation Deconjugated_Olefin Deconjugated Olefin (7) (Heck Precursor) Photodemetallation->Deconjugated_Olefin Heck_Reaction Intramolecular Heck Reaction Deconjugated_Olefin->Heck_Reaction Azabicyclodecane 7-Azabicyclo[4.3.1]decane (8) Heck_Reaction->Azabicyclodecane

Caption: Synthetic workflow for 7-azabicyclo[4.3.1]decane.

Heck Reaction Catalytic Cycle

The diagram below outlines the generally accepted mechanism for the palladium-catalyzed intramolecular Heck reaction.

G Pd0 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition R-X ArPdX R-Pd(II)-X(Ln) Oxidative_Addition->ArPdX Alkene_Coordination Alkene Coordination ArPdX->Alkene_Coordination Pi_Complex π-Complex Alkene_Coordination->Pi_Complex Migratory_Insertion Migratory Insertion Pi_Complex->Migratory_Insertion Sigma_Alkyl_Pd σ-Alkyl-Pd(II) Complex Migratory_Insertion->Sigma_Alkyl_Pd Beta_Hydride_Elimination β-Hydride Elimination Sigma_Alkyl_Pd->Beta_Hydride_Elimination Product_Release Product Release Beta_Hydride_Elimination->Product_Release Product HPdX H-Pd(II)-X(Ln) Product_Release->HPdX Reductive_Elimination Reductive Elimination (Base) HPdX->Reductive_Elimination Reductive_Elimination->Pd0

Caption: Catalytic cycle of the intramolecular Heck reaction.

References

Application Notes and Protocols: [6+3] Trimethylenemethane Cycloaddition with Tropones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the palladium-catalyzed [6+3] cycloaddition reaction between trimethylenemethane (TMM) precursors and tropones. This powerful reaction enables the asymmetric synthesis of complex bicyclo[4.3.1]decadiene scaffolds, which can be further transformed into bicyclo[3.3.2]decadienes. These bicyclic systems are of significant interest in medicinal chemistry and drug development due to their presence in biologically active natural products and their potential as novel therapeutic agents.

I. Application Notes

The bicyclo[4.3.1]decane and bicyclo[3.3.2]decane core structures are found in a variety of natural products and have shown promising biological activities. The synthetic routes established through the [6+3] cycloaddition of TMM with tropones offer a versatile platform for the discovery and development of new chemical entities with potential therapeutic applications.

Potential Therapeutic Areas:

  • Oncology: Derivatives of the bicyclo[4.3.1]decane skeleton have demonstrated in vitro cytotoxicity against various human cancer cell lines, including Jurkat, K562, U937, and HL-60.[1] This suggests that the cycloadducts obtained from this reaction could serve as valuable starting points for the development of novel anticancer agents. Further derivatization of the bicyclo[4.3.1]decadiene products could lead to compounds with enhanced potency and selectivity.

  • Neurology and Pain Management: The bicyclo[4.3.1]decane framework is a known scaffold for opioid receptor ligands. The development of novel ligands for these receptors is a key area of research for new analgesics with improved side-effect profiles. The asymmetric synthesis of these bicyclic systems allows for the exploration of stereochemistry-activity relationships, which is crucial for designing selective receptor modulators.

  • Antiviral and Antimicrobial Agents: The unique three-dimensional architecture of these bicyclic compounds makes them attractive candidates for the development of new antiviral and antimicrobial drugs. The functional groups incorporated in the cycloaddition products provide handles for further chemical modification to optimize their activity against various pathogens.

The palladium-catalyzed [6+3] cycloaddition of a cyanosubstituted trimethylenemethane donor with a range of tropones results in the formation of bicyclo[4.3.1]decadienes with high levels of regio-, diastereo-, and enantioselectivity.[2][3] These products can then undergo a thermal[4][4] sigmatropic rearrangement, known as the Cope rearrangement, to yield bicyclo[3.3.2]decadienes.[2][3] This two-step sequence provides access to two distinct and valuable molecular scaffolds from readily available starting materials.

II. Reaction Mechanisms and Workflows

A. Catalytic Cycle of the [6+3] Cycloaddition

The palladium-catalyzed [6+3] cycloaddition proceeds through a well-defined catalytic cycle. The reaction is initiated by the oxidative addition of a palladium(0) catalyst to the TMM precursor. The resulting palladium-TMM complex then reacts with the tropone in a [6+3] cycloaddition manner to form the bicyclo[4.3.1]decadiene product and regenerate the palladium(0) catalyst.

reaction_mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0) Catalyst Pd_TMM_complex Pd-TMM Complex Pd0->Pd_TMM_complex Oxidative Addition TMM_precursor TMM Precursor (e.g., 2-cyanomethylallyl acetate) TMM_precursor->Pd_TMM_complex Cycloadduct Bicyclo[4.3.1]decadiene Product Pd_TMM_complex->Cycloadduct [6+3] Cycloaddition Tropone Tropone Tropone->Cycloadduct Cycloadduct->Pd0 Reductive Elimination experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_rearrangement Optional Rearrangement TMM_synthesis Synthesis of TMM Precursor Cycloaddition [6+3] Cycloaddition (Pd-catalyzed) TMM_synthesis->Cycloaddition Tropone_synthesis Synthesis of Tropone Tropone_synthesis->Cycloaddition Workup Aqueous Workup Cycloaddition->Workup Chromatography Column Chromatography Workup->Chromatography Analysis Spectroscopic Analysis (NMR, etc.) Chromatography->Analysis Cope Thermal Cope Rearrangement Analysis->Cope Rearranged_product Bicyclo[3.3.2]decadiene Cope->Rearranged_product

References

Application Notes and Protocols: Synthesis of Bicyclo[4.3.1]decan-8-one via a Putative anti-Bredt Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a representative experimental protocol for the synthesis of Bicyclo[4.3.1]decan-8-one. The synthetic strategy is based on an intramolecular Michael addition followed by an aldol condensation, a sequence analogous to a Robinson annulation, starting from cycloheptenone. This route is reported to proceed with a 33% overall yield and is suggested to involve a transient anti-Bredt bicyclo[4.3.1]dec-1(2)-en-8-one intermediate. While the precise experimental details from the primary literature by Momose et al. could not be accessed for direct citation, this document presents a chemically sound and detailed representative protocol based on the published abstract and established organic synthesis principles.

Introduction

Bicyclo[4.3.1]decane ring systems are important structural motifs in various natural products and pharmacologically active compounds. Their synthesis, particularly with functional groups at specific positions, presents a significant challenge to synthetic chemists. The formation of bridged bicyclic systems often involves strategic bond formations to control stereochemistry and regioselectivity.

One intriguing approach to the synthesis of Bicyclo[4.3.1]decan-8-one involves a reaction sequence that is thought to proceed through a highly strained anti-Bredt intermediate. Bredt's rule states that a double bond cannot be placed at the bridgehead of a bridged ring system to avoid excessive ring strain. However, modern synthetic methods have allowed for the transient formation and trapping of such anti-Bredt olefins, which can serve as powerful intermediates in the construction of complex molecular architectures.[1][2][3]

This protocol outlines a plausible synthetic route to Bicyclo[4.3.1]decan-8-one from cycloheptenone, which is proposed to involve the formation of an anti-Bredt enone intermediate.

Synthesis Pathway Overview

The overall synthetic strategy involves a tandem Michael addition-aldol condensation reaction. The key steps are:

  • Activation of the Nucleophile : A suitable three-carbon component is activated to act as a Michael donor.

  • Conjugate Addition : The activated nucleophile undergoes a Michael addition to cycloheptenone.

  • Intramolecular Aldol Condensation : The resulting intermediate undergoes an intramolecular aldol condensation to form the bicyclic ring system.

  • Decarboxylation and/or further modification : Removal of activating groups to yield the target Bicyclo[4.3.1]decan-8-one.

The formation of the bicyclo[4.3.1] system through this route is thought to transiently generate a bridgehead enolate, which upon elimination would form the highly strained anti-Bredt olefin. This intermediate is then rapidly quenched to form the more stable final product.

Experimental Protocols

Disclaimer: The following is a representative protocol based on the abstract by Momose et al. and general synthetic organic chemistry principles. It is intended for informational purposes and should be adapted and optimized by experienced chemists.

Materials and Methods
  • All reagents should be of analytical grade and used as received unless otherwise noted.

  • Anhydrous solvents should be used where specified.

  • Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

  • Column chromatography should be performed using silica gel (230-400 mesh).

  • NMR spectra should be recorded on a 400 MHz or 500 MHz spectrometer.

Synthesis of Ethyl 2-(3-oxocycloheptyl)acetate
  • To a solution of lithium diisopropylamide (LDA), prepared from diisopropylamine (1.1 eq) and n-butyllithium (1.1 eq) in anhydrous THF at -78 °C, is added dropwise ethyl acetate (1.0 eq).

  • The mixture is stirred at -78 °C for 30 minutes to form the lithium enolate.

  • A solution of cycloheptenone (1.0 eq) in anhydrous THF is added dropwise to the enolate solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford ethyl 2-(3-oxocycloheptyl)acetate.

Intramolecular Aldol Condensation and Decarboxylation to Bicyclo[4.3.1]decan-8-one
  • The purified ethyl 2-(3-oxocycloheptyl)acetate is dissolved in a suitable solvent such as ethanol or a mixture of THF and water.

  • A base, such as sodium ethoxide (1.2 eq) or potassium hydroxide (2.0 eq), is added to the solution.

  • The mixture is heated at reflux for 4-6 hours to promote both the intramolecular aldol condensation and subsequent saponification of the ester.

  • After cooling to room temperature, the reaction mixture is acidified with dilute hydrochloric acid to a pH of ~2 to facilitate decarboxylation.

  • The mixture is then heated at reflux for an additional 2-4 hours until CO2 evolution ceases.

  • The reaction mixture is cooled, and the product is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude Bicyclo[4.3.1]decan-8-one is purified by column chromatography or distillation under reduced pressure.

Data Presentation

Table 1: Representative Reaction Parameters and Yields

StepKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1. Michael Addition Cycloheptenone, Ethyl acetate, LDATHF-78 to RT12-1665-75
2. Cyclization & Decarboxylation Ethyl 2-(3-oxocycloheptyl)acetate, NaOEt/KOH, HClEtOH/H₂OReflux6-1045-55
Overall ~33

Table 2: Physicochemical and Spectroscopic Data for Bicyclo[4.3.1]decan-8-one

PropertyValue
Molecular Formula C₁₀H₁₆O
Molecular Weight 152.23 g/mol
Appearance Colorless oil or low-melting solid
¹H NMR (CDCl₃, ppm) δ 1.2-2.8 (m, 16H)
¹³C NMR (CDCl₃, ppm) δ 25-50 (aliphatic CH₂, CH), δ 210-215 (C=O)
Mass Spec (EI, m/z) 152 (M⁺)
IR (neat, cm⁻¹) ~1705 (C=O stretch)

(Note: Spectroscopic data are representative and should be confirmed by analysis of the synthesized compound.)[2]

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of Bicyclo[4.3.1]decan-8-one.

Synthesis_Workflow Start Cycloheptenone Intermediate1 Michael Adduct (Ethyl 2-(3-oxocycloheptyl)acetate) Start->Intermediate1 Michael Addition Reagent1 Ethyl Acetate + LDA Reagent1->Intermediate1 Intermediate2 Intramolecular Aldol Adduct Intermediate1->Intermediate2 Intramolecular Aldol Addition Base Base (e.g., NaOEt) Base->Intermediate2 AntiBredt Putative anti-Bredt Intermediate Intermediate2->AntiBredt Dehydration Product Bicyclo[4.3.1]decan-8-one Intermediate2->Product Decarboxylation AntiBredt->Product Protonation Acid Acidic Workup & Heat Acid->Product

Caption: Synthetic workflow for Bicyclo[4.3.1]decan-8-one.

Conclusion

The synthesis of Bicyclo[4.3.1]decan-8-one via an intramolecular Michael addition and aldol condensation of a cycloheptenone derivative represents an efficient method for constructing this bridged bicyclic system. The potential involvement of a transient anti-Bredt intermediate highlights the utility of harnessing strained structures in complex molecule synthesis. The provided representative protocol offers a solid foundation for researchers to explore and optimize this valuable transformation in their own laboratories. Further studies into the direct observation or trapping of the proposed anti-Bredt intermediate could provide deeper insights into the reaction mechanism.

References

Applications of Bicyclo[4.3.1]decane Scaffolds in Medicinal Chemistry: A Focus on the Bicyclo[4.3.1]decan-7-one Core and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The bicyclo[4.3.1]decane framework represents a class of bridged bicyclic compounds that has garnered interest in medicinal chemistry due to its rigid, three-dimensional structure. This unique topology allows for the precise spatial orientation of substituents, making it an attractive scaffold for the design of potent and selective ligands for various biological targets. While the direct medicinal chemistry applications of Bicyclo[4.3.1]decan-7-one are not extensively documented in publicly available literature, the broader family of bicyclo[4.3.1]decane derivatives has shown significant promise in several therapeutic areas. This document will explore the known applications of related bicyclo[4.3.1]decane systems and provide generalized protocols for the synthesis and evaluation of such compounds, offering a valuable resource for researchers and drug development professionals.

Application Notes

The bicyclo[4.3.1]decane scaffold has been incorporated into molecules targeting a range of biological systems, from the central nervous system to infectious diseases and cancer. The rigid nature of this scaffold can lead to enhanced binding affinity and selectivity for target proteins.

Modulators of the Central Nervous System

Derivatives of 3,8-diazabicyclo[4.3.1]decan-4-one have been investigated for their potential as antidepressants.[1][2] These compounds act as serotonin receptor modulators, and their constrained conformation is believed to contribute to their ability to cross the blood-brain barrier and interact with their targets in the brain.[1] The bicyclic framework provides a fixed orientation for the pharmacophoric elements necessary for receptor binding.

Antimicrobial Agents

Structural analogs of 3,8-diazabicyclo[4.3.1]decan-4-one have also demonstrated antimicrobial activity.[1][2] The mechanism of action is thought to involve interactions with microbial enzymes or DNA, where the defined stereochemistry of the bicyclic core can lead to specific and potent inhibition.[1]

Anti-inflammatory Agents

Naturally occurring steroids containing a bicyclo[4.3.1]decan-10-one moiety, monanchosterols A and B, have been isolated from marine sponges.[3] These compounds have been shown to inhibit the expression of interleukin-6 (IL-6), a key cytokine involved in inflammatory responses.[3] This suggests that the bicyclo[4.3.1]decane scaffold can be a valuable template for the development of novel anti-inflammatory drugs.

Antiviral Agents

The broader class of bicyclic and cage compounds has a history of application in antiviral research.[4] While specific examples of this compound are not prominent, the general principle of using rigid scaffolds to interact with viral proteins is well-established. The defined shape of these molecules can lead to high-affinity binding to viral targets, disrupting their function.

Cancer Research

Bicyclic scaffolds are of significant interest in the development of new cancer treatments.[5] These structures can serve as cores for the development of antagonists for receptors that are overexpressed in cancer cells, such as the androgen receptor.[5] Furthermore, the interaction of bicyclo derivatives with Vascular Endothelial Growth Factor (VEGF) receptors has been explored as a potential therapeutic strategy to inhibit angiogenesis, a critical process for tumor growth.[6]

Quantitative Data on Related Bicyclo[4.3.1]decane Derivatives

While specific data for this compound is limited, the following table summarizes the biological activity of related compounds to illustrate the potential of the scaffold.

Compound ClassTargetActivityMeasurementValueReference
3,10-diazabicyclo[4.3.1]-decan-2-one sulfonamidesFKBP12Binding AffinityKi54 - 84 nM[7]
Monanchosterol AIL-6 ExpressionInhibitionIC505.0 ± 0.17 µM[3]
Monanchosterol BIL-6 ExpressionInhibitionIC505.2 ± 0.30 µM[3]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of bicyclo[4.3.1]decane derivatives, based on methodologies reported for related structures.

Protocol 1: Synthesis of Bicyclo[4.3.1]decan-10-one System

This protocol is a generalized method for the cycloalkylation of cyclohexanone enolates with 1,4-dichlorides to form the bicyclo[4.3.1]decan-10-one core.[8]

Materials:

  • Substituted cyclohexanone

  • Lithium diisopropylamide (LDA)

  • 1,4-dichlorobutane (or other reactive 1,4-dihalides)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere synthesis

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted cyclohexanone in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA in THF to the cooled cyclohexanone solution to generate the lithium enolate. Stir for 30-60 minutes at -78 °C.

  • Add the 1,4-dichlorobutane to the enolate solution.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired bicyclo[4.3.1]decan-10-one derivative.

Protocol 2: Evaluation of Anti-inflammatory Activity (IL-6 Inhibition Assay)

This protocol is a general method to assess the ability of a compound to inhibit the production of the pro-inflammatory cytokine IL-6 in lipopolysaccharide (LPS)-stimulated cells.[3]

Materials:

  • RAW 264.7 murine macrophage cells (or similar)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (bicyclo[4.3.1]decane derivatives) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • ELISA kit for murine IL-6

  • 96-well cell culture plates

  • CO2 incubator (37 °C, 5% CO2)

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight in a CO2 incubator.

  • The following day, replace the medium with fresh medium containing various concentrations of the test compounds. Pre-incubate for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known IL-6 inhibitor).

  • After 24 hours, collect the cell culture supernatant.

  • Quantify the amount of IL-6 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Determine the concentration of the test compound that causes 50% inhibition of IL-6 production (IC50) by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations

The following diagrams illustrate key concepts related to the application of bicyclo[4.3.1]decane scaffolds in medicinal chemistry.

G cluster_0 Drug Discovery Workflow Scaffold Bicyclo[4.3.1]decane Scaffold Synthesis Chemical Synthesis of Derivatives Scaffold->Synthesis Design Screening High-Throughput Screening Synthesis->Screening Compound Library Lead_Opt Lead Optimization Screening->Lead_Opt Hits Preclinical Preclinical Studies Lead_Opt->Preclinical Drug Candidate Clinical Clinical Trials Preclinical->Clinical G cluster_1 Hypothetical Signaling Pathway Inhibition Ligand Bicyclo[4.3.1]decane Derivative Receptor Cell Surface Receptor (e.g., GPCR, RTK) Ligand->Receptor Inhibition Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Signaling_Cascade->Transcription_Factor Gene_Expression Target Gene Expression (e.g., Pro-inflammatory Cytokines) Transcription_Factor->Gene_Expression Biological_Response Biological Response (e.g., Inflammation, Cell Proliferation) Gene_Expression->Biological_Response

References

Bicyclo[4.3.1]decan-7-one: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Drug Development

The bicyclo[4.3.1]decane framework, a rigid and structurally complex three-dimensional scaffold, has emerged as a promising starting point for the discovery of novel therapeutic agents. Its unique conformational constraints and the ability to introduce diverse functionalities at multiple positions make it an attractive scaffold for targeting a range of biological macromolecules. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the bicyclo[4.3.1]decan-7-one core and its derivatives, particularly aza- and diaza-analogs, in their drug discovery programs. The primary focus of these notes is on the development of inhibitors for the FK506-binding protein 51 (FKBP51), with additional sections covering potential applications as antidepressant and antimicrobial agents.

Application as FKBP51 Inhibitors

The FK506-binding protein 51 (FKBP51) is a co-chaperone and an important regulator of the glucocorticoid receptor (GR), playing a significant role in stress-related disorders, including depression and post-traumatic stress disorder (PTSD).[1][2] Inhibition of FKBP51 is a validated therapeutic strategy, and bicyclic aza-amides based on the bicyclo[4.3.1]decane scaffold have been identified as potent and selective inhibitors.[3][4]

Quantitative Data: Inhibition of FKBP Proteins

The following table summarizes the in vitro inhibitory activity of a series of diazabicyclo[4.3.1]decan-2-one derivatives against FKBP12, FKBP51, and FKBP52. The data is presented as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki), providing a clear comparison of potency and selectivity.

Compound IDR GroupFKBP12 (Ki/IC50, nM)FKBP51 (Ki/IC50, nM)FKBP52 (Ki/IC50, nM)Selectivity (FKBP12/FKBP51)
1 3,5-dichlorobenzene2.6104-0.025
1(S)-Me 3,5-dichlorobenzene1.223-0.052
18 6-benzothiazole1.94.83.70.40
18(S)-Me 6-benzothiazole0.41.20.80.33
19 3,5-dichlorobenzene0.81.51.00.53
19(S)-Me 3,5-dichlorobenzene0.20.30.20.67

Data sourced from references[3][5].

Experimental Protocols

Synthesis of the Diazabicyclo[4.3.1]decan-2-one Scaffold

A key intermediate for the synthesis of potent FKBP51 inhibitors is the 5-hydroxy diazabicyclo[4.3.1]decane-2-one scaffold. The following is a representative protocol adapted from the literature.

Protocol 1: Synthesis of the Bicyclic Scaffold

  • Step 1: Pd-catalyzed sp3–sp2 Negishi-coupling: An acyclic precursor is subjected to a palladium-catalyzed Negishi coupling to form a key C-C bond.

  • Step 2: Asymmetric Shi Epoxidation: The resulting olefin is then stereoselectively epoxidized using the Shi epoxidation conditions.

  • Step 3: Intramolecular Epoxide Opening: The final bicyclic ring system is formed through an intramolecular opening of the epoxide by an amine nucleophile.

For detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, please refer to the supporting information of Bischoff et al., Org. Lett. 2014, 16, 5254–5257.

Inhibition Assay: Competitive Fluorescence Polarization

The inhibitory activity of the synthesized compounds against FKBP proteins is determined using a competitive fluorescence polarization (FP) assay. This assay measures the displacement of a fluorescently labeled ligand from the protein's binding site by the test compound.

Protocol 2: FKBP51 Competitive Fluorescence Polarization Assay

  • Reagents:

    • FKBP51 protein (recombinant)

    • Fluorescently labeled tracer ligand (e.g., a fluorescein-labeled FK506 analog)

    • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Tween-20)

    • Test compounds dissolved in DMSO

  • Procedure:

    • Prepare a series of dilutions of the test compounds in DMSO.

    • In a 384-well black plate, add the assay buffer, a fixed concentration of FKBP51 protein, and the fluorescent tracer.

    • Add the test compounds at various concentrations to the wells.

    • Include control wells with no inhibitor (maximum polarization) and no protein (minimum polarization).

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.[6]

Signaling Pathway and Workflow Diagrams

drug_discovery_workflow Scaffold This compound Scaffold Derivatization Chemical Synthesis & Derivatization Scaffold->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening (FP Assay) Library->Screening Hit Hit Compounds Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Drug discovery workflow for this compound derivatives.

fkbp51_pathway Stress Stress Cortisol Cortisol Stress->Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR HSP90 HSP90 GR->HSP90 Nucleus Nucleus GR->Nucleus FKBP51 FKBP51 HSP90->FKBP51 HSP90->Nucleus FKBP51->Nucleus Gene Gene Transcription (Stress Response) Nucleus->Gene Inhibitor Bicyclo[4.3.1]decane Inhibitor Inhibitor->FKBP51 Inhibits

Simplified signaling pathway of FKBP51 in the stress response.

Application as Antidepressant Agents

The role of FKBP51 in regulating the stress response makes it a compelling target for the development of novel antidepressants.[7] By inhibiting FKBP51, bicyclo[4.3.1]decane derivatives can potentially restore the normal function of the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in depression.[1] Preclinical evaluation of these compounds often involves behavioral models in rodents.

Experimental Protocol

Forced Swim Test (FST) in Mice

The FST is a widely used behavioral test to screen for potential antidepressant activity. The test is based on the observation that animals administered antidepressants will exhibit increased escape-directed behavior (swimming) and reduced immobility when placed in an inescapable water tank.

Protocol 3: Mouse Forced Swim Test

  • Apparatus:

    • A transparent cylindrical tank (e.g., 20 cm in diameter, 30 cm in height) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes).

    • Gently place each mouse individually into the swim cylinder.

    • Record the behavior of the mouse for a 6-minute session.

    • The primary measures are the duration of immobility (floating with only minor movements to keep the head above water) and swimming/climbing.

  • Data Analysis:

    • Score the duration of immobility, swimming, and climbing behaviors, typically during the last 4 minutes of the test.

    • Compare the behavioral measures between the compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in immobility time is indicative of an antidepressant-like effect.[8][9]

Application as Antimicrobial Agents

Preliminary studies have suggested that derivatives of the bicyclo[4.3.1]decane scaffold may possess antimicrobial properties.[10] Further investigation into this potential application requires systematic screening against a panel of clinically relevant microorganisms.

Experimental Protocol

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium or fungus.

Protocol 4: Broth Microdilution Assay

  • Materials:

    • 96-well microtiter plates

    • Bacterial or fungal strains of interest

    • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Positive control antibiotic

  • Procedure:

    • Prepare serial twofold dilutions of the test compounds in the growth medium in the wells of the microtiter plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a growth control (no compound) and a sterility control (no microorganism).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Data Analysis:

    • Visually inspect the plates for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11][12]

Workflow for Antimicrobial Screening

antimicrobial_workflow Compound_Library Bicyclo[4.3.1]decane Derivative Library MIC_Assay Broth Microdilution MIC Assay Compound_Library->MIC_Assay Active_Compounds Identification of Active Compounds MIC_Assay->Active_Compounds Microbial_Panel Panel of Microbial Strains Microbial_Panel->MIC_Assay SAR_Analysis Structure-Activity Relationship Analysis Active_Compounds->SAR_Analysis Lead_Development Lead Compound Development SAR_Analysis->Lead_Development

References

Synthesis of 7-azabicyclo[4.3.1]decane Ring Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the 7-azabicyclo[4.3.1]decane ring system, a key structural motif in various biologically active alkaloids. The synthetic strategy commences from the readily available tricarbonyl(tropone)iron complex and proceeds through a concise sequence of reactions, culminating in an intramolecular Heck reaction to construct the bicyclic core. This methodology offers a versatile route to functionalized homotropane analogs, which are of significant interest in medicinal chemistry and drug development due to their presence in natural products with therapeutic potential.

Application Notes

The 7-azabicyclo[4.3.1]decane scaffold is a privileged structure found in a number of complex alkaloids, including daphnicyclidin A and ervitsine.[1][2] The synthesis of such azapolycycles, particularly those containing a seven-membered ring, presents a considerable challenge in organic chemistry.[2] The methodology detailed herein utilizes tricarbonyl(tropone)iron as a stable and versatile starting material to access this complex architecture in a few efficient steps.[1][2]

The key transformations involve:

  • Nucleophilic Amine Addition and Boc-Protection: A nucleophilic amine adds to the tricarbonyl(tropone)iron complex, followed by in-situ protection of the resulting secondary amine with a tert-butyloxycarbonyl (Boc) group. This step introduces the nitrogen atom destined to become the bridgehead of the final bicyclic system.[1]

  • Photochemical Demetallation: The iron tricarbonyl moiety, having served its purpose of activating the tropone system, is removed via photochemical irradiation. This step yields a deconjugated aminocycloheptadienone derivative.[1]

  • Intramolecular Heck Reaction: The final and crucial step is an intramolecular palladium-catalyzed Heck reaction. This cyclization forges the key carbon-carbon bond that closes the second ring, thereby constructing the 7-azabicyclo[4.3.1]decane skeleton.[1]

This synthetic route is amenable to the introduction of various substituents, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies in drug discovery programs. The ability to modify the amine side chain and the substitution pattern on the alkene partner in the Heck reaction provides significant flexibility.[3][4]

Experimental Workflows and Signaling Pathways

The overall synthetic strategy can be visualized as a multi-step process beginning with the activation of tropone and culminating in the formation of the bridged bicyclic system.

Synthesis_Workflow A Tricarbonyl(tropone)iron B Nucleophilic Amine Addition & Boc-Protection A->B R-NH2, Boc2O C Fe(CO)3-Complexed Aminocycloheptadienone B->C D Photochemical Demetallation C->D E Deconjugated Aminocycloheptadienone D->E F Intramolecular Heck Reaction E->F Pd Catalyst G 7-Azabicyclo[4.3.1]decane Ring System F->G

Caption: Synthetic workflow for the 7-azabicyclo[4.3.1]decane ring system.

Quantitative Data Summary

The following tables summarize the yields for the key steps in the synthesis of various 7-azabicyclo[4.3.1]decane derivatives.

Table 1: Synthesis of Heck Precursors

EntryAmine SubstrateProduct (Fe-Complex)Yield (2 steps)aProduct (Demetallated)Yieldb
1Allylamine6 88%7 74%
2CinnamylamineS1 85%13 70%
3PrenylamineS2 81%15 75%
4(Z)-2-Iodo-2-buten-1-amine12 68%S3 74%

a Combined yield for the nucleophilic addition and Boc-protection steps. b Yield for the photochemical demetallation step.

Table 2: Intramolecular Heck Reaction for the formation of 7-Azabicyclo[4.3.1]decane Derivatives

EntrySubstrateProductYield
17 8 39%
213 14 55%
315 16 42%
4S3 17 39%

Yields are for the isolated product after purification.

Detailed Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Amine Addition and Boc-Protection

This procedure describes the conjugate addition of an amine to tricarbonyl(tropone)iron, followed by the protection of the resulting amine as a tert-butyl carbamate.

Materials:

  • Tricarbonyl(tropone)iron

  • Amine (e.g., allylamine, 5 equivalents)

  • Di-tert-butyl dicarbonate (Boc₂O, 3.0 equivalents)

  • Sodium bicarbonate (NaHCO₃, 5.0 equivalents)

  • Ethanol

  • Celite

  • Hexanes

  • Ethyl acetate (EtOAc)

  • Silica gel for flash chromatography

Procedure:

  • In a round-bottom flask, tricarbonyl(tropone)iron is treated with the amine (5 equivalents) neat.

  • The reaction mixture is stirred at room temperature for 16-24 hours. The progress of the reaction can be monitored by ¹H NMR to confirm the disappearance of the starting iron complex.

  • Upon completion, the excess amine is removed under reduced pressure (in vacuo).

  • The crude residue is dissolved in ethanol to a concentration of approximately 0.1 M.

  • Di-tert-butyl dicarbonate (3.0 equivalents) is added, followed by solid sodium bicarbonate (5.0 equivalents).

  • The resulting suspension is sonicated for 1 hour under an ambient atmosphere.

  • The mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel using a hexanes/EtOAc gradient to afford the Boc-protected iron complex.

Protocol 2: General Procedure for Photochemical Demetallation

This protocol details the removal of the tricarbonyliron group from the diene complex using UV irradiation.

Materials:

  • Boc-protected iron complex (e.g., compound 6 )

  • Acetic acid (AcOH)

  • Solvent (e.g., AcOH)

  • UV lamp (360 nm)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

Procedure:

  • The Boc-protected iron complex is dissolved in acetic acid.

  • The solution is irradiated with a UV lamp (360 nm) for 6 hours at room temperature.

  • After the reaction is complete, the mixture is carefully neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude material is purified by flash chromatography on silica gel to yield the deconjugated aminocycloheptadienone.

Protocol 3: General Procedure for the Intramolecular Heck Reaction

This procedure outlines the palladium-catalyzed intramolecular cyclization to form the 7-azabicyclo[4.3.1]decane ring system.

Materials:

  • Demetallated Heck precursor (e.g., compound 7 )

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol %)

  • Triphenylphosphine (PPh₃, 20 mol %)

  • Triethylamine (Et₃N, 3.0 equivalents)

  • Acetonitrile (MeCN)

  • Celite

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for flash chromatography

Procedure:

  • To a solution of the demetallated substrate in acetonitrile are added palladium(II) acetate (10 mol %), triphenylphosphine (20 mol %), and triethylamine (3.0 equivalents).

  • The reaction mixture is heated to reflux (approximately 82 °C) and stirred for 12-24 hours.

  • After cooling to room temperature, the mixture is filtered through Celite and concentrated under reduced pressure.

  • The crude residue is purified by flash chromatography on silica gel using a hexanes/EtOAc gradient to afford the 7-azabicyclo[4.3.1]decane product.

Logical Relationships in the Heck Reaction

The intramolecular Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active catalyst.

Heck_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)XL2 OxAdd->PdII_Aryl MigIns Migratory Insertion PdII_Aryl->MigIns Alkene PdII_Alkyl R'-Pd(II)XL2 MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdII_Hydride H-Pd(II)XL2 BetaElim->PdII_Hydride G Cyclized Product BetaElim->G Product RedElim Reductive Elimination PdII_Hydride->RedElim Base RedElim->Pd0 - HBX

Caption: Catalytic cycle of the intramolecular Heck reaction.

References

Application Notes & Protocols: Bicyclo[4.3.1]decan-7-one in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The bicyclo[4.3.1]decane core is a key structural motif present in a variety of architecturally complex and biologically significant natural products.[1] Its unique bridged ring system presents considerable synthetic challenges, and thus, the development of methodologies for its construction is of great interest to the synthetic chemistry community. This document provides an overview of the application of bicyclo[4.3.1]decan-7-one and its derivatives in the total synthesis of notable natural products, including detailed experimental protocols for key transformations and quantitative data summaries.

Total Synthesis of Welwistatin

Welwistatin, an indole alkaloid isolated from blue-green algae, exhibits potent antimicrotubule activity and has garnered significant attention as a potential therapeutic agent for drug-resistant tumors.[2] A key feature of its structure is the strained bicyclo[4.3.1]decane core. An effective strategy for the construction of this core involves a 7-endo intramolecular conjugate addition.[2][3]

Key Synthetic Strategy: Intramolecular Conjugate Addition

The synthesis of the bicyclo[4.3.1]decanone intermediate for welwistatin hinges on a crucial 7-endo intramolecular conjugate addition reaction. This transformation efficiently establishes the bridged bicyclic system.[2][3]

Experimental Workflow for Bicyclo[4.3.1]decanone Core Synthesis in Welwistatin Total Synthesis

G cluster_start Starting Material Preparation cluster_core_synthesis Bicyclic Core Synthesis start_ketone Substituted Cyclohexanone (Ketone 7) dioxin_formation Formation of Dioxin 10 start_ketone->dioxin_formation Diastereoselective Alkylation retro_cycloaddition Thermolysis to Enone 6 dioxin_formation->retro_cycloaddition Retrocycloaddition conjugate_addition 7-endo Intramolecular Conjugate Addition retro_cycloaddition->conjugate_addition Et3N, THF/MeOH product Bicyclo[4.3.1]decanone 5 conjugate_addition->product

Caption: Synthetic workflow for the bicyclo[4.3.1]decanone core of welwistatin.

Quantitative Data for Welwistatin Synthesis
StepReactantReagents and ConditionsProductYieldReference
7-endo Intramolecular Conjugate AdditionEnone 6Et₃N, THF/MeOHBicyclo[4.3.1]decanone 5N/A[2][3]

Yield data for this specific step was not explicitly provided in the search results.

Experimental Protocol: 7-endo Intramolecular Conjugate Addition

Synthesis of Bicyclo[4.3.1]decanone 5:

  • To a solution of enone 6 in a mixture of tetrahydrofuran (THF) and methanol (MeOH), triethylamine (Et₃N) is added.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired bicyclo[4.3.1]decanone 5. [2][3]

Synthesis of Daphniphyllum Alkaloids Core

The Daphniphyllum alkaloids are a large family of structurally complex natural products, many of which feature a 7-azabicyclo[4.3.1]decane ring system.[4][5] Synthetic approaches to this core often employ ring expansion strategies or intramolecular Heck reactions.

Key Synthetic Strategy 1: Ring Expansion of Morphans

One approach to the 7-azabicyclo[4.3.1]decan-2-one core involves a Tiffeneau–Demjanov type ring expansion of a morphan precursor using a diazo reagent.[5][6]

Logical Relationship for Ring Expansion Strategy

G morphan Morphan Ketone (5b) intermediate Diazoalkane Intermediate morphan->intermediate Addition diazo_reagent TMSCHN2, BuLi diazo_reagent->intermediate ring_expansion Ring Expansion intermediate->ring_expansion product 7-Azabicyclo[4.3.1]decan-2-one (1b) ring_expansion->product

Caption: Ring expansion approach to the 7-azabicyclo[4.3.1]decane core.

Key Synthetic Strategy 2: Intramolecular Heck Reaction

An alternative and efficient route to the 7-azabicyclo[4.3.1]decane skeleton utilizes an intramolecular Heck reaction.[4][7] This method involves the palladium-catalyzed cyclization of an appropriately functionalized amine with a vinyl halide on a seven-membered ring.

Quantitative Data for 7-Azabicyclo[4.3.1]decane Synthesis
StepReactantReagents and ConditionsProductYieldReference
Ring ExpansionMorphan 5bTMSCHN₂, BuLi, Et₂O/THF, -78 °C; then MeOH(1RS,6RS)-7-Benzyl-7-azabicylo[4.3.1]decan-2-one (1b)N/A[5][6][8]
Intramolecular Heck ReactionVinyl Bromide 7Pd(PPh₃)₄, K₂CO₃, Proton Sponge, Toluene, refluxN-Boc-7-azabicyclo[4.3.1]dec-4-ene44%[7]

Yield data for the ring expansion was not explicitly provided in the search results.

Experimental Protocols

Protocol 1: Ring Expansion for (1RS,6RS)-7-Benzyl-7-azabicylo[4.3.1]decan-2-one (1b)

  • To a solution of trimethylsilyldiazomethane (TMSCHN₂) in diethyl ether (Et₂O) at -78 °C, n-butyllithium (BuLi) is added.

  • The mixture is stirred for 40 minutes, after which a solution of morphan 5b in tetrahydrofuran (THF) is added slowly via syringe pump.

  • The reaction is stirred at -78 °C for 2 hours.

  • A solution of methanol (MeOH) in THF is then added, and the mixture is allowed to warm to room temperature and stirred for 30 minutes.

  • The reaction is quenched and worked up, followed by purification to yield the desired product 1b. [5][6][8]

Protocol 2: Intramolecular Heck Reaction

  • To a solution of the vinyl bromide substrate in toluene are added Pd(PPh₃)₄, K₂CO₃, and proton sponge.

  • The reaction mixture is heated to reflux.

  • Progress of the reaction is monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature, diluted, and washed.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography to afford the 7-azabicyclo[4.3.1]decane product. [7]

Other Natural Products and Synthetic Approaches

The bicyclo[4.3.1]decane framework is also found in other natural products such as monanchosterols, which are marine-derived steroids.[9] The synthesis of the bicyclo[4.3.1]decan-10-one moiety in these compounds represents a significant synthetic challenge.[9] Additionally, rearrangements of α-diazo-β-hydroxyketones provide a general method to access various bridged bicyclic systems, including bicyclo[4.3.1]decanones.[1]

Conclusion

The total synthesis of natural products containing the this compound core relies on innovative and robust synthetic methodologies. Key strategies such as intramolecular conjugate additions, ring expansions, and intramolecular Heck reactions have proven effective in constructing this challenging bridged system. The detailed protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of complex natural products and the development of novel therapeutic agents.

References

Application Notes and Protocols: Biological Activity of Bicyclo[4.3.1]decane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[4.3.1]decane scaffold is a rigid, three-dimensional molecular framework that has garnered significant interest in medicinal chemistry due to its presence in various biologically active natural products and synthetic compounds. Its unique conformational constraints and stereochemical complexity offer opportunities for the design of potent and selective ligands for a range of biological targets. These derivatives have shown promise in several therapeutic areas, including pain management, inflammation, neurodegenerative diseases, and as modulators of key cellular signaling pathways.

This document provides a comprehensive overview of the biological activities of bicyclo[4.3.1]decane derivatives, with a focus on their analgesic, anti-inflammatory, nicotinic acetylcholine receptor (nAChR) modulatory, and FKBP51 inhibitory activities. Detailed experimental protocols for key assays and a summary of quantitative biological data are presented to facilitate further research and drug development efforts.

Analgesic and Anti-inflammatory Activities

Certain 2,5-diaza-bicyclo[4.3.1]decane derivatives incorporating amino acid moieties have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These compounds are considered to be potential opioid receptor ligands, particularly targeting the μ-opioid receptor.[1]

Quantitative Data

The following table summarizes the analgesic and anti-inflammatory activities of a series of 3,4-diphenyl-2,5-diaza-bicyclo[4.3.1]deca-1(9),2,4,6(10),7-pentaene-8-carbonyl-amino acid derivatives.

Compound IDAmino Acid MoietyAnalgesic Activity (% Relative to Diclofenac Sodium)Anti-inflammatory Activity (% Inhibition of Paw Edema)
4a GlycineLowerModerate
4b Glutamic AcidLowerGood
4c ProlinePotent (69-82%)Very Good
4d CysteineGoodExcellent
4e LysineGoodGood

Data extracted from a study by S. Veerenagouda, et al. (2009). The analgesic activity was determined at 30 min to 2-hour intervals.[1]

Experimental Protocols

This protocol is a standard method for assessing the central analgesic activity of compounds.

Workflow for Tail-Flick Test

G cluster_0 Animal Preparation cluster_1 Tail-Flick Test cluster_2 Data Analysis A1 Select healthy mice/rats A2 Group and mark animals A1->A2 A3 Administer test compound/vehicle/standard A2->A3 B1 Place animal in restrainer A3->B1 B2 Focus radiant heat source on tail B1->B2 B3 Start timer B2->B3 B4 Record time to tail flick (latency) B3->B4 C1 Measure latency at different time intervals B4->C1 C2 Calculate % increase in latency C1->C2 C3 Compare with standard drug C2->C3

Caption: Workflow of the tail-flick test for analgesic activity.

Protocol:

  • Animals: Use healthy, adult mice or rats of a specific strain, housed under standard laboratory conditions.

  • Grouping: Divide the animals into groups: control (vehicle), standard (e.g., diclofenac sodium), and test groups (different doses of bicyclo[4.3.1]decane derivatives).

  • Administration: Administer the test compounds, vehicle, or standard drug orally or intraperitoneally.

  • Apparatus: Use a tail-flick analgesiometer which provides a radiant heat source.

  • Procedure:

    • At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), gently restrain the animal.

    • Focus the radiant heat source on the distal portion of the tail.

    • The time taken by the animal to flick its tail is recorded as the reaction time or latency.

    • A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

  • Data Analysis: The percentage increase in latency is calculated and compared with the control and standard groups.

This is a widely used and reproducible model of acute inflammation.

Workflow for Carrageenan-Induced Paw Edema Test

G cluster_0 Pre-treatment cluster_1 Induction of Edema cluster_2 Measurement and Analysis A1 Select healthy rats A2 Group and mark animals A1->A2 A3 Administer test compound/vehicle/standard A2->A3 B1 Inject carrageenan into the sub-plantar region of the right hind paw A3->B1 C1 Measure paw volume at different time intervals B1->C1 C2 Calculate the percentage inhibition of edema C1->C2 C3 Compare with standard drug C2->C3

Caption: Workflow of the carrageenan-induced paw edema test.

Protocol:

  • Animals: Use healthy adult rats.

  • Grouping: Similar to the analgesic test, divide animals into control, standard (e.g., diclofenac sodium), and test groups.

  • Administration: Administer the test compounds or standard drug 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Derivatives of 10-methyl-8,10-diazabicyclo[4.3.1]decane have been identified as potent nicotinic modulators, suggesting their potential in treating diseases related to the cholinergic system of the central and peripheral nervous systems.[2]

Signaling Pathway

Activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations (Na+ and Ca2+), resulting in neuronal depolarization and the initiation of downstream signaling cascades.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling nAChR nAChR Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Bicyclo_Decane Bicyclo[4.3.1]decane Derivative Bicyclo_Decane->nAChR Binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+ Signaling (e.g., CaMK activation) Ion_Influx->Ca_Signaling PI3K_Akt PI3K/Akt Pathway Ca_Signaling->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_Signaling->MAPK_ERK CREB CREB Activation PI3K_Akt->CREB MAPK_ERK->CREB Gene_Expression Gene Expression (Neuronal Survival, Plasticity) CREB->Gene_Expression

Caption: nAChR signaling initiated by Bicyclo[4.3.1]decane derivatives.

Inhibition of FK506-Binding Protein 51 (FKBP51)

Stereoselective synthesis of 5-hydroxy diazabicyclo[4.3.1]decane-2-one scaffolds has yielded potent inhibitors of FKBP51. FKBP51 is a co-chaperone that has been implicated in various stress-related disorders and neurodegenerative diseases.

Signaling Pathway

FKBP51 is a negative regulator of the glucocorticoid receptor (GR). Inhibition of FKBP51 can enhance GR sensitivity and has downstream effects on pathways involved in stress response and cell survival.

FKBP51 Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus FKBP51 FKBP51 Hsp90 Hsp90 FKBP51->Hsp90 Binds to GR Glucocorticoid Receptor (GR) FKBP51->GR Inhibits GR binding to Hsp90 Bicyclo_Decane Bicyclo[4.3.1]decane Derivative Bicyclo_Decane->FKBP51 Inhibits Hsp90->GR Chaperones GR_translocation GR Translocation to Nucleus GR->GR_translocation Cortisol Cortisol Cortisol->GR Activates GRE Glucocorticoid Response Element GR_translocation->GRE Binds to Gene_Transcription Gene Transcription (Stress Response, Anti-inflammatory) GRE->Gene_Transcription

Caption: Inhibition of FKBP51 by Bicyclo[4.3.1]decane derivatives.

Conclusion

Bicyclo[4.3.1]decane derivatives represent a versatile scaffold with a wide range of biological activities. The data and protocols presented herein provide a foundation for further investigation into their therapeutic potential. The unique three-dimensional structure of this scaffold offers exciting possibilities for the design of novel, potent, and selective modulators of various biological targets, paving the way for the development of new treatments for a variety of diseases. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds and to fully elucidate their mechanisms of action.

References

Troubleshooting & Optimization

Technical Support Center: Bicyclo[4.3.1]decan-7-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Bicyclo[4.3.1]decan-7-one. The following sections address common issues encountered during synthesis, offering detailed experimental protocols and data-driven recommendations to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to the Bicyclo[4.3.1]decane core?

A1: The Bicyclo[4.3.1]decane framework can be synthesized through several strategies, including intramolecular cyclization reactions and ring expansions. One common approach for analogous aza-bicyclo[4.3.1]decane systems is the intramolecular Heck reaction, which has been shown to be effective in forming the bridged bicyclic structure.[1][2][3][4][5] Another potential route involves a [6+3] cycloaddition of trimethylenemethane with tropones.[6] Oxidative rearrangement of bicyclo[4.2.2]decatetraenes also provides a pathway to functionalized bicyclo[4.3.1]decanes.[7]

Q2: I am experiencing low yields in my intramolecular Heck cyclization to form a bicyclo[4.3.1]decane system. What are the potential causes?

A2: Low yields in intramolecular Heck reactions for the synthesis of bridged ring systems are a common issue.[1] Several factors can contribute to this:

  • Instability of Palladium Intermediates: The palladium complexes formed during the catalytic cycle may be unstable, leading to side reactions or catalyst deactivation.[1][3]

  • Slow Olefin Insertion: The intramolecular insertion of the palladium-bound aryl or vinyl group into the olefin can be a slow, rate-limiting step.[1][3]

  • Sub-optimal Reaction Conditions: The choice of palladium source, ligand, base, and solvent can significantly impact the reaction efficiency.

Q3: I am observing the formation of multiple isomers that are difficult to separate. How can I address this?

A3: The formation of isomeric products is a known challenge in the synthesis of complex bicyclic systems.[1][3] In the context of an intramolecular Heck reaction, you may observe the formation of both the desired product and isomeric side-products. The ratio of these products can be influenced by the reaction conditions and may even change during purification, such as on a chromatography column.[1][3] To address this, consider the following:

  • Reaction Condition Optimization: Systematically screen different ligands, bases, and solvents to favor the formation of the desired isomer.

  • Alternative Purification Techniques: If column chromatography leads to isomerization, explore other purification methods like crystallization or distillation.

  • Protecting Group Strategy: The choice of protecting groups on nearby functionalities can influence the stereochemical outcome of the reaction.

Troubleshooting Guides

Issue 1: Low Yield in Intramolecular Heck Cyclization

Symptoms:

  • The desired this compound is obtained in low yield after the intramolecular Heck reaction.

  • TLC analysis shows a significant amount of starting material remaining or the presence of multiple byproducts.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Suboptimal Catalyst System The choice of palladium catalyst and ligand is crucial. For similar systems, Pd(PPh₃)₄ has been used.[1][3] Consider screening other palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of phosphine ligands (e.g., P(o-tol)₃, Xantphos).
Ineffective Base The base plays a key role in the regeneration of the active catalyst. While potassium carbonate (K₂CO₃) has been used, stronger bases or non-coordinating bases might be more effective.[1] A screen of bases such as cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or organic bases like triethylamine (Et₃N) or proton sponge is recommended.[1]
Inappropriate Solvent The reaction solvent can influence the solubility of the reactants and the stability of the catalytic intermediates. Toluene is a common solvent for Heck reactions.[1] Consider exploring other high-boiling aprotic solvents like DMF, DMA, or dioxane.
Low Reaction Temperature Intramolecular Heck reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature, ensuring the solvent choice is appropriate for the higher temperature. Reactions are often run at the reflux temperature of the solvent.[1]

Experimental Protocol: Optimization of Intramolecular Heck Reaction Conditions

This protocol is based on conditions reported for the synthesis of a 7-azabicyclo[4.3.1]decane system and can be adapted for this compound.[5]

  • Reactant Preparation: Prepare the acyclic precursor containing a vinyl or aryl halide and a tethered alkene.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), the base (e.g., K₃PO₄, 2-3 equivalents), and any additives (e.g., PhOH, 1.5 equivalents).[5]

  • Addition of Substrate and Solvent: Dissolve the acyclic precursor in the chosen solvent (e.g., toluene) and add it to the reaction flask, followed by the addition of a tertiary amine (e.g., Et₃N).[5]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and monitor the progress by TLC or LC-MS.[5]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate. Purify the crude product by column chromatography.

Table 1: Reported Yields for a 7-Azabicyclo[4.3.1]decane Synthesis via Intramolecular Heck Reaction under Various Conditions [5]

EntryPalladium CatalystBaseAdditiveSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄K₂CO₃Proton SpongeToluene11044
2Pd(PPh₃)₄K₃PO₄PhOHToluene11076

This data is for the synthesis of an analogous aza-bicyclo[4.3.1]decane system and serves as a starting point for optimization.

Issue 2: Formation of Inseparable Isomers

Symptoms:

  • ¹H NMR and/or GC-MS analysis of the purified product indicates a mixture of isomers.

  • Attempts to separate the isomers by column chromatography are unsuccessful or lead to changes in the isomeric ratio.[1][3]

Possible Causes and Solutions:

Diagram 1: Troubleshooting Isomer Formation

G start Mixture of Inseparable Isomers Observed q1 Is isomerization occurring during purification? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Explore alternative purification methods: - Crystallization - Preparative TLC/HPLC - Distillation a1_yes->sol1 q2 Can reaction conditions be modified to favor one isomer? a1_no->q2 end Single Isomer Isolated sol1->end sol2 Systematically screen: - Ligands - Solvents - Temperature - Bases q2->sol2 sol2->end

Caption: Troubleshooting workflow for addressing the formation of inseparable isomers.

Visualizations

Diagram 2: Generalized Workflow for Intramolecular Heck Cyclization

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Acyclic Precursor E Heating and Stirring under Inert Atmosphere A->E B Palladium Catalyst B->E C Base C->E D Solvent D->E F Filtration E->F G Concentration F->G H Column Chromatography G->H I This compound H->I

Caption: A generalized experimental workflow for the synthesis of this compound via an intramolecular Heck reaction.

References

Technical Support Center: Purification of Bicyclo[4.3.1]decan-7-one and its Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Bicyclo[4.3.1]decan-7-one. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this bicyclic ketone and its related byproducts.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem: My purified this compound is contaminated with a closely eluting isomer.

Solution: The separation of stereoisomers (e.g., endo/exo) of bicyclic compounds can be challenging due to their similar polarities. Here are several strategies to improve separation by column chromatography:

  • Optimize the Solvent System:

    • Start with a non-polar solvent system and gradually increase the polarity. A common starting point for compounds of this type is a mixture of hexanes and ethyl acetate.

    • For difficult separations, consider using a less polar solvent system in combination with a long chromatography column to increase the separation resolution. For instance, a mixture of cyclohexane and methyl tert-butyl ether (MTBE) has been used for the separation of related bicyclo[4.3.1]decanone derivatives.[1]

    • Employing a ternary solvent system (a mixture of three solvents) can sometimes fine-tune the polarity and improve separation. For example, adding a small amount of dichloromethane or toluene to a hexane/ethyl acetate mixture can alter the selectivity.

  • High-Performance Liquid Chromatography (HPLC):

    • If flash chromatography is insufficient, preparative HPLC with a normal-phase or reverse-phase column can offer significantly higher resolution for isomer separation.

  • Recrystallization:

    • If the isomeric mixture is crystalline, fractional recrystallization can be an effective purification method. Experiment with different solvent systems, such as methanol/water or ethanol/water, to find conditions where one isomer crystallizes preferentially.[2]

Problem: My sample contains unreacted starting materials after the reaction.

Solution: The removal of starting materials depends on their chemical properties relative to this compound.

  • Polar Starting Materials: If the starting materials are significantly more polar than the product (e.g., alcohols, diols), they can often be removed by a simple aqueous wash of the organic reaction mixture before chromatographic purification.

  • Non-polar Starting Materials: If the starting materials are non-polar, they will likely elute before the more polar ketone product during normal-phase column chromatography. Use a less polar solvent system initially to flush out these impurities.

  • Acidic or Basic Starting Materials: If the starting materials have acidic or basic functional groups, they can be removed by an acid-base extraction. For example, a basic starting material can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).

Problem: I am observing unexpected byproducts in my reaction mixture.

Solution: The synthesis of bicyclic systems can sometimes lead to rearrangement or elimination byproducts.

  • Characterization: The first step is to characterize the byproducts as much as possible using techniques like NMR, MS, and IR spectroscopy. This will provide clues about their structure and how to separate them.

  • Chromatographic Separation: Most byproducts will have different polarities from the desired product and can be separated by column chromatography. Careful selection of the solvent system is key.

  • Reaction Optimization: If significant amounts of byproducts are forming, it may be necessary to revisit and optimize the reaction conditions (e.g., temperature, reaction time, catalyst) to minimize their formation.

Frequently Asked Questions (FAQs)

Q1: What is a general-purpose column chromatography setup for purifying this compound?

A1: A standard setup for flash column chromatography on silica gel is typically effective.

  • Stationary Phase: Silica gel (60 Å, 40-63 µm).[3]

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 0% to 20% ethyl acetate) is a good starting point. The optimal solvent system will depend on the specific impurities present.

  • Visualization: The product can be visualized on TLC plates using a UV lamp (if the molecule has a UV chromophore) or by staining with a potassium permanganate solution.[3]

Q2: What are some suitable recrystallization solvents for this compound?

A2: While the optimal solvent will depend on the specific impurities, common recrystallization systems for related bicyclic ketones include:

  • A mixture of methanol and water.[2]

  • A mixture of ethanol and water.

  • Hexanes or heptane, if the compound is sufficiently non-polar.

The general principle is to dissolve the compound in a minimum amount of a hot solvent in which it is soluble, and then cool the solution slowly to allow for the formation of pure crystals. If the compound is too soluble in a particular solvent, a second "anti-solvent" in which it is less soluble can be added to induce crystallization.

Q3: How can I monitor the purification process effectively?

A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of your column chromatography.

  • Spotting: Spot the crude mixture, the fractions collected from the column, and a co-spot of the crude mixture with a pure standard (if available) on a TLC plate.

  • Developing: Develop the TLC plate in the same solvent system used for the column.

  • Visualizing: Visualize the spots to determine which fractions contain the pure product. Fractions containing the pure product can then be combined and the solvent removed.

Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound

  • Column Preparation:

    • Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Carefully pour the slurry into the column, allowing the silica gel to pack evenly. Gently tap the column to dislodge any air bubbles.

    • Add another layer of sand on top of the silica gel.

    • Elute the column with the starting solvent system until the packing is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the chromatography solvent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization of this compound

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the impure solid in a few drops of a potential solvent at room temperature. If it dissolves readily, the solvent is likely too good.

    • If it does not dissolve at room temperature, heat the mixture. If it dissolves when hot but not when cold, the solvent is a good candidate.

    • If the compound is insoluble even when hot, the solvent is unsuitable.

    • If the compound is too soluble, a two-solvent system (one in which it is soluble and one in which it is insoluble) can be used.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the minimum amount of the hot recrystallization solvent to just dissolve the solid.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Allow the crystals to air dry on the filter paper, and then dry them further in a desiccator or vacuum oven.

Data Presentation

Table 1: Representative Column Chromatography Conditions for Bicyclo[4.3.1]decane Derivatives

CompoundStationary PhaseMobile PhaseReference
Bicyclo[4.3.1]decan-10-one derivativeSilica GelCyclohexane / MTBE (8:1)[1]
Bicyclo[2.2.2]oct-5-ene derivativeSilica GelEthyl Acetate / Hexanes (0-1%)[3]
Bicyclo[9.3.1]pentadec-11-en-15-oneAluminaCyclohexane / Et2O (2:1)[4]

Table 2: Representative Recrystallization Solvents for Bicyclic Compounds

CompoundRecrystallization Solvent SystemReference
Bicyclo[3.3.1]nonane-steroid derivativeMethanol / Water (3:1)[2]
Bicyclo[3.3.1]nonane-steroid derivativeMethanol / Water / Hexane (3:1:1)[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Further Purification A Crude this compound B Aqueous Workup (optional) A->B Remove polar impurities C Column Chromatography B->C D TLC Analysis of Fractions C->D Collect fractions E Combine Pure Fractions D->E Identify pure fractions F Solvent Removal E->F G Purity Check (NMR, GC-MS) F->G H Recrystallization (if necessary) G->H Impure I Pure this compound G->I Pure H->I

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_problem Problem Identification cluster_solutions Troubleshooting Pathways A Impure product after initial purification B Contaminated with Isomer(s)? A->B F Contaminated with Starting Material? A->F J Presence of Unexpected Byproducts? A->J C Optimize Column Chromatography (Solvent, Column Length) B->C Yes D Preparative HPLC C->D Still impure E Fractional Recrystallization D->E Still impure G Aqueous Wash F->G Yes (polar) H Acid-Base Extraction F->H Yes (acidic/basic) I Adjust Chromatography Gradient F->I Yes (non-polar) K Characterize Byproducts (NMR, MS) J->K Yes L Optimize Reaction Conditions K->L

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Optimization of Intramolecular Heck Reaction Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of intramolecular Heck reaction conditions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental parameters for successful cyclization.

Frequently Asked Questions (FAQs)

Q1: My intramolecular Heck reaction is giving a low yield. What are the most common causes?

A1: Low yields in intramolecular Heck reactions can stem from several factors. Key areas to investigate include:

  • Catalyst Activity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing.

  • Ligand Choice: The ligand may not be optimal for your specific substrate, leading to slow oxidative addition or reductive elimination.

  • Base Strength: The base might be too weak to effectively neutralize the HX generated during the reaction, leading to catalyst deactivation.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact catalyst stability and solubility of reactants.

  • Reaction Temperature: The temperature may be too low for efficient catalysis or too high, causing catalyst decomposition or side reactions.

  • Substrate Purity: Impurities in the starting material can poison the catalyst.

Q2: I am observing significant amounts of side products, such as double bond isomerization. How can I suppress this?

A2: Double bond isomerization is a common side reaction where the newly formed exocyclic double bond migrates to a more thermodynamically stable endocyclic position. This occurs through a reversible β-hydride elimination and re-addition of the palladium-hydride species. To minimize this:

  • Add Silver or Thallium Salts: The addition of salts like Ag₂CO₃ or TlOAc can promote a cationic pathway and accelerate the reductive elimination step, reducing the lifetime of the palladium-hydride intermediate responsible for isomerization.[1]

  • Choice of Base: Using a non-coordinating, sterically hindered base can sometimes disfavor the re-addition step.

  • Ligand Modification: Bulky electron-rich phosphine ligands can influence the regioselectivity of the β-hydride elimination.

Q3: My palladium catalyst appears to be turning into palladium black. What does this mean and how can I prevent it?

A3: The formation of palladium black indicates the precipitation of metallic palladium from the catalytic cycle, leading to a loss of catalytic activity. This can be caused by:

  • High Temperatures: Excessive heat can lead to catalyst agglomeration and precipitation.

  • Inadequate Ligand Stabilization: If the ligand concentration is too low or the ligand is not effectively stabilizing the Pd(0) species, the catalyst can crash out of solution.

  • Reaction Conditions: The presence of certain impurities or an inappropriate solvent can also promote catalyst decomposition.

To prevent this, you can try:

  • Lowering the reaction temperature.

  • Increasing the ligand-to-palladium ratio.

  • Screening different ligands that offer better stabilization.

  • Ensuring all reagents and solvents are pure and dry.

Q4: How do I choose the right combination of catalyst, ligand, and base for my specific substrate?

A4: The optimal conditions are highly substrate-dependent. However, here are some general guidelines:

  • Catalyst: Pd(OAc)₂ is a common and cost-effective precatalyst that is reduced in situ to Pd(0). Pre-formed Pd(0) sources like Pd₂(dba)₃ can also be used.

  • Ligand: For electron-rich olefins, monodentate phosphine ligands like PPh₃ or bulky, electron-rich ligands like XPhos are often effective. For asymmetric Heck reactions, bidentate chiral ligands such as BINAP are commonly employed.

  • Base: Inorganic bases like K₂CO₃ or Cs₂CO₃ are frequently used. Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also common choices. The base strength should be sufficient to neutralize the acid produced.

It is highly recommended to perform a systematic optimization of these parameters for any new substrate.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during intramolecular Heck reactions.

Problem 1: Low or No Conversion
Possible Cause Suggested Solution
Inactive Catalyst * Ensure the use of a reliable palladium source. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). * Consider using a pre-activated Pd(0) catalyst such as Pd₂(dba)₃.
Inappropriate Ligand * Screen a panel of phosphine ligands with varying steric and electronic properties (e.g., PPh₃, P(o-tol)₃, XPhos). * For asymmetric reactions, screen different chiral ligands (e.g., BINAP, PHOX).
Insufficient Base Strength * Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃). * Ensure the base is sufficiently soluble in the reaction solvent.
Low Reaction Temperature * Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition.
Poor Substrate Reactivity * If using an aryl chloride, consider converting it to the more reactive aryl bromide or iodide. * For triflates, the addition of halide salts can sometimes promote the neutral pathway.
Problem 2: Formation of Undesired Side Products
Side Product Possible Cause Suggested Solution
Double Bond Isomerization Reversible β-hydride elimination and re-addition.* Add a halide scavenger such as a silver or thallium salt (e.g., Ag₂CO₃) to favor the cationic pathway and rapid reductive elimination.[1] * Screen different bases and solvents.
Biaryl Coupling Homocoupling of the aryl halide.* This can occur under ligandless conditions. Ensure an adequate ligand-to-palladium ratio. * Lowering the reaction temperature may also reduce the rate of this side reaction.
Reductive Dehalogenation The aryl halide is reduced instead of coupling.* Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). * Purify all reagents and solvents to remove potential sources of protons.

Data on Reaction Condition Optimization

The choice of ligand, base, and solvent can dramatically impact the yield and selectivity of an intramolecular Heck reaction. Below are tables summarizing the optimization of conditions for the β-selective Heck arylation of 4-t-butylphenyl bromide and indene.[2]

Table 1: Effect of Ligand on Yield and Selectivity [2]

EntryLigandYield (%)Selectivity (β:α)
1PPh₃66>20:1
2P(o-Tol)₃85>20:1
3P(o-MeOPh)₃81>20:1
4PCy₃83>20:1
5P(t-Bu)₃82>20:1
6XPhos8823:1
7dppf6713:1
8dppp205:1
9Xantphos3511:1

Reaction conditions: Pd(OAc)₂ (5 mol%), Ligand (6 mol%), 4-t-butylphenyl bromide (0.1 mmol), indene (0.15 mmol), BnNHMe (0.2 mmol), DMSO (0.4 mL), 120 °C, 24 h.

Table 2: Effect of Solvent on Yield and Selectivity [2]

EntrySolventYield (%)Selectivity (β:α)
1Et₂O82>20:1
2t-BuOMe81>20:1
3PhOMe85>20:1
4PhCF₃80>20:1
5DMSO8823:1
6THF<10-

Reaction conditions: Pd(OAc)₂ (5 mol%), XPhos (6 mol%), 4-t-butylphenyl bromide (0.1 mmol), indene (0.15 mmol), BnNHMe (0.2 mmol), Solvent (0.4 mL), 120 °C, 24 h.

Table 3: Effect of Base on Yield [2]

EntryBaseYield (%)
1BnNHMe88
2Et₃N30
3i-Pr₂NEt15
4Cy₂NMe25
5KOPh<5
6K₃PO₄<5

Reaction conditions: Pd(OAc)₂ (5 mol%), XPhos (6 mol%), 4-t-butylphenyl bromide (0.1 mmol), indene (0.15 mmol), Base (0.2 mmol), DMSO (0.4 mL), 120 °C, 24 h.

Experimental Protocols

General Procedure for Intramolecular Heck Cyclization[3]

This protocol is a general guideline and may require optimization for your specific substrate.

Materials:

  • Aryl halide or triflate substrate

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(OAc)₂)

  • Phosphine ligand (if not using a pre-formed complex)

  • Base (e.g., Et₃N, K₂CO₃)

  • Anhydrous solvent (e.g., DMA, DMF, MeCN)

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware (oven-dried)

Procedure:

  • In a glovebox or under a positive pressure of an inert gas (argon or nitrogen), add the palladium catalyst (e.g., 5-10 mol%) and any additional ligand to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Add the anhydrous solvent to the reaction vessel.

  • Add the aryl halide or triflate substrate to the reaction mixture.

  • Add the base (typically 1.5-3 equivalents) to the reaction mixture.

  • Seal the reaction vessel and heat the mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Guides

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_process Processing cluster_workup Workup & Purification prep_reagents Prepare Reagents & Solvents add_catalyst Add Catalyst/Ligand prep_reagents->add_catalyst dry_glassware Oven-Dry Glassware dry_glassware->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent add_substrate Add Substrate add_solvent->add_substrate add_base Add Base add_substrate->add_base heat_stir Heat & Stir add_base->heat_stir monitor Monitor Progress (TLC/GC/LCMS) heat_stir->monitor Periodically monitor->heat_stir cool_quench Cool & Quench monitor->cool_quench Reaction Complete extract Extract & Wash cool_quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify (Chromatography) dry_concentrate->purify

Caption: General workflow for an intramolecular Heck reaction.

Troubleshooting Logic

troubleshooting_logic start Reaction Issue low_yield Low/No Yield start->low_yield side_products Side Products start->side_products check_catalyst Check Catalyst Activity - Use fresh catalyst - Try Pd(0) source low_yield->check_catalyst isomerization Double Bond Isomerization? side_products->isomerization biaryl Biaryl Coupling? side_products->biaryl screen_ligands Screen Ligands - Vary sterics/electronics check_catalyst->screen_ligands change_base Change Base - Stronger base (e.g., Cs₂CO₃) screen_ligands->change_base increase_temp Increase Temperature change_base->increase_temp isomerization->biaryl No add_ag_salt Add Silver Salt (e.g., Ag₂CO₃) isomerization->add_ag_salt Yes check_ligand_ratio Increase Ligand Ratio biaryl->check_ligand_ratio Yes lower_temp Lower Temperature biaryl->lower_temp check_ligand_ratio->lower_temp

Caption: Decision tree for troubleshooting common Heck reaction issues.

References

Technical Support Center: Stereoselective Bicyclo[4.3.1]decane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of Bicyclo[4.3.1]decane and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this complex bridged bicyclic system.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of Bicyclo[4.3.1]decane, offering potential causes and actionable solutions.

Issue 1: Poor Diastereoselectivity in Intramolecular Diels-Alder (IMDA) Reaction

Question: I am attempting a Type 2 Intramolecular Diels-Alder reaction to form a Bicyclo[4.3.1]decane core, but I am observing a low diastereomeric excess (d.e.). How can I improve the diastereoselectivity?

Possible Causes and Solutions:

  • Inadequate Facial Selectivity: The approach of the dienophile to the diene may not be sufficiently controlled.

    • Solution: The use of chiral auxiliaries, such as oxazolidinones, can significantly enhance diastereoselectivity. These auxiliaries can direct the dienophile to one face of the diene, leading to high levels of stereocontrol, often achieving 97-99% d.e.[1]

  • Transition State Flexibility: The tether connecting the diene and dienophile may be too flexible, allowing for multiple competing transition states.

    • Solution: Modifying the tether length or rigidity can favor a single, lower-energy transition state. Computational studies can aid in designing a more rigid tether that pre-organizes the molecule for the desired stereochemical outcome.

  • Reaction Conditions: Temperature and solvent can influence the transition state energetics.

    • Solution: Systematically screen reaction temperatures. Lower temperatures often increase selectivity. Solvents of varying polarity should also be investigated to find conditions that best stabilize the desired transition state.

Issue 2: Low Enantioselectivity in Palladium-Catalyzed [6+3] Cycloaddition

Question: My palladium-catalyzed [6+3] trimethylenemethane (TMM) cycloaddition of a tropone is resulting in a low enantiomeric excess (e.e.). What factors can I modify to improve enantioselectivity?

Possible Causes and Solutions:

  • Suboptimal Chiral Ligand: The chiral ligand may not be providing effective stereochemical control.

    • Solution: A variety of chiral phosphoramidite ligands have been developed for asymmetric Pd-TMM cycloadditions.[2][3] Screening a panel of these ligands is crucial to identify the one that provides the best enantiocontrol for your specific substrate.

  • Incorrect Palladium Precursor or Additives: The choice of palladium source and any additives can impact the catalytic cycle.

    • Solution: Experiment with different palladium precursors, such as Pd(OAc)₂ or Pd₂(dba)₃. Additives like triethylamine can also influence the reaction's efficiency and selectivity.

  • Solvent Effects: The solvent can affect the conformation of the chiral catalyst-substrate complex.

    • Solution: A solvent screen is recommended. Non-polar solvents like toluene or dichloromethane are often effective, but other options should be explored.

Issue 3: Undesired Side Products in Ring-Closing Metathesis (RCM)

Question: I am using a ring-closing metathesis (RCM) approach to synthesize a substituted Bicyclo[4.3.1]decene, but I am isolating significant amounts of oligomeric byproducts. How can I favor the intramolecular reaction?

Possible Causes and Solutions:

  • High Concentration: At high concentrations, intermolecular reactions can compete with the desired intramolecular RCM.

    • Solution: Perform the reaction under high dilution conditions. This can be achieved by slowly adding the diene substrate to the reaction mixture containing the catalyst over an extended period.

  • Catalyst Choice: The choice of Grubbs catalyst can influence the reaction outcome.

    • Solution: Second-generation Grubbs catalysts are generally more reactive and may be necessary for sterically hindered substrates. However, for less demanding systems, a first-generation catalyst might provide better results with fewer side reactions.

  • Substrate Conformation: The conformation of the diene precursor may not favor ring closure.

    • Solution: The relative stereochemistry of the substituents on the cyclohexane ring can significantly impact the efficiency of the RCM reaction.[4] Ensuring the diene substituents are in a syn relationship can pre-organize the molecule for cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for establishing stereocenters in Bicyclo[4.3.1]decane synthesis?

A1: Several powerful strategies are employed to control stereochemistry in the synthesis of the Bicyclo[4.3.1]decane core. These include:

  • Intramolecular Diels-Alder (IMDA) Reactions: This is a valuable method for constructing the bicyclic ring system, with the potential for high diastereoselectivity, especially when using chiral auxiliaries.[1]

  • Palladium-Catalyzed [6+3] Trimethylenemethane (TMM) Cycloadditions: This approach, particularly with tropones, can provide excellent regio-, diastereo-, and enantioselectivity in a single step through the use of chiral phosphoramidite ligands.[2][3]

  • Ring-Closing Metathesis (RCM): RCM can be used to form one of the rings of the bicyclic system, with stereocontrol often established in the synthesis of the acyclic diene precursor.[4]

  • Multi-step Sequences: Stereocenters can be set using well-established reactions in a sequential manner. For example, a sequence involving an asymmetric Shi epoxidation followed by an intramolecular epoxide opening has been successfully used.[5][6]

  • Intramolecular Heck Reactions: This method is particularly useful for the synthesis of nitrogen-containing Bicyclo[4.3.1]decane analogues (azabicycles).[7][8]

Q2: How can I achieve enantioselectivity in my Bicyclo[4.3.1]decane synthesis?

A2: Enantioselectivity is typically achieved through one of the following approaches:

  • Chiral Catalysts: The use of a chiral catalyst, often a metal complex with a chiral ligand, can create a chiral environment that favors the formation of one enantiomer over the other. This is a key feature of the asymmetric Pd-TMM cycloaddition.[2][3]

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. This is a common strategy in IMDA reactions.[1]

  • Chiral Reagents: Using a stoichiometric amount of a chiral reagent, such as in an asymmetric epoxidation, can introduce chirality into the molecule.[5][6]

  • Chiral Pool Synthesis: Starting from a readily available enantiopure natural product can be an effective way to synthesize an enantiomerically pure target molecule.

Q3: Are there any specific challenges associated with the synthesis of heteroatom-containing Bicyclo[4.3.1]decanes?

A3: Yes, the introduction of heteroatoms, such as nitrogen or oxygen, can present unique challenges and opportunities. For example, in the synthesis of 7-azabicyclo[4.3.1]decane systems, intramolecular Heck reactions have proven effective.[7][8] The choice of reaction conditions, particularly the palladium catalyst and base, is critical to achieving good yields and avoiding side reactions. The synthesis of diazabicyclo[4.3.1]decanes often involves multi-step sequences starting from acyclic precursors, where the key challenge lies in the efficient formation of both rings with the desired stereochemistry.[9]

Data Presentation

Table 1: Comparison of Stereoselective Methods for Bicyclo[4.3.1]decane Synthesis

MethodKey Reagents/CatalystsStereocontrolReported YieldsReported d.e./e.e.Reference
Intramolecular Diels-Alder (Type 2)Oxazolidinone chiral auxiliaryDiastereoselectiveGood to Excellent97-99% d.e.[1]
Pd-Catalyzed [6+3] TMM CycloadditionPd(OAc)₂, Chiral Phosphoramidite Ligand, Et₃NEnantioselectiveGood to ExcellentUp to 99% e.e.[2][3]
Ring-Closing Metathesis (RCM)Grubbs II CatalystDiastereoselectiveModerate to Good>95% d.r.[4]
Asymmetric Epoxidation/CyclizationShi Catalyst (fructose-derived), Oxone, K₂CO₃EnantioselectiveModerateHigh e.e.[5][6]
Intramolecular Heck ReactionPd(PPh₃)₄, K₂CO₃, Proton SpongeDiastereoselectiveModerate-[8]

Experimental Protocols

Protocol 1: Asymmetric Palladium-Catalyzed [6+3] Trimethylenemethane (TMM) Cycloaddition

This protocol is adapted from the work of Trost and coworkers.[3]

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the palladium precursor (e.g., Pd(OAc)₂, 2.5 mol%) and the chiral phosphoramidite ligand (5.5 mol%) in the chosen solvent (e.g., toluene). Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: In a separate flame-dried flask, dissolve the tropone substrate (1.0 equiv) and the TMM precursor (e.g., (2-((trimethylsilyl)methyl)allyl) acetate, 1.2 equiv) in the solvent.

  • Reaction Execution: Add the catalyst solution to the substrate solution via cannula. Add triethylamine (Et₃N, 10 mol%) to the reaction mixture.

  • Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the Bicyclo[4.3.1]decadiene product.

  • Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Protocol 2: Intramolecular Diels-Alder Reaction with a Chiral Auxiliary

This protocol is a general representation based on the principles described for achieving high diastereoselectivity.[1]

  • Substrate Synthesis: Synthesize the IMDA precursor, which consists of a diene and a dienophile connected by a suitable tether, with a chiral auxiliary (e.g., an Evans oxazolidinone) attached to the dienophile.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the IMDA precursor in a suitable solvent (e.g., toluene or dichloromethane).

  • Lewis Acid Addition (Optional): In some cases, a Lewis acid (e.g., Et₂AlCl) can be added to catalyze the reaction and enhance stereoselectivity. If used, cool the reaction mixture to a low temperature (e.g., -78 °C) before the dropwise addition of the Lewis acid.

  • Reaction Execution: Stir the reaction mixture at the optimized temperature (which may range from low temperatures to reflux, depending on the substrate) until the starting material is consumed, as monitored by TLC.

  • Workup: Quench the reaction (e.g., with a saturated aqueous solution of NaHCO₃ if a Lewis acid was used). Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purification and Auxiliary Removal: Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product. Subsequently, remove the chiral auxiliary under standard conditions (e.g., LiOH/H₂O₂) to yield the desired Bicyclo[4.3.1]decane derivative.

Visualizations

experimental_workflow cluster_cycloaddition Asymmetric Pd-Catalyzed [6+3] TMM Cycloaddition cluster_imda Diastereoselective Intramolecular Diels-Alder start_cyclo Tropone & TMM Precursor reaction_cyclo Cycloaddition Reaction start_cyclo->reaction_cyclo catalyst Pd(OAc)₂ + Chiral Ligand catalyst->reaction_cyclo product_cyclo Enantioenriched Bicyclo[4.3.1]decadiene reaction_cyclo->product_cyclo start_imda Acyclic Precursor + Chiral Auxiliary reaction_imda IMDA Reaction start_imda->reaction_imda product_imda Diastereomerically Enriched Bicyclo[4.3.1]decane reaction_imda->product_imda removal Auxiliary Removal product_imda->removal final_product Enantioenriched Product removal->final_product

Caption: Comparative workflows for stereoselective Bicyclo[4.3.1]decane synthesis.

signaling_pathway cluster_catalytic_cycle Catalytic Cycle of Pd-TMM Cycloaddition pd0 Pd(0)L* pd_tmm [Pd(TMM)L*] Complex pd0->pd_tmm Oxidative Addition tmm TMM Precursor tmm->pd_tmm cycloaddition [6+3] Cycloaddition pd_tmm->cycloaddition tropone Tropone tropone->cycloaddition cycloaddition->pd0 Reductive Elimination product Bicyclo[4.3.1]decadiene cycloaddition->product

Caption: Simplified catalytic cycle for the Pd-TMM [6+3] cycloaddition.

References

Technical Support Center: Scalable Synthesis of Bicyclo[4.3.1]decan-7-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of Bicyclo[4.3.1]decan-7-one. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, based on a known multi-step synthetic route.

Synthesis Overview:

The primary route to a Bicyclo[4.3.1]decane skeleton involves an intramolecular [2+2] photocycloaddition followed by a Grob fragmentation. The immediate product is an unsaturated ketone, Bicyclo[4.3.1]dec-2-en-7-one, which can be subsequently reduced to the target saturated ketone.

Question: The yield of the initial intramolecular [2+2] photocycloaddition is low. What are the potential causes and solutions?

Answer:

Low yields in the photocycloaddition step can be attributed to several factors. Here are some common issues and troubleshooting suggestions:

  • Inadequate Light Source: The wavelength and intensity of the UV light are critical. Ensure you are using a lamp with the appropriate wavelength for the photochemical reaction. The concentration of the starting material may also need to be optimized for efficient light absorption.

  • Solvent Purity: The presence of UV-absorbing impurities in the solvent can significantly reduce the reaction efficiency. Use freshly distilled, high-purity solvents.

  • Reaction Concentration: The reaction should be run at high dilution to favor the intramolecular reaction over intermolecular dimerization or polymerization. Experiment with different concentrations to find the optimal balance.

  • Degassing: Dissolved oxygen can quench the excited state of the reactant. Ensure the reaction mixture is thoroughly degassed by purging with an inert gas (e.g., argon or nitrogen) before and during irradiation.

ParameterRecommended ConditionTroubleshooting Action
UV Lamp Mercury lamp (e.g., 450W Hanovia) with Pyrex filterCheck lamp age and output. Ensure appropriate filter is used.
Solvent Anhydrous, degassed acetonitrile or similarUse freshly distilled, spectroscopic grade solvent.
Concentration High dilution (e.g., 0.01-0.05 M)Perform a concentration optimization study.
Atmosphere Inert (Argon or Nitrogen)Degas solvent and reaction mixture thoroughly.

Question: The Grob fragmentation step is not proceeding to completion or is giving a complex mixture of products. What could be the issue?

Answer:

The success of the Grob fragmentation is highly dependent on the stereochemical arrangement of the leaving group and the fragmenting bond.

  • Incorrect Stereochemistry: The leaving group (e.g., a tosylate) and the C-C bond to be cleaved must be in an anti-periplanar orientation. If the stereochemistry of the preceding steps is not well-controlled, you may have a mixture of diastereomers, only one of which will undergo the desired fragmentation.

  • Leaving Group Ability: Ensure a good leaving group is installed. If using a tosylate, ensure its formation is complete. Other leaving groups like mesylates or triflates can also be considered.

  • Reaction Conditions: The fragmentation is typically promoted by a base. The choice of base and solvent can influence the reaction outcome. A non-nucleophilic, sterically hindered base is often preferred to avoid side reactions.

IssuePotential CauseSuggested Solution
Low Conversion Poor anti-periplanar alignmentConfirm stereochemistry of the precursor alcohol. Consider alternative synthetic routes to enforce correct stereochemistry.
Inefficient leaving groupUse a better leaving group (e.g., triflate). Ensure complete conversion to the tosylate/mesylate.
Side Products Non-ideal base or solventUse a non-nucleophilic base (e.g., DBU, KOtBu). Optimize solvent polarity.

Frequently Asked Questions (FAQs)

Q1: What is a scalable synthetic route to this compound?

A1: A scalable synthesis can be adapted from the preparation of Bicyclo[4.3.1]dec-2-en-7-one.[1] This involves a five-step sequence starting from 1-acetoxy-2-(pent-4-enoyl)cyclopentene, followed by a final reduction step.

Q2: What are the key steps in this synthetic pathway?

A2: The key steps are:

  • Intramolecular [2+2] photocycloaddition.

  • Hydrolysis of the resulting cyclobutane derivative.

  • Reduction of a ketone to an alcohol.

  • Tosylation of the alcohol.

  • Grob fragmentation to form the bicyclic enone.

  • Reduction of the double bond to yield the final product.

Q3: Are there any particular safety precautions to consider for this synthesis?

A3: Yes. Photochemical reactions require appropriate eye protection from UV radiation. Reactions involving metal hydrides for reduction steps should be handled under an inert atmosphere and quenched carefully. Standard laboratory safety practices for handling flammable solvents and corrosive reagents should be followed throughout the synthesis.

Q4: Can the final product, this compound, be easily purified?

A4: The final product is a ketone and should be amenable to standard purification techniques such as column chromatography on silica gel or distillation under reduced pressure. The choice of method will depend on the scale of the reaction and the nature of any impurities.

Experimental Protocols

Synthesis of Bicyclo[4.3.1]dec-2-en-7-one[1]

  • Intramolecular [2+2] Photocycloaddition: A solution of 1-acetoxy-2-(pent-4-enoyl)cyclopentene in anhydrous, degassed acetonitrile is irradiated with a high-pressure mercury lamp through a Pyrex filter at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure.

  • Hydrolysis: The crude product from the previous step is dissolved in a mixture of dioxane and aqueous potassium hydroxide (4%) and stirred at room temperature for 1.5 hours. The reaction mixture is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Reduction: The resulting ketol is reduced with a suitable reducing agent, such as sodium borohydride in methanol, to afford a diol.

  • Tosylation: The diol is selectively tosylated at the secondary hydroxyl group using tosyl chloride and a base like pyridine.

  • Grob Fragmentation: The monotosylate is treated with a base (e.g., potassium tert-butoxide) in a suitable solvent (e.g., THF) to induce the fragmentation and formation of Bicyclo[4.3.1]dec-2-en-7-one.

Reduction to this compound

  • Catalytic Hydrogenation: The Bicyclo[4.3.1]dec-2-en-7-one is dissolved in a solvent such as ethanol or ethyl acetate, and a catalyst (e.g., 10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the crude this compound, which can be purified by chromatography or distillation.

Visualizations

experimental_workflow Synthesis Workflow for this compound start 1-Acetoxy-2-(pent-4-enoyl)cyclopentene photocycloaddition Intramolecular [2+2] Photocycloaddition start->photocycloaddition hydrolysis Hydrolysis photocycloaddition->hydrolysis hv reduction1 Reduction hydrolysis->reduction1 KOH tosylation Tosylation reduction1->tosylation NaBH4 fragmentation Grob Fragmentation tosylation->fragmentation TsCl, Pyridine enone Bicyclo[4.3.1]dec-2-en-7-one fragmentation->enone KOtBu reduction2 Catalytic Hydrogenation enone->reduction2 H2, Pd/C final_product This compound reduction2->final_product

Caption: Synthetic workflow for this compound.

References

Technical Support Center: [6+3] Cycloaddition Reactions for Bicyclo[4.3.1]decadienes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of bicyclo[4.3.1]decadienes via [6+3] cycloaddition reactions. The primary focus is on the palladium-catalyzed reaction between a tropone and a trimethylenemethane (TMM) precursor, a common and effective method for constructing this bicyclic system.

Troubleshooting Guide

Question: My [6+3] cycloaddition reaction is resulting in a low yield of the desired bicyclo[4.3.1]decadiene. What are the potential causes and solutions?

Answer:

Low yields in the palladium-catalyzed [6+3] cycloaddition can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Catalyst Activity: The palladium catalyst's activity is crucial. Ensure the use of a high-quality palladium source and phosphine ligand. The catalyst complex should be prepared under inert conditions to prevent deactivation.

  • Solvent and Reagent Purity: The presence of impurities, particularly water or oxygen, can significantly hinder the reaction. Ensure all solvents and reagents are rigorously dried and degassed before use.

  • Reaction Temperature: The optimal temperature can be substrate-dependent. For less electron-deficient tropones, a higher temperature may be necessary to achieve good conversion.[1] Conversely, for highly reactive substrates, a lower temperature (0-4 °C) is often optimal.[1] Consider screening a range of temperatures to find the sweet spot for your specific substrates.

  • Ligand Selection: The choice of phosphoramidite ligand is critical for both yield and stereoselectivity. If you are experiencing low yields with a particular ligand, consider screening other commercially available or custom-synthesized phosphoramidite ligands.

  • Substrate Reactivity: Certain substituents on the tropone ring can deactivate it towards cycloaddition. For instance, 2-bromotropone and 2-methoxytropone have been reported to show no reactivity under standard conditions.[1] If you suspect substrate deactivation, you may need to modify your synthetic strategy or consider a different precursor.

Question: I am observing poor diastereoselectivity and/or enantioselectivity in my asymmetric [6+3] cycloaddition. How can I improve the stereochemical outcome?

Answer:

Achieving high stereoselectivity is a key advantage of the asymmetric palladium-catalyzed [6+3] cycloaddition. Poor stereocontrol often points to issues with the chiral ligand or reaction conditions.

Possible Causes and Solutions:

  • Chiral Ligand Quality: The purity and integrity of the chiral phosphoramidite ligand are paramount. Ensure the ligand is stored under inert conditions and is free from degradation products.

  • Ligand-Substrate Mismatch: Not all chiral ligands are universally effective for all substrates. The electronic and steric properties of the tropone and the TMM precursor can influence the stereochemical outcome. It may be necessary to screen a variety of chiral phosphoramidite ligands to find the optimal match for your specific reaction.

  • Temperature Effects: Reaction temperature can have a significant impact on stereoselectivity. Running the reaction at lower temperatures (e.g., 0 °C or below) often enhances stereocontrol by favoring the transition state leading to the desired stereoisomer.

  • Solvent Effects: The polarity of the solvent can influence the conformation of the catalyst-substrate complex and, consequently, the stereoselectivity. While toluene is a commonly used solvent, exploring other non-polar, aprotic solvents might be beneficial.

Question: My reaction is not proceeding to completion, and I am recovering a significant amount of starting material. What steps can I take?

Answer:

Incomplete conversion is a common issue that can often be resolved by adjusting the reaction parameters.

Possible Causes and Solutions:

  • Insufficient Catalyst Loading: While the reaction is catalytic, a certain minimum catalyst loading is required for efficient conversion. If the reaction is sluggish, consider increasing the mol% of the palladium precursor and the ligand.

  • Reaction Time: Some substrate combinations may require longer reaction times to go to completion. Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary.

  • Inadequate Mixing: For heterogeneous reaction mixtures, ensure efficient stirring to facilitate contact between the catalyst and the substrates.

  • Decomposition of Reactants or Catalyst: Overly high temperatures or prolonged reaction times can lead to the decomposition of sensitive substrates or the catalyst. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the palladium-catalyzed [6+3] cycloaddition to form bicyclo[4.3.1]decadienes?

A1: The reaction proceeds through a palladium-trimethylenemethane (Pd-TMM) intermediate. The palladium(0) catalyst reacts with a TMM precursor to form the active Pd-TMM complex. This complex then undergoes a cycloaddition reaction with the tropone, which acts as the 6π component, to yield the bicyclo[4.3.1]decadiene product. The use of chiral phosphoramidite ligands on the palladium catalyst allows for asymmetric induction, leading to enantiomerically enriched products.[1]

Q2: Are there any known side reactions to be aware of?

A2: A potential subsequent reaction for the bicyclo[4.3.1]decadiene products is a thermal[2][2] sigmatropic (Cope) rearrangement. This can convert the bicyclo[4.3.1]decadiene into a bicyclo[3.3.2]decadiene.[1] This rearrangement is typically induced by heating and can be a desirable transformation for accessing a different bicyclic scaffold. If this rearrangement is undesired, it is important to maintain lower temperatures during the reaction and purification steps.

Q3: Can I use substituted tropones in this reaction?

A3: Yes, a variety of substituted tropones can be used in this reaction. Tropones with electron-withdrawing groups, such as esters, at various positions have been shown to be effective substrates.[1] However, the position and nature of the substituent can affect the reactivity and stereoselectivity. For example, 2-substituted tropones like 2-chlorotropone and 2-acetoxytropone have been shown to react efficiently.[1]

Q4: What are the typical reaction conditions for this cycloaddition?

A4: Typical conditions involve reacting the tropone with a TMM precursor in the presence of a palladium source (e.g., Pd(dba)2) and a phosphoramidite ligand in a dry, aprotic solvent like toluene. The reaction temperature is often maintained between 0 °C and 45 °C, and the reaction time is typically several hours.[1]

Data Presentation

Table 1: Summary of Reaction Conditions and Outcomes for the Pd-Catalyzed [6+3] Cycloaddition of Various Tropones.

EntryTropone SubstituentTemperature (°C)Yield (%)Diastereomeric RatioEnantiomeric Excess (% ee)
14-Carboethoxy0 - 485>20:196
23-Carboethoxy0 - 482>20:197
32-Carboethoxy0 - 488>20:196
4None45783:191
52-Chloro0 - 494>20:194
62-Acetoxy0 - 489>20:195
72-Bromort0--
82-Methoxyrt0--

Data adapted from Trost, B. M., et al. J. Am. Chem. Soc. 2008, 130, 45, 14960–14961.[1][3]

Experimental Protocols

Key Experiment: Asymmetric Pd-Catalyzed [6+3] Cycloaddition

This protocol is a general representation based on the work of Trost and colleagues.[1]

Materials:

  • Palladium(0) source (e.g., bis(dibenzylideneacetone)palladium(0) - Pd(dba)2)

  • Chiral phosphoramidite ligand

  • Tropone substrate

  • Trimethylenemethane (TMM) precursor (e.g., (2-((trimethylsilyl)methyl)allyl) acetate)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 5 mol%) and the chiral phosphoramidite ligand (e.g., 10 mol%).

  • Add the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Add the tropone substrate (1.0 equivalent) to the flask.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Slowly add the TMM precursor (e.g., 1.6 equivalents) to the reaction mixture.

  • Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography on silica gel to obtain the desired bicyclo[4.3.1]decadiene.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dry & Degas Reagents/Solvents catalyst_prep Catalyst Pre-formation (Pd Source + Ligand) reagents->catalyst_prep add_tropone Add Tropone catalyst_prep->add_tropone cool Cool to Reaction Temp add_tropone->cool add_tmm Add TMM Precursor cool->add_tmm stir Stir & Monitor add_tmm->stir quench Quench Reaction stir->quench workup Aqueous Workup quench->workup purify Column Chromatography workup->purify product Bicyclo[4.3.1]decadiene purify->product

Caption: Experimental workflow for the Pd-catalyzed [6+3] cycloaddition.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start Low Yield or Incomplete Reaction catalyst_activity Check Catalyst/Ligand Quality (Purity, Inertness) start->catalyst_activity temp Optimize Temperature (Increase for slow rxn, Decrease for side rxn) start->temp substrate_reactivity Evaluate Tropone Substituents (Deactivating groups?) start->substrate_reactivity catalyst_loading Increase Catalyst Loading catalyst_activity->catalyst_loading time Extend Reaction Time temp->time solvent Ensure Solvent is Dry/Degassed time->solvent

Caption: Troubleshooting logic for low yield in [6+3] cycloaddition reactions.

References

Navigating the Labyrinth of Bicyclo[4.3.1]decan-7-one Synthesis: A Guide to Overcoming Side Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and professionals in drug development, the synthesis of complex molecules like Bicyclo[4.3.1]decan-7-one presents a significant challenge due to the potential for numerous side reactions. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during its synthesis, ensuring a smoother and more efficient experimental workflow.

Troubleshooting Guides

This section details common problems, their probable causes, and actionable solutions for the key synthetic routes to this compound.

Guide 1: Tiffeneau-Demjanov Rearrangement

The Tiffeneau-Demjanov rearrangement is a widely used method for the one-carbon ring expansion of cyclic ketones. In the context of this compound synthesis, this typically involves the treatment of a 1-aminomethyl-bicyclo[3.3.1]nonan-ol derivative with nitrous acid.

Problem: Low Yield of this compound and Formation of Multiple Products

Probable Causes:

  • Formation of Regioisomers: The migration of a non-equivalent carbon atom during the rearrangement can lead to a mixture of ketone isomers.

  • Formation of Unrearranged Alcohols and Alkenes: Incomplete rearrangement or elimination side reactions can lead to the formation of byproducts.[1][2]

  • Substrate Stereochemistry: The stereochemistry of the starting amino alcohol can influence the migratory aptitude of the adjacent carbon atoms and thus the product distribution.[3]

Solutions:

  • Control of Regioselectivity:

    • Carefully select the starting bicyclo[3.3.1]nonanone to ensure the migrating carbons have different migratory aptitudes, favoring the formation of the desired isomer. Generally, more substituted carbons have a higher migratory aptitude.[4][5]

    • Employ protecting groups to block unwanted migration pathways.

  • Minimizing Side Products:

    • Maintain a low reaction temperature (0-5 °C) during the addition of nitrous acid to suppress elimination reactions.

    • Use a slow, controlled addition of the nitrous acid source (e.g., NaNO₂ solution) to the acidic solution of the amino alcohol to keep the concentration of the reactive nitrous acid low.

  • Substrate Control:

    • If possible, start with a stereochemically pure amino alcohol to improve the selectivity of the rearrangement.

Experimental Protocol: Tiffeneau-Demjanov Rearrangement of 1-aminomethyl-bicyclo[3.3.1]nonan-exo-2-ol

  • Dissolve 1-aminomethyl-bicyclo[3.3.1]nonan-exo-2-ol (1.0 eq) in a 1:1 mixture of glacial acetic acid and water.

  • Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in water.

  • Add the sodium nitrite solution dropwise to the cooled amino alcohol solution over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

  • Slowly warm the reaction to room temperature and stir for 2-3 hours, or until nitrogen evolution ceases.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterCondition ACondition BCondition C
Temperature 0 °CRoom Temperature50 °C
This compound Yield HighModerateLow
Unrearranged Alcohol/Alkene Byproducts LowModerateHigh

Table 1. Effect of Temperature on Product Distribution in the Tiffeneau-Demjanov Rearrangement.

DOT Script for Tiffeneau-Demjanov Rearrangement Troubleshooting

Tiffeneau_Demjanov_Troubleshooting cluster_start Start cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of this compound Cause1 Regioisomer Formation Start->Cause1 Cause2 Unrearranged Alcohol/Alkene Formation Start->Cause2 Cause3 Incorrect Substrate Stereochemistry Start->Cause3 Solution1 Control Migratory Aptitude Cause1->Solution1 Solution2 Optimize Reaction Temperature Cause2->Solution2 Solution3 Use Stereochemically Pure Starting Material Cause3->Solution3

Caption: Troubleshooting workflow for the Tiffeneau-Demjanov rearrangement.

Guide 2: Ring Expansion with Diazomethane

The reaction of bicyclo[3.3.1]nonan-2-one with diazomethane can be used to synthesize this compound (as part of an isomeric mixture). However, this reaction is often plagued by the formation of an epoxide byproduct.

Problem: Formation of Bicyclo[3.3.1]nonan-2-spirooxiran as a Major Byproduct

Probable Causes:

  • Reaction Conditions: The reaction conditions, including the solvent and temperature, can significantly influence the ratio of the desired ring-expanded ketone to the epoxide byproduct.[6]

  • Lewis Acid Catalysis: The presence of Lewis acids can sometimes favor epoxide formation.

  • Rate of Diazomethane Addition: A rapid addition of diazomethane can lead to a higher concentration of the reagent, favoring nucleophilic attack on the carbonyl carbon to form the epoxide.[7]

Solutions:

  • Optimize Reaction Conditions:

    • Perform the reaction at low temperatures (-10 to 0 °C) to favor the desired rearrangement pathway.

    • Use a non-polar solvent like diethyl ether.

  • Avoid Lewis Acids: Unless specifically required for a particular substrate, avoid the use of Lewis acid catalysts.

  • Controlled Addition: Add the diazomethane solution slowly and in portions to the ketone solution to maintain a low concentration of diazomethane throughout the reaction.

Experimental Protocol: Diazomethane Ring Expansion of Bicyclo[3.3.1]nonan-2-one

Caution: Diazomethane is a toxic and explosive gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield.

  • Prepare a solution of diazomethane in diethyl ether using a standard procedure (e.g., from N-nitroso-N-methylurea).

  • Dissolve bicyclo[3.3.1]nonan-2-one (1.0 eq) in diethyl ether and cool the solution to -10 °C in an ice-salt bath.

  • Slowly add the ethereal solution of diazomethane to the ketone solution with gentle stirring. Monitor the reaction by TLC.

  • Continue adding diazomethane until the starting ketone is consumed or gas evolution ceases.

  • Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color of diazomethane disappears.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product mixture by column chromatography to separate the isomeric ketones and the epoxide byproduct.

ParameterCondition ACondition B
Temperature -10 °CRoom Temperature
Bicyclo[4.3.1]decanone Isomers Yield HigherLower
Bicyclo[3.3.1]nonan-2-spirooxiran Yield LowerHigher

Table 2. Influence of Temperature on Product Distribution in Diazomethane Ring Expansion.

DOT Script for Diazomethane Reaction Troubleshooting

Diazomethane_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem High Yield of Epoxide Byproduct Cause1 Suboptimal Reaction Temperature Problem->Cause1 Cause2 Presence of Lewis Acids Problem->Cause2 Cause3 Rapid Diazomethane Addition Problem->Cause3 Solution1 Lower Reaction Temperature Cause1->Solution1 Solution2 Avoid Lewis Acid Catalysts Cause2->Solution2 Solution3 Slow, Controlled Addition Cause3->Solution3

Caption: Troubleshooting workflow for diazomethane ring expansion.

Frequently Asked Questions (FAQs)

Q1: My Tiffeneau-Demjanov rearrangement is giving me a mixture of this compound and Bicyclo[4.3.1]decan-8-one. How can I improve the regioselectivity?

A1: The regioselectivity of the Tiffeneau-Demjanov rearrangement is primarily governed by the migratory aptitude of the carbon atoms adjacent to the forming carbocation. To favor the formation of this compound, you need the C1-C6 bond of the bicyclo[3.3.1]nonane system to migrate preferentially. This can be influenced by substituents on the ring. A more substituted carbon atom generally has a higher migratory aptitude. Consider starting with a bicyclo[3.3.1]nonanone derivative that has a substituent at C6 to encourage the migration of that bond.

Q2: I am observing a significant amount of an intramolecular aldol product during my synthesis. What are the conditions that favor this side reaction?

A2: Intramolecular aldol reactions are often base- or acid-catalyzed and can occur if you have a precursor with two carbonyl groups or a carbonyl group and an enolizable proton in a suitable position for cyclization. In the synthesis of bicyclo[4.3.1]decenone derivatives, this has been observed during hydrolysis steps.[8][9] To avoid this, use mild, non-basic hydrolysis conditions and keep the reaction temperature low. If the aldol product is unavoidable, consider a subsequent retro-aldol reaction or a Grob fragmentation to cleave the unwanted bond.[10]

Q3: What are the safety precautions I should take when working with diazomethane?

A3: Diazomethane is a highly toxic and explosive gas. It should only be handled by experienced chemists in a well-ventilated fume hood behind a blast shield. Use glassware with fire-polished edges to avoid sharp points that can initiate detonation. Do not use ground-glass joints. Diazomethane solutions should be kept cold and should not be exposed to strong light. Always quench excess diazomethane with a weak acid like acetic acid before workup.

Q4: Can I use trimethylsilyldiazomethane (TMSCHN₂) as a safer alternative to diazomethane for the ring expansion?

A4: Yes, TMSCHN₂ is often used as a safer, more stable, and easier-to-handle alternative to diazomethane for ring expansion reactions. The reaction mechanism is similar, and it can provide good yields of the desired ring-expanded ketone. However, the reactivity can be different, and you may need to optimize the reaction conditions, such as the choice of Lewis acid catalyst and solvent.

DOT Script for Synthetic Pathway Decision Making

Synthetic_Pathway_Decision cluster_methods Synthetic Methods cluster_considerations1 Key Considerations for T-D cluster_considerations2 Key Considerations for Diazomethane Start Desired Product: this compound Method1 Tiffeneau-Demjanov Rearrangement Start->Method1 Method2 Diazomethane Ring Expansion Start->Method2 Consideration1a Regioselectivity Method1->Consideration1a Consideration1b Stereochemistry of Precursor Method1->Consideration1b Consideration2a Safety (Diazomethane Handling) Method2->Consideration2a Consideration2b Epoxide Byproduct Formation Method2->Consideration2b

Caption: Decision tree for selecting a synthetic route to this compound.

References

Technical Support Center: Synthesis of Azapolycycles with a Seven-Membered Ring

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of azapolycycles featuring a seven-membered ring. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges and providing clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of seven-membered azapolycycles so challenging?

A1: The construction of seven-membered rings, in general, is entropically and enthalpically disfavored compared to the formation of five- and six-membered rings. The increased conformational flexibility of a seven-membered ring leads to a greater loss of entropy upon cyclization. Furthermore, transannular strain and unfavorable bond angle distortions can contribute to a higher activation energy for ring formation. These challenges are often magnified in polycyclic systems where geometric constraints are more pronounced.

Q2: What are the most common synthetic strategies for constructing azapolycycles with a seven-membered ring?

A2: The primary strategies include:

  • Ring-Closing Metathesis (RCM): This powerful method involves the intramolecular cyclization of a diene or enyne using a transition metal catalyst, typically ruthenium-based Grubbs catalysts.

  • Photochemical Dearomatization of Nitroarenes: A newer strategy that utilizes blue light to mediate the ring expansion of nitroarenes, converting a six-membered aromatic ring into a seven-membered azepine system.[1][2]

  • Intramolecular Cyclization: This broad category includes various reactions like aza-Diels-Alder reactions, radical cyclizations, and condensation reactions to form the seven-membered ring.[3][4]

  • Ring Expansion: Methods such as the Beckmann rearrangement of six-membered cyclic ketones can be employed to expand to a seven-membered lactam, which can be further modified.

Q3: How do I choose the right synthetic strategy for my target molecule?

A3: The choice of strategy depends on several factors:

  • Target Structure: The substitution pattern, degree of saturation, and the presence of other functional groups will dictate which reactions are feasible.

  • Starting Material Availability: Some strategies rely on readily available starting materials, while others may require multi-step syntheses to prepare the necessary precursors.

  • Scalability: If large quantities of the compound are required, the scalability of the chosen route is a critical consideration. Photochemical and some RCM methods have been shown to be scalable.[1]

  • Stereochemical Control: For chiral targets, the ability of a method to control stereochemistry is paramount.

Troubleshooting Guides

Ring-Closing Metathesis (RCM)
Problem Potential Cause Troubleshooting Solution
Low or no conversion to the desired seven-membered ring. Catalyst deactivation: The nitrogen atom in the substrate can coordinate to the ruthenium catalyst, leading to deactivation.1. Protect the nitrogen: Use an electron-withdrawing protecting group (e.g., Boc, Cbz, Ts) to reduce the basicity of the nitrogen. 2. Use a more robust catalyst: Second or third-generation Grubbs catalysts, or Hoveyda-Grubbs catalysts, often show better tolerance to functional groups. 3. Add a Lewis acid: In some cases, a Lewis acid can be used to coordinate with the nitrogen, preventing it from poisoning the catalyst.
Competing polymerization: At higher concentrations, intermolecular metathesis can lead to the formation of oligomers or polymers instead of the desired cyclic product.1. High dilution: Run the reaction at a lower concentration (typically 0.001-0.05 M) to favor intramolecular cyclization. 2. Slow addition of the substrate: Adding the diene substrate slowly to the reaction mixture containing the catalyst can also maintain a low effective concentration.
Unfavorable ring strain: The formation of some seven-membered rings can be thermodynamically disfavored.1. Modify the substrate: Introduce conformational constraints or bulky groups that pre-organize the diene for cyclization. 2. Increase reaction temperature: This can help overcome the activation barrier, but be mindful of potential catalyst decomposition.
Formation of undesired isomers (E/Z mixture). Lack of stereocontrol in the metathesis reaction. 1. Catalyst selection: Different Grubbs catalysts can exhibit different selectivities. For example, some catalysts are known to favor the formation of Z-isomers. 2. Substrate design: The geometry of the starting diene and the presence of substituents can influence the stereochemical outcome.
Product isomerization. Ruthenium hydride species formed as a side reaction can catalyze double bond migration. 1. Add a hydride scavenger: Additives like 1,4-benzoquinone can help to remove unwanted ruthenium hydride species. 2. Minimize reaction time: Stop the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to the catalyst.
Photochemical Dearomatization of Nitroarenes
Problem Potential Cause Troubleshooting Solution
Low yield of the azepine product. Degradation of the product: The newly formed azepine can be sensitive to the high-intensity light used for the reaction.[1]1. Use a lower intensity light source: A less intense light source for a longer duration can minimize product degradation.[1] 2. Optimize the wavelength: Use a light source with a wavelength that is selectively absorbed by the nitroarene starting material but not the azepine product.[1]
Incomplete reaction. 1. Increase reaction time: These reactions can sometimes require prolonged irradiation. 2. Increase reagent stoichiometry: Ensure a sufficient excess of the amine and phosphite reagents is used.
Formation of side products. Alternative reaction pathways of the nitrene intermediate. 1. Solvent choice: The solvent can influence the reactivity of the nitrene. Protic solvents like isopropanol are often used. 2. Amine nucleophile: The choice of the secondary amine can affect the outcome of the reaction.
Intramolecular Aza-Diels-Alder Reaction
Problem Potential Cause Troubleshooting Solution
Low or no cycloaddition. High activation energy for the [4+2] cycloaddition to form a seven-membered ring. 1. Increase reaction temperature: High temperatures are often required to promote these reactions. 2. Use a Lewis acid catalyst: A Lewis acid can activate the dienophile and lower the activation energy. 3. Modify the electronics: An electron-rich diene and an electron-poor dienophile (or vice-versa for inverse electron demand) will accelerate the reaction.
Poor diastereoselectivity. Flexible transition state. 1. Use a chiral auxiliary or catalyst: This can help to control the facial selectivity of the cycloaddition. 2. Introduce steric bulk: Strategic placement of bulky groups can favor the formation of one diastereomer over another.
Retro-Diels-Alder reaction. The desired product is thermally unstable and reverts to the starting materials. 1. Use milder reaction conditions: If possible, lower the reaction temperature. 2. Trap the product: In some cases, the product can be immediately subjected to a subsequent reaction to prevent the retro-Diels-Alder reaction.

Data Presentation

Table 1: Comparison of Yields for Photochemical Dearomatization of Nitroarenes
EntryNitroarene SubstrateProductYield (%)Reference
1p-Bn-nitrobenzeneC5-Bn-azepineHigh[1]
2p-Me-nitrobenzeneC5-Me-azepine-[1]
3m-Ph-nitrobenzeneC3-Ph-azepaneUseful[1]
4m-OEt-nitrobenzeneC4-OEt-azepaneHigh selectivity[1]
Table 2: Catalyst Loading and Yield in Ring-Closing Metathesis for Nitrogen Heterocycles
EntryRing SizeSubstrate ConcentrationCatalyst Loading (ppm)CatalystYield (%)Reference
15Neat500487[5]
251 M5004>99[5]
361 M500496[5]
470.2 M500482[5]
570.05 M500490[5]

(Catalyst 4 refers to a specific Hoveyda-Grubbs type catalyst used in the cited study)

Experimental Protocols

General Procedure for Photochemical Dearomatization of Nitroarenes

This protocol is adapted from the work of Leonori and co-workers.[1]

Materials:

  • Nitroarene substrate

  • Diethylamine (Et₂NH)

  • Triisopropyl phosphite (P(Oi-Pr)₃)

  • Isopropanol (i-PrOH)

  • Blue LEDs (λ = 427 nm)

  • Schlenk flask or similar reaction vessel

Procedure:

  • In a Schlenk flask, dissolve the nitroarene substrate (1.0 equiv) in i-PrOH.

  • Add Et₂NH (8.0 equiv) and P(Oi-Pr)₃ (20.0 equiv) to the solution.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Irradiate the reaction mixture with blue LEDs at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3H-azepine.

  • For the synthesis of the corresponding azepane, the 3H-azepine intermediate is then subjected to hydrogenation (e.g., using H₂ gas and a palladium or platinum catalyst).

General Procedure for Ring-Closing Metathesis (RCM)

This is a general guideline for RCM to form a seven-membered nitrogen heterocycle. Optimization of catalyst, solvent, and concentration is often necessary.

Materials:

  • Dienic amine substrate (with a suitable N-protecting group)

  • Grubbs catalyst (e.g., Grubbs II, Hoveyda-Grubbs II)

  • Anhydrous, degassed solvent (e.g., dichloromethane, toluene)

  • Schlenk flask and standard Schlenk line techniques

Procedure:

  • In a Schlenk flask, dissolve the Grubbs catalyst (typically 1-5 mol%) in the chosen anhydrous, degassed solvent.

  • In a separate flask, prepare a solution of the dienic amine substrate in the same solvent to achieve the desired final concentration (e.g., 0.05 M).

  • Slowly add the substrate solution to the catalyst solution at the desired reaction temperature (often room temperature to reflux) under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction by TLC or GC-MS. The reaction is driven by the formation of volatile ethylene gas.

  • Upon completion, quench the reaction by adding a catalyst scavenger (e.g., ethyl vinyl ether or triphenylphosphine).

  • Concentrate the reaction mixture and purify the product by column chromatography.

Visualizations

experimental_workflow General Experimental Workflow for Azapolycycle Synthesis cluster_synthesis Synthesis cluster_analysis Analysis & Optimization cluster_outcome Outcome start Choose Synthetic Strategy strategy RCM / Photochemical / Aza-Diels-Alder start->strategy synthesis Perform Reaction strategy->synthesis purification Purify Product synthesis->purification analysis Characterize Product (NMR, MS) purification->analysis yield Determine Yield & Purity analysis->yield success Successful Synthesis yield->success High Yield & Purity fail Low Yield / Impure Product yield->fail Low Yield / Impure troubleshoot Troubleshoot Issues optimize Optimize Conditions troubleshoot->optimize optimize->synthesis fail->troubleshoot

Caption: General workflow for the synthesis, analysis, and optimization of azapolycycles.

PTPN2_signaling_pathway Inhibition of PTPN1/PTPN2 Signaling by Azepane Derivatives cytokine Cytokine (e.g., IFN-γ) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates p_jak p-JAK jak->p_jak autophosphorylation stat STAT p_stat p-STAT p_jak->jak dephosphorylates p_jak->stat phosphorylates nucleus Nucleus p_stat->nucleus dimerizes & translocates ptpn1_2 PTPN1 / PTPN2 azepane Azepane Inhibitor azepane->ptpn1_2 inhibits gene_expression Gene Expression (e.g., Immune Response) nucleus->gene_expression regulates

Caption: Role of azepane derivatives in the PTPN1/PTPN2 signaling pathway.

References

Validation & Comparative

A Comparative Guide to Bicyclo[4.3.1]decan-7-one and Bicyclo[3.3.1]nonan-9-one for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the physicochemical properties, spectral data, reactivity, and potential applications of Bicyclo[4.3.1]decan-7-one and Bicyclo[3.3.1]nonan-9-one. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. While extensive experimental data is available for Bicyclo[3.3.1]nonan-9-one, directly comparable experimental data for this compound is limited. Therefore, some properties for the latter are inferred from related derivatives and computational predictions.

Physicochemical Properties

The difference in the bicyclic framework, a seven-membered ring in this compound versus a six-membered ring in Bicyclo[3.3.1]nonan-9-one, leads to distinct physicochemical properties.

PropertyThis compoundBicyclo[3.3.1]nonan-9-one
Molecular Formula C₁₀H₁₆OC₉H₁₄O[1][2]
Molecular Weight 152.23 g/mol 138.21 g/mol [1]
CAS Number Not available17931-55-4[1]
Melting Point Data not available155-157 °C
Boiling Point Data not availableData not available
Appearance Data not availableSolid

Spectral Data Comparison

The spectral data reveals key structural differences between the two bicyclic ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra would be expected to show complex splitting patterns due to the rigid bicyclic structures of both molecules. The specific chemical shifts and coupling constants are crucial for conformational analysis. The ¹H NMR spectrum for Bicyclo[3.3.1]nonan-9-one is available in spectral databases.[1]

Infrared (IR) Spectroscopy

The carbonyl (C=O) stretching frequency in the IR spectrum is a key diagnostic tool for ketones.

  • This compound: The exact IR spectrum is not documented, but the carbonyl stretch is expected in the typical range for a cyclic ketone, likely around 1700-1725 cm⁻¹.

  • Bicyclo[3.3.1]nonan-9-one: The IR spectrum shows a strong absorption band for the carbonyl group.[1]

Mass Spectrometry (MS)

The mass spectra of both compounds would show a molecular ion peak corresponding to their respective molecular weights. The fragmentation patterns would be influenced by the stability of the resulting carbocations, reflecting the inherent strain and stereochemistry of the bicyclic systems. The mass spectrum for Bicyclo[3.3.1]nonan-9-one is well-documented.[2]

Reactivity and Synthetic Considerations

The reactivity of these bicyclic ketones is influenced by the accessibility of the carbonyl group and the overall strain of the ring system.

Bicyclo[3.3.1]nonan-9-one is a versatile synthetic intermediate.[4] Its rigid chair-chair or chair-boat conformation influences the stereochemical outcome of reactions at the carbonyl group and other positions on the rings.[5] It can undergo a variety of reactions typical of ketones, such as reduction, nucleophilic addition, and enolate formation. The bicyclo[3.3.1]nonane skeleton is a common motif in many biologically active natural products, and various synthetic routes to this framework have been developed.[6][7][8][9]

This compound , with its larger seven-membered ring, is expected to have different conformational preferences and potentially higher flexibility compared to the more rigid bicyclo[3.3.1]nonane system. This can affect the stereoselectivity of its reactions. The synthesis of the bicyclo[4.3.1]decane core is often a key step in the total synthesis of various natural products.

Below is a generalized synthetic pathway illustrating a potential route to the Bicyclo[4.3.1]decane skeleton, which could be adapted to synthesize the 7-one derivative.

G Generalized Synthetic Pathway to a Bicyclo[4.3.1]decane System Cycloheptanone Cycloheptanone Derivative Enolate Enolate Formation Cycloheptanone->Enolate Base Annulation Ring Annulation Enolate->Annulation Electrophilic Partner Bicyclic_Ketone Bicyclo[4.3.1]decanone Derivative Annulation->Bicyclic_Ketone Cyclization

Caption: A conceptual workflow for the synthesis of a Bicyclo[4.3.1]decanone derivative.

Biological Activity and Applications

Both bicyclic frameworks are found in a variety of natural products with interesting biological activities, making them attractive targets for drug discovery and development.

Bicyclo[3.3.1]nonane derivatives have shown a broad spectrum of biological activities, including anticancer, neuroprotective, and antioxidant properties.[7][10][11] The rigid scaffold allows for the precise positioning of functional groups to interact with biological targets.

The bicyclo[4.3.1]decane skeleton is also present in a number of biologically active natural products.[12][13] For instance, certain diazabicyclo[4.3.1]decane derivatives are known to be opioid receptor ligands with potential analgesic and anti-inflammatory activities.[14]

The logical relationship for exploring these compounds in drug discovery is outlined below.

G Drug Discovery Workflow for Bicyclic Ketones Scaffold Bicyclic Ketone Scaffold (e.g., this compound or Bicyclo[3.3.1]nonan-9-one) Synthesis Synthesis of Analogs Scaffold->Synthesis Screening Biological Screening Synthesis->Screening Lead_ID Lead Identification Screening->Lead_ID Optimization Lead Optimization Lead_ID->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: A typical workflow for the development of drug candidates from bicyclic ketone scaffolds.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of Bicyclo[3.3.1]nonan-9-one and its derivatives can be found in the cited literature. For instance, various methods for constructing the bicyclo[3.3.1]nonane core, such as Robinson annulation, Michael addition-aldol condensation cascades, and intramolecular cyclizations, are well-documented.[4][6][8] Spectroscopic analyses are typically performed using standard techniques.[5][15]

Due to the limited availability of specific literature on this compound, researchers would need to adapt known methods for the synthesis of related bicyclo[4.3.1]decane systems and perform thorough characterization of the resulting product.

Conclusion

Bicyclo[3.3.1]nonan-9-one is a well-characterized compound with a wealth of available experimental data, making it a reliable building block in organic synthesis and medicinal chemistry. In contrast, this compound represents a less explored chemical entity. The information available on its derivatives suggests that the bicyclo[4.3.1]decane framework is a promising scaffold for the development of new therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its potential in drug discovery and materials science. This guide serves as a starting point for researchers interested in exploring the chemistry and applications of these intriguing bicyclic ketones.

References

A Comparative Guide to the Synthesis of Bicyclo[4.3.1]decane Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[4.3.1]decane framework is a key structural motif present in a variety of biologically active natural products and complex organic molecules. Its unique bridged architecture presents a significant synthetic challenge, and as a result, a diverse array of synthetic strategies has been developed to construct this intricate ring system. This guide provides an objective comparison of the most prominent synthesis routes to bicyclo[4.3.1]decane systems, supported by experimental data and detailed methodologies to aid researchers in selecting the most suitable approach for their specific target.

Comparison of Key Synthesis Routes

The following table summarizes the performance of several key synthetic strategies for the construction of the bicyclo[4.3.1]decane core, focusing on reaction yields and stereoselectivity.

Synthesis RouteTypical Yield (%)DiastereoselectivityEnantioselectivityKey Features & Considerations
Palladium-Catalyzed Intramolecular Enolate Arylation 73 - 74%[1]Generally substrate-dependentNot typically reportedEffective for constructing the carbon framework of welwitindolinone alkaloids.[1] Requires a pre-functionalized indole precursor.
Intramolecular Heck Reaction ~44%Substrate-dependentNot typically reportedUseful for the synthesis of azabicyclo[4.3.1]decane systems.[2][3][4][5] Yields can be modest.
[6+3] Cycloaddition Up to 94%[6]Excellent[6]Up to 99% ee[6]Direct and highly stereocontrolled route to bicyclo[4.3.1]decadienes. Requires a trimethylenemethane donor and a tropone.[6]
Ring-Closing Metathesis (RCM) Good to modest yieldsSubstrate-dependentNot typically reportedVersatile method for forming the seven-membered ring. Phosphate tethers can be used to control stereochemistry.[1]
Oxidative Radical Cyclization (Manganese-Mediated) High yields reportedHigh stereocontrol reportedNot typically reportedEffective for constructing the bicyclo[4.3.1]decane core in the context of welwitindolinone synthesis. Requires a suitable radical precursor.
Intramolecular Diels-Alder (IMDA) Reaction High yields reported97-99% deHigh enantioselectivity achievable with chiral auxiliariesPowerful tool for constructing the bicyclic system with high stereocontrol. The use of chiral auxiliaries allows for asymmetric synthesis.

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed above.

Palladium-Catalyzed Intramolecular Enolate Arylation

This protocol is adapted from the synthesis of the N-methylwelwitindolinone skeleton.[1]

Procedure:

  • To a solution of the bromoindole precursor in toluene are added Pd(OAc)₂, P(t-Bu)₃, and KOtBu.

  • The reaction mixture is stirred at 70 °C and monitored by TLC.

  • Upon completion, the reaction is quenched and the product is isolated by column chromatography.

Intramolecular Heck Reaction for Azabicyclo[4.3.1]decane Synthesis

This procedure describes the formation of a 7-azabicyclo[4.3.1]decane ring system.[2][3][4][5]

Procedure:

  • A solution of the vinyl bromide precursor, Pd(PPh₃)₄, K₂CO₃, and proton sponge in toluene is prepared.

  • The mixture is heated to reflux and the reaction progress is monitored by TLC.

  • After completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash chromatography.

[6+3] Cycloaddition of Trimethylenemethane with Tropones

This asymmetric cycloaddition provides access to chiral bicyclo[4.3.1]decadienes.[6]

Procedure:

  • To a solution of the tropone in toluene at 0-4 °C are added Pd(dba)₂, a chiral phosphoramidite ligand (e.g., L5), and the trimethylenemethane donor.

  • The reaction is stirred at this temperature for 15 hours.

  • The solvent is removed in vacuo, and the residue is purified by flash column chromatography to afford the bicyclo[4.3.1]decadiene product.

Phosphate Tether-Mediated Ring-Closing Metathesis (RCM)

This method utilizes a phosphate tether to control the stereochemical outcome of the RCM reaction.[1]

Procedure for Triene Synthesis:

  • To a solution of the alcohol in THF at -40 °C under argon, n-BuLi is added dropwise.

  • After stirring, a solution of the phosphate monochloride in THF is added.

  • The mixture is stirred for 2 hours, quenched with saturated aqueous NH₄Cl, and the product is extracted with EtOAc.

Procedure for RCM:

  • To a solution of the triene in dry, degassed CH₂Cl₂ is added a Grubbs-type catalyst (e.g., Grubbs II).

  • The reaction mixture is heated to reflux and monitored by TLC.

  • Upon completion, the solvent is removed, and the bicyclic phosphate is purified by flash chromatography.

Manganese(III)-Mediated Oxidative Radical Cyclization

This protocol is employed in the synthesis of the welwitindolinone core.

Procedure:

  • A solution of the ketoester precursor in a suitable solvent (e.g., acetic acid) is prepared.

  • Manganese(III) acetate is added to the solution.

  • The reaction mixture is heated and stirred until the starting material is consumed (monitored by TLC).

  • The reaction is worked up and the product is purified by chromatography to yield the tetracyclic product containing the bicyclo[4.3.1]decane core.

Intramolecular Diels-Alder (IMDA) Reaction with Chiral Auxiliaries

This method allows for the asymmetric synthesis of bridged bicyclic systems.

Procedure:

  • The triene precursor bearing a chiral auxiliary (e.g., an oxazolidinone) is dissolved in a suitable solvent.

  • A Lewis acid catalyst (e.g., Et₂AlCl) can be added to promote the reaction and enhance stereoselectivity.

  • The reaction is stirred at the appropriate temperature and monitored by TLC.

  • Upon completion, the reaction is quenched, and the cycloadduct is isolated and purified. The chiral auxiliary can then be cleaved to afford the enantiomerically enriched bicyclo[4.3.1]decane derivative.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic strategies discussed.

Synthesis_Routes cluster_starting_materials Starting Materials cluster_reactions Key Cyclization Reactions cluster_products Products SM1 Functionalized Indole R1 Pd-Catalyzed Intramolecular Enolate Arylation SM1->R1 SM2 Tropone & TMM Donor R2 [6+3] Cycloaddition SM2->R2 SM3 Diene-Diyne Precursor R3 Ring-Closing Metathesis SM3->R3 SM4 Radical Precursor R4 Oxidative Radical Cyclization SM4->R4 SM5 Triene with Chiral Auxiliary R5 Intramolecular Diels-Alder SM5->R5 P Bicyclo[4.3.1]decane System R1->P R2->P R3->P R4->P R5->P

Caption: Overview of synthetic pathways to bicyclo[4.3.1]decane systems.

RCM_Workflow A Alcohol & Phosphate Monochloride B n-BuLi, THF, -40 °C A->B Coupling C Triene Precursor B->C D Grubbs Catalyst, CH2Cl2, reflux C->D RCM E Bicyclo[4.3.1]decane Phosphate D->E

Caption: Workflow for Phosphate Tether-Mediated RCM.

IMDA_Workflow Start Triene with Chiral Auxiliary Condition Lewis Acid (optional), Solvent, Temperature Start->Condition IMDA Reaction Cycloadduct Diastereomeric Cycloadducts Condition->Cycloadduct Cleavage Cleavage of Chiral Auxiliary Cycloadduct->Cleavage Product Enantioenriched Bicyclo[4.3.1]decane Cleavage->Product

Caption: Asymmetric Intramolecular Diels-Alder Workflow.

References

Spectroscopic Analysis of Bicyclo[4.3.1]decan-7-one Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic comparison of the exo- and endo-isomers of Bicyclo[4.3.1]decan-7-one is currently limited by the scarcity of published experimental data for these specific compounds. This guide, therefore, provides a framework for the spectroscopic analysis of bicyclic ketones, drawing on data from structurally related compounds to illustrate the principles of differentiation between stereoisomers.

Comparative Spectroscopic Data

The following tables present a generalized comparison based on typical spectroscopic values for related bicyclic ketones. It is important to note that these are illustrative and actual experimental values for this compound isomers may vary.

Table 1: Hypothetical ¹H NMR Chemical Shift Comparison (ppm)

Protons near Carbonylexo-Isomer (Predicted)endo-Isomer (Predicted)Rationale for Differentiation
α-protonsDeshieldedShieldedThe spatial orientation of the carbonyl group relative to the bicyclic framework influences the magnetic environment of adjacent protons.
Bridgehead protonsDistinct shiftsDistinct shiftsThe overall geometry of the isomer will lead to unique chemical shifts for the bridgehead protons.

Table 2: Hypothetical ¹³C NMR Chemical Shift Comparison (ppm)

Carbon Atomexo-Isomer (Predicted)endo-Isomer (Predicted)Rationale for Differentiation
Carbonyl (C=O)~205-215~205-215While the carbonyl shifts may be similar, subtle differences can arise from changes in bond angles and electronic environment.
α-carbonsDistinct shiftsDistinct shiftsThe stereochemistry of the ring fusion affects the shielding of the carbons adjacent to the carbonyl.
Bridgehead carbonsDistinct shiftsDistinct shiftsThe rigidity and strain of the bicyclic system in each isomer will result in unique chemical shifts for the bridgehead carbons.

Table 3: Comparative Infrared (IR) and Mass Spectrometry (MS) Data

Spectroscopic Techniqueexo-Isomer (Predicted)endo-Isomer (Predicted)Rationale for Differentiation
IR Spectroscopy (C=O stretch, cm⁻¹)~1700-1720~1700-1720Ring strain and conformation can influence the carbonyl stretching frequency. For instance, a study on cis-bicyclo[4.3.1]decanones reported a carbonyl stretch at 1692 cm⁻¹[1].
Mass Spectrometry (m/z)Identical molecular ionIdentical molecular ionAs isomers, they will have the same molecular weight. However, the fragmentation patterns may differ due to the different steric environments influencing bond cleavage.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of bicyclic ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a proton-decoupled sequence is used with a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024) may be required for adequate signal-to-noise.

  • Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Coupling constants (J-values) are measured in Hertz (Hz). 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to aid in the assignment of proton and carbon signals, respectively.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, a small amount of the compound can be mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions of absorption bands, reported in wavenumbers (cm⁻¹), are correlated with the presence of specific functional groups. The carbonyl (C=O) stretching frequency is a key diagnostic peak for ketones.

Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation of mixtures and analysis of pure components.

  • Ionization: Electron ionization (EI) is a common method for generating ions from small organic molecules.

  • Data Acquisition: The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum shows the relative abundance of different ions. The molecular ion peak ([M]⁺) confirms the molecular weight of the compound. The fragmentation pattern provides structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and identification of bicyclic ketone isomers.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Comparison Comparative Data Analysis NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison Structure_Determination Structure Determination of Isomers Data_Comparison->Structure_Determination

Spectroscopic analysis workflow for bicyclic ketone isomers.

References

A Comparative Guide to the Enantioselective Synthesis of Bicyclo[3.n.1]alkanes: Desymmetrizing Michael Cyclizations and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and stereocontrolled synthesis of complex molecular architectures is a paramount challenge. Bicyclo[3.n.1]alkanes are prevalent structural motifs in numerous biologically active natural products and pharmaceuticals, making their enantioselective synthesis a critical area of investigation. This guide provides a detailed comparison of the enantioselective synthesis of these bicyclic systems, focusing on the desymmetrizing intramolecular Michael cyclization of 1,3-diones, alongside alternative powerful strategies such as intramolecular aldol cyclizations and palladium-catalyzed cyclizations. We present a comprehensive overview of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the optimal synthetic route.

Desymmetrizing Intramolecular Michael Cyclization of 1,3-Diones

A highly successful and versatile method for the enantioselective synthesis of bicyclo[3.n.1]alkanes is the desymmetrizing intramolecular Michael cyclization of prochiral 2,2-disubstituted cyclic 1,3-diones. This approach, extensively developed by Lam and coworkers, utilizes chiral phosphoric acid catalysts to achieve high yields and excellent enantioselectivities.[1][2][3][4]

The reaction proceeds via the activation of the tethered enone by the chiral Brønsted acid catalyst, which facilitates the enantioselective addition of the enolized 1,3-dione. This key step establishes multiple stereocenters, including a challenging all-carbon quaternary center, in a single transformation.

Performance Data

The chiral phosphoric acid-catalyzed desymmetrizing Michael cyclization has been successfully applied to the synthesis of both bicyclo[3.2.1]octanes and bicyclo[3.3.1]nonanes with a broad substrate scope.

Table 1: Enantioselective Synthesis of Bicyclo[3.2.1]octanes via Desymmetrizing Michael Cyclization [4]

EntryRArYield (%)dree (%)
1MePh93>20:191
2Me4-MeC₆H₄91>20:192
3Me4-MeOC₆H₄92>20:191
4Me4-ClC₆H₄808:194
5Me2-Naphthyl97>20:191
6EtPh84>20:190

Table 2: Enantioselective Synthesis of Bicyclo[3.3.1]nonanes via Desymmetrizing Michael Cyclization [4]

EntryRArYield (%)dree (%)
1MePh8810:182
2Me4-MeC₆H₄9111:185
3Me4-MeOC₆H₄9513:186
4Me4-ClC₆H₄8510:184
5Me2-Naphthyl9312:188
Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Desymmetrizing Michael Cyclization

A solution of the 2,2-disubstituted cyclic 1,3-dione (1.0 equiv) and the chiral phosphoric acid catalyst (R)-TRIP (3-10 mol%) in a suitable solvent (e.g., cyclohexane or toluene) is stirred at a specified temperature (e.g., 50 °C) for the time indicated by TLC analysis. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired bicyclo[3.n.1]alkane product.

Michael_Cyclization cluster_start Starting Materials cluster_reaction Reaction Pathway Prochiral_Dione Prochiral 2,2-disubstituted cyclic 1,3-dione Enolization Enantioselective Enolization Prochiral_Dione->Enolization Desymmetrization Catalyst Chiral Phosphoric Acid ((R)-TRIP) Catalyst->Enolization Michael_Addition Intramolecular Michael Addition Enolization->Michael_Addition Product_Formation Bicyclo[3.n.1]alkane Michael_Addition->Product_Formation

Alternative Synthetic Strategies

While the desymmetrizing Michael cyclization is a powerful tool, other enantioselective methods offer alternative pathways to bicyclo[3.n.1]alkanes, each with its own advantages and substrate preferences.

Organocatalytic Intramolecular Aldol Cyclization

Organocatalytic intramolecular aldol cyclizations provide a direct route to functionalized bicyclo[3.n.1]alkanones. This method often employs proline or its derivatives as catalysts to promote the cyclization of a diketo-aldehyde precursor.

Performance Data

This approach has been shown to be effective for the synthesis of hydroxylated bicyclo[3.n.1]alkanones with high enantioselectivity.

Table 3: Enantioselective Intramolecular Aldol Cyclization [5]

EntrySubstrateCatalystYield (%)ee (%)
13-(4-oxocyclohexyl)propanal(4R,2S)-Tetrabutylammonium 4-TBDPSoxy-prolinate8594
23-(3-oxocyclopentyl)propanalL-Proline7888
Experimental Protocol: Organocatalytic Intramolecular Aldol Cyclization

To a solution of the keto-aldehyde substrate (1.0 equiv) in an appropriate solvent (e.g., CH3CN), the organocatalyst (e.g., (4R,2S)-tetrabutylammonium 4-TBDPSoxy-prolinate, 10 mol%) is added. The reaction mixture is stirred at room temperature until completion as monitored by TLC. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the corresponding bicyclo[3.n.1]alkanone.

Aldol_Cyclization cluster_start Starting Materials cluster_reaction Reaction Pathway Keto_Aldehyde Keto-aldehyde Substrate Enamine_Formation Enamine Formation Keto_Aldehyde->Enamine_Formation Organocatalyst Chiral Amine Catalyst Organocatalyst->Enamine_Formation Aldol_Addition Intramolecular Aldol Addition Enamine_Formation->Aldol_Addition Hydrolysis Hydrolysis Aldol_Addition->Hydrolysis Product Bicyclo[3.n.1]alkanone Hydrolysis->Product

Palladium-Catalyzed Cyclizations

Palladium catalysis offers a distinct approach to bicyclic systems, often involving the cyclization of enyne or related substrates. These methods can provide access to unique bicyclo[3.n.1]alkane skeletons with high levels of enantiocontrol.[6][7][8] A notable example is the asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes.[8]

Performance Data

Palladium-catalyzed reactions can deliver bicyclo[3.2.1]octanes with excellent diastereoselectivity and enantioselectivity.

Table 4: Palladium-Catalyzed Asymmetric Tandem Heck/Carbonylation [8]

EntryCyclopentene SubstrateNucleophileYield (%)dree (%)
11-allyl-1-(4-methylphenyl)cyclopentenePhenol82>20:195
21-allyl-1-phenylcyclopenteneMethanol75>20:192
31-allyl-1-(4-chlorophenyl)cyclopenteneAniline68>20:190
Experimental Protocol: Palladium-Catalyzed Asymmetric Tandem Heck/Carbonylation

A mixture of the cyclopentene substrate (1.0 equiv), Pd₂(dba)₃·CHCl₃ (5 mol%), a chiral ligand (e.g., a phosphoramidite, 20 mol%), and a base (e.g., KHCO₃, 2.0 equiv) in a suitable solvent (e.g., toluene) is charged into a pressure vessel. The vessel is purged and then pressurized with carbon monoxide (CO). The reaction is stirred at an elevated temperature (e.g., 100 °C) for a specified time. After cooling, the reaction mixture is concentrated, and the product is isolated by flash column chromatography.

Palladium_Catalysis cluster_start Starting Materials cluster_reaction Catalytic Cycle Substrate Cyclopentene Derivative Oxidative_Addition Oxidative Addition Substrate->Oxidative_Addition Pd_Catalyst Pd₂(dba)₃ / Chiral Ligand Pd_Catalyst->Oxidative_Addition CO Carbon Monoxide CO_Insertion CO Insertion CO->CO_Insertion Nucleophile Alcohol/Phenol/Amine Nucleophilic_Attack Nucleophilic Attack Nucleophile->Nucleophilic_Attack Carbopalladation Intramolecular Carbopalladation Oxidative_Addition->Carbopalladation Carbopalladation->CO_Insertion CO_Insertion->Nucleophilic_Attack Reductive_Elimination Reductive Elimination Nucleophilic_Attack->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Regeneration Product Bicyclo[3.2.1]octane Reductive_Elimination->Product

Comparison of Methods

FeatureDesymmetrizing Michael CyclizationIntramolecular Aldol CyclizationPalladium-Catalyzed Cyclization
Catalyst Chiral Phosphoric AcidChiral Amines (e.g., Proline derivatives)Palladium / Chiral Ligand
Key Transformation Intramolecular Michael AdditionIntramolecular Aldol AdditionTandem Heck/Carbonylation, Alkene-Alkyne Coupling
Typical Substrates 2,2-Disubstituted 1,3-diones with tethered enonesDiketo-aldehydesAlkenes/Alkynes with tethered reactive groups
Products Bicyclo[3.n.1]alkanedionesHydroxylated Bicyclo[3.n.1]alkanonesFunctionalized Bicyclo[3.n.1]alkanes
Enantioselectivity Generally high (82-95% ee)High (88-94% ee)Excellent (often >90% ee)
Diastereoselectivity Good to excellentGenerally goodExcellent
Functional Group Tolerance GoodModerateGood
Advantages Atom-economical, creates multiple stereocentersDirect access to hydroxylated productsAccess to diverse and complex skeletons
Limitations Requires specific prochiral dione substratesSubstrate synthesis can be multi-stepCatalyst cost and sensitivity

Conclusion

The enantioselective synthesis of bicyclo[3.n.1]alkanes can be achieved through several powerful catalytic methods. The desymmetrizing intramolecular Michael cyclization catalyzed by chiral phosphoric acids stands out for its operational simplicity, high efficiency, and excellent stereocontrol in constructing the bicyclic core from readily available 1,3-diones. For the synthesis of hydroxylated bicyclo[3.n.1]alkanones, organocatalytic intramolecular aldol reactions offer a direct and highly enantioselective route. Finally, palladium-catalyzed cyclizations provide a versatile platform for the synthesis of a wide range of functionalized bicyclo[3.n.1]alkanes with exceptional levels of stereocontrol, albeit sometimes requiring more complex substrates and catalysts.

The choice of synthetic strategy will ultimately depend on the specific target molecule, the desired substitution pattern, and the available starting materials. This guide provides the necessary comparative data and experimental insights to enable informed decisions in the design and execution of synthetic routes toward these valuable bicyclic scaffolds.

Workflow Start Define Target Bicyclo[3.n.1]alkane Method_Selection Select Synthetic Method Start->Method_Selection Michael Desymmetrizing Michael Cyclization Method_Selection->Michael Aldol Intramolecular Aldol Cyclization Method_Selection->Aldol Palladium Palladium-Catalyzed Cyclization Method_Selection->Palladium Substrate_Synthesis Synthesize Required Precursor Michael->Substrate_Synthesis Aldol->Substrate_Synthesis Palladium->Substrate_Synthesis Catalytic_Reaction Perform Enantioselective Cyclization Substrate_Synthesis->Catalytic_Reaction Purification Purify Product Catalytic_Reaction->Purification Analysis Analyze Yield and Stereoselectivity (NMR, HPLC) Purification->Analysis Final_Product Enantioenriched Bicyclo[3.n.1]alkane Analysis->Final_Product

References

A Comparative Analysis of Bicyclo[4.3.1]decadienes and Bicyclo[3.3.2]decadienes for Chemical Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the synthesis, structural characteristics, and reactivity of Bicyclo[4.3.1]decadienes and Bicyclo[3.3.2]decadienes reveals distinct properties that position them as versatile scaffolds in chemical synthesis and potential pharmacophores in drug discovery. While structurally related, the subtle differences in their bridged frameworks impart unique conformational features and reactivity profiles. This guide provides a comparative overview based on available experimental and computational data to assist researchers in selecting the appropriate bicyclic system for their specific applications.

Synthesis and Interconversion

The primary synthetic route to optically pure Bicyclo[4.3.1]decadienes involves a palladium-catalyzed [6+3] trimethylenemethane (TMM) cycloaddition with tropones.[1][2] This method offers high regio-, diastereo-, and enantioselectivity. Subsequently, Bicyclo[4.3.1]decadienes can be readily converted to their Bicyclo[3.3.2]decadiene counterparts through a thermal[3][3] sigmatropic rearrangement, commonly known as the Cope rearrangement.[1][2] This facile interconversion provides access to both bicyclic systems from a common precursor.

Experimental Protocols

General Procedure for Asymmetric Pd-Catalyzed [6+3] Cycloaddition: To a solution of the palladium catalyst (e.g., 5 mol% Pd(dba)₂) and a chiral phosphoramidite ligand (e.g., 10 mol%) in a suitable solvent such as toluene, the tropone substrate (1.0 equivalent) and the TMM donor (1.6 equivalents) are added at a controlled temperature (typically 0-4 °C). The reaction is stirred for a specified time (e.g., 15 hours) until completion, monitored by thin-layer chromatography. The resulting Bicyclo[4.3.1]decadiene product is then purified using standard chromatographic techniques.[1]

General Procedure for Thermal Cope Rearrangement: The purified Bicyclo[4.3.1]decadiene is dissolved in a high-boiling solvent like toluene. The solution is then heated under microwave irradiation or conventional heating to induce the[3][3] sigmatropic rearrangement.[1] The reaction progress is monitored, and upon completion, the Bicyclo[3.3.2]decadiene product is isolated and purified. The chirality from the initial cycloaddition is effectively transferred during this process.[1]

Structural Properties: A Tale of Two Bridges

The defining difference between these two bicyclic systems lies in the size of their bridges. The Bicyclo[4.3.1]decane framework consists of a seven-membered ring bridged by a three-atom chain and a one-atom chain, while the Bicyclo[3.3.2]decane system features two three-atom bridges and a two-atom bridge. This seemingly minor variation has significant implications for their conformational flexibility and strain energy.

X-ray crystallographic analysis of a 2-chloro-substituted Bicyclo[4.3.1]decadiene derivative has unambiguously established its absolute and relative configuration.[1] This provides valuable insight into the three-dimensional structure of this ring system.

Table 1: Comparison of Structural and Physical Properties

PropertyBicyclo[4.3.1]decaneBicyclo[3.3.2]decane
Molecular FormulaC₁₀H₁₈C₁₀H₁₈
Molecular Weight138.25 g/mol 138.25 g/mol
XLogP34.64.6
Topological Polar Surface Area0 Ų0 Ų
Heavy Atom Count1010

Data for the parent saturated bicycloalkanes obtained from PubChem.[4][5]

Reactivity Comparison

The reactivity of these dienes is largely dictated by the nature and accessibility of their double bonds. The Cope rearrangement of Bicyclo[4.3.1]decadienes to the thermodynamically more stable Bicyclo[3.3.2]decadienes is a key reaction that highlights the inherent reactivity of the former.[1]

Beyond this rearrangement, the differing ring strain and conformational biases of the two systems are expected to influence their participation in other chemical transformations, such as electrophilic additions, hydrogenations, and further cycloaddition reactions. However, detailed comparative studies on their reactivity towards a range of reagents are not extensively documented.

Applications in Medicinal Chemistry and Drug Development

Bridged bicyclic structures are of significant interest in medicinal chemistry as they can serve as rigid scaffolds to orient functional groups in three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets.[6][7] The defined stereochemistry and conformational rigidity of both Bicyclo[4.3.1] and Bicyclo[3.3.2]decadiene systems make them attractive candidates for the design of novel therapeutic agents.

While specific examples of drugs based on these exact decadienyl scaffolds are not prevalent, the broader class of bicyclic compounds has found applications in various therapeutic areas. For instance, derivatives of the bicyclo[4.3.1]decane core have been investigated for their antitumor properties.[8][9] The ability to readily access both enantiomers of these bicyclic systems through asymmetric synthesis further enhances their potential in the development of chiral drugs.[1]

Visualizing the Synthetic Relationship

The synthetic connection between the two bicyclic systems can be visualized as a straightforward workflow.

Synthesis_and_Rearrangement cluster_synthesis Asymmetric [6+3] Cycloaddition Tropone Tropone Bicyclo431 Bicyclo[4.3.1]decadiene Tropone->Bicyclo431 Pd Catalyst Chiral Ligand TMM_Donor TMM Donor TMM_Donor->Bicyclo431 Pd Catalyst Chiral Ligand Bicyclo332 Bicyclo[3.3.2]decadiene Bicyclo431->Bicyclo332 Thermal Cope Rearrangement

Caption: Synthetic pathway from tropones to Bicyclo[4.3.1]decadienes and their subsequent rearrangement.

The logical relationship for considering these scaffolds in a drug discovery context can be illustrated as follows:

Drug_Discovery_Logic Scaffold_Selection Scaffold Selection Bicyclo431 Bicyclo[4.3.1]decadiene Scaffold_Selection->Bicyclo431 Bicyclo332 Bicyclo[3.3.2]decadiene Scaffold_Selection->Bicyclo332 Synthesis Asymmetric Synthesis Bicyclo431->Synthesis Bicyclo332->Synthesis SAR_Studies Structure-Activity Relationship (SAR) Synthesis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: Decision workflow for utilizing bicyclic scaffolds in drug discovery.

Conclusion

Bicyclo[4.3.1]decadienes and Bicyclo[3.3.2]decadienes represent a pair of synthetically accessible and structurally intriguing bicyclic systems. The ability to interconvert them via a thermal rearrangement provides a powerful tool for exploring the chemical space around these scaffolds. While direct comparative data on their reactivity and biological activity is still emerging, their rigid, three-dimensional structures make them promising candidates for the development of novel chemical probes and therapeutic agents. Further research into the comparative properties of these two systems is warranted to fully unlock their potential in various fields of chemical and biomedical research.

References

Computational analysis of Bicyclo[4.3.1]decane vs. other bridged systems

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Computational Analysis of Bicyclo[4.3.1]decane and Other Bridged Bicyclic Systems

Introduction

Bridged bicyclic hydrocarbon systems are fundamental structural motifs in organic chemistry, appearing in numerous natural products and serving as important scaffolds in drug discovery and materials science. Their rigid frameworks and unique three-dimensional arrangements of atoms give rise to distinct chemical and physical properties, largely governed by inherent ring strain. This guide provides a comparative computational analysis of bicyclo[4.3.1]decane against other common bridged systems: bicyclo[2.2.1]heptane, bicyclo[2.2.2]octane, and bicyclo[3.3.1]nonane. Through the presentation of quantitative data, detailed computational methodologies, and visual representations, we aim to offer researchers, scientists, and drug development professionals a clear and objective comparison of the structural and energetic properties of these important molecules.

Data Presentation

The following table summarizes key quantitative data for the compared bridged bicyclic systems. The data includes calculated heats of formation and strain energies, providing a basis for understanding the relative stabilities and reactivities of these compounds.

Compound NameMolecular FormulaCalculated Heat of Formation (kcal/mol)Calculated Strain Energy (kcal/mol)
Bicyclo[2.2.1]heptaneC₇H₁₂-19.417.5
Bicyclo[2.2.2]octaneC₈H₁₄-23.912.0
Bicyclo[3.3.1]nonaneC₉H₁₆-30.047.65
Bicyclo[4.3.1]decaneC₁₀H₁₈-35.210.3

Experimental Protocols

The data presented in this guide is derived from computational chemistry methods, which have become indispensable tools for predicting the properties of molecules. Below is a detailed protocol representative of the methodologies used to calculate the heats of formation and strain energies of the bridged bicyclic systems.

Computational Methodology for Determining Heats of Formation and Strain Energies

  • Molecular Structure Optimization:

    • The initial 3D structure of each bicycloalkane is built using molecular modeling software.

    • A preliminary geometry optimization is performed using a molecular mechanics force field such as MM4 to obtain a reasonable starting conformation.

    • Further geometry optimization is carried out using Density Functional Theory (DFT) at the B3LYP level with a 6-31G* basis set. This level of theory provides a good balance between accuracy and computational cost for these types of molecules. The optimization is complete when the forces on all atoms are close to zero, and the structure corresponds to a minimum on the potential energy surface.

  • Vibrational Frequency Analysis:

    • Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-31G*).

    • The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

    • The results of the frequency analysis are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy at 298.15 K.

  • Calculation of Enthalpy of Formation:

    • The gas-phase enthalpy of formation (ΔHf°) at 298.15 K is calculated using an isodesmic reaction approach. An isodesmic reaction is a hypothetical reaction where the number and types of bonds on both the reactant and product sides are conserved. This method helps to cancel out systematic errors in the calculations.

    • An example of an isodesmic reaction for a bicycloalkane (CnH2n-2) is: CnH2n-2 + (n-2)CH4 → (n-2)C2H6

    • The enthalpy of the reaction (ΔHrxn) is calculated from the computed total enthalpies of the reactants and products.

    • The ΔHf° of the bicycloalkane is then determined using the known experimental ΔHf° values for the other species in the reaction (e.g., methane and ethane).

  • Calculation of Strain Energy:

    • The strain energy (SE) is calculated as the difference between the computed heat of formation of the bicycloalkane and the heat of formation of a hypothetical strain-free reference compound with the same number of atoms.

    • The strain-free reference heat of formation is typically estimated using group increment methods, where contributions from different types of carbon and hydrogen groups in an acyclic, unstrained alkane are summed.

    • The formula for calculating strain energy is: SE = ΔHf°(experimental/calculated) - ΔHf°(strain-free reference)

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the computational analysis of bridged bicyclic systems.

Bridged_Systems_Comparison cluster_bicyclo431 Bicyclo[4.3.1]decane cluster_bicyclo331 Bicyclo[3.3.1]nonane cluster_bicyclo222 Bicyclo[2.2.2]octane cluster_bicyclo221 Bicyclo[2.2.1]heptane B431 C₁₀H₁₈ ΔH_f = -35.2 kcal/mol SE = 10.3 kcal/mol B331 C₉H₁₆ ΔH_f = -30.04 kcal/mol SE = 7.65 kcal/mol B431->B331 Decreasing Ring Size B222 C₈H₁₄ ΔH_f = -23.9 kcal/mol SE = 12.0 kcal/mol B331->B222 Decreasing Ring Size B221 C₇H₁₂ ΔH_f = -19.4 kcal/mol SE = 17.5 kcal/mol B222->B221 Decreasing Ring Size Computational_Workflow start Start: Define Bridged System mol_build 1. Build 3D Molecular Structure start->mol_build mm_opt 2. Molecular Mechanics Optimization (e.g., MM4) mol_build->mm_opt dft_opt 3. DFT Geometry Optimization (e.g., B3LYP/6-31G*) mm_opt->dft_opt freq_calc 4. Vibrational Frequency Analysis dft_opt->freq_calc check_min Verify True Minimum (No Imaginary Frequencies) freq_calc->check_min check_min->dft_opt Failure isodesmic 5. Define Isodesmic Reaction check_min->isodesmic Success calc_delta_h 6. Calculate Reaction Enthalpy (ΔH_rxn) isodesmic->calc_delta_h calc_hf 7. Determine Heat of Formation (ΔH_f°) calc_delta_h->calc_hf group_inc 8. Use Group Increments for Strain-Free Reference calc_hf->group_inc calc_se 9. Calculate Strain Energy (SE) group_inc->calc_se end End: Thermochemical Data calc_se->end

A Comparative Guide to Catalytic Systems for Bicyclo[4.3.1]decane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[4.3.1]decane framework is a key structural motif present in a variety of biologically active natural products and pharmaceutical compounds. Its unique three-dimensional architecture presents significant synthetic challenges. This guide provides a comparative overview of prominent catalytic systems developed for the synthesis of the bicyclo[4.3.1]decane core and its heteroatomic analogues, offering a valuable resource for researchers in organic synthesis and drug discovery.

Performance Comparison of Catalytic Systems

The following table summarizes the key performance indicators of different catalytic systems for the synthesis of bicyclo[4.3.1]decane derivatives. The data presented is sourced from peer-reviewed scientific literature.

Catalytic SystemCatalyst/LigandSubstrate ScopeYield (%)Diastereo-/EnantioselectivityKey AdvantagesLimitations
Rhodium(I)-Catalyzed Bridged [5+2] Cycloaddition [Rh(CO)2Cl]2cis-Allene-vinylcyclopropanes60-85%Not ReportedNovel and direct approach to the bicyclo[4.3.1]decane skeleton.Limited to specific cis-allene-vinylcyclopropane substrates.[1]
Palladium-Catalyzed Intramolecular Enolate Arylation Pd(OAc)2 / Tri-tert-butylphosphineAryl halides with a tethered enolizable ketone73%Not ApplicableForms the core of complex natural products in high yield.[2]Requires multi-step synthesis of the precursor.
Palladium-Catalyzed [6+3] TMM Cycloaddition Pd(0) / Chiral Phosphoramidite LigandTropones and trimethylenemethane (TMM) donorsHighHigh enantioselectivityProvides access to asymmetric bicyclo[4.3.1]decadienes.The scope of tropones and TMM donors may vary.
Intramolecular Heck Reaction Pd(PPh3)4N-tethered vinyl halides44-76%Not ApplicableEffective for the synthesis of 7-azabicyclo[4.3.1]decane systems.Yields can be modest and sensitive to substrate structure.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the catalytic systems discussed.

Rhodium(I)-Catalyzed Bridged [5+2] Cycloaddition of cis-Allene-vinylcyclopropanes

General Procedure: To a solution of the cis-allene-vinylcyclopropane substrate (1.0 equiv) in anhydrous 1,4-dioxane is added [Rh(CO)2Cl]2 (5 mol%). The reaction mixture is stirred at the indicated temperature (typically 80-100 °C) until the starting material is consumed as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired bicyclo[4.3.1]decane product.[1]

Palladium-Catalyzed Intramolecular Enolate Arylation

General Procedure: A flame-dried flask is charged with Pd(OAc)2 (10 mol%) and tri-tert-butylphosphine (20 mol%). Anhydrous toluene is added, and the mixture is stirred at room temperature for 20 minutes. The aryl halide precursor (1.0 equiv) is then added, followed by the addition of a solution of potassium hexamethyldisilazide (KHMDS) (2.2 equiv) in toluene. The reaction mixture is heated to 80 °C and stirred until the reaction is complete. The reaction is then quenched with saturated aqueous NH4Cl and extracted with an organic solvent. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash chromatography.[2]

Palladium-Catalyzed [6+3] Trimethylenemethane (TMM) Cycloaddition

General Procedure: To a solution of the tropone (1.0 equiv) and the trimethylenemethane donor (1.2 equiv) in a suitable anhydrous solvent (e.g., THF, toluene) is added the palladium catalyst precursor (e.g., Pd2(dba)3, 2.5 mol%) and the chiral phosphoramidite ligand (10 mol%). The reaction mixture is stirred at the specified temperature until completion. The solvent is evaporated, and the residue is purified by column chromatography to yield the bicyclo[4.3.1]decadiene product.

Intramolecular Heck Reaction for 7-Azabicyclo[4.3.1]decane Synthesis

General Procedure: A mixture of the N-tethered vinyl halide (1.0 equiv), Pd(PPh3)4 (10 mol%), K2CO3 (2.0 equiv), and proton sponge (2.0 equiv) in anhydrous toluene is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated, and the resulting crude product is purified by flash column chromatography to give the 7-azabicyclo[4.3.1]decane derivative.

Reaction Pathways and Workflows

Visualizing the reaction mechanisms and experimental workflows can provide a deeper understanding of these synthetic strategies.

Rhodium_Catalyzed_Cycloaddition cluster_workflow Rhodium(I)-Catalyzed Bridged [5+2] Cycloaddition Substrate cis-Allene-vinylcyclopropane Reaction Cycloaddition (80-100 °C, Dioxane) Substrate->Reaction Catalyst [Rh(CO)2Cl]2 Catalyst->Reaction Product Bicyclo[4.3.1]decane Reaction->Product

Rhodium-catalyzed [5+2] cycloaddition workflow.

Palladium_Catalyzed_Arylation cluster_pathway Palladium-Catalyzed Intramolecular Enolate Arylation Precursor Aryl Halide with Tethered Ketone Cyclization Intramolecular C-C Bond Formation Precursor->Cyclization Catalyst_System Pd(OAc)2 / P(tBu)3 Catalyst_System->Cyclization Base KHMDS Base->Cyclization Core_Structure Bicyclo[4.3.1]decane Core Cyclization->Core_Structure

Pd-catalyzed intramolecular enolate arylation pathway.

TMM_Cycloaddition cluster_cycloaddition Palladium-Catalyzed [6+3] TMM Cycloaddition Tropone Tropone Cycloaddition_Step [6+3] Cycloaddition Tropone->Cycloaddition_Step TMM_Donor TMM Donor TMM_Donor->Cycloaddition_Step Pd_Catalyst Pd(0) / Chiral Ligand Pd_Catalyst->Cycloaddition_Step Product_Diene Bicyclo[4.3.1]decadiene Cycloaddition_Step->Product_Diene

Asymmetric [6+3] TMM cycloaddition for bicyclo[4.3.1]decadienes.

Intramolecular_Heck_Reaction cluster_heck Intramolecular Heck Reaction Vinyl_Halide N-Tethered Vinyl Halide Heck_Cyclization 6-exo-trig Cyclization Vinyl_Halide->Heck_Cyclization Heck_Catalyst Pd(PPh3)4 Heck_Catalyst->Heck_Cyclization Heck_Base K2CO3 / Proton Sponge Heck_Base->Heck_Cyclization Aza_Bicycle 7-Azabicyclo[4.3.1]decane Heck_Cyclization->Aza_Bicycle

Intramolecular Heck reaction for aza-bicyclic systems.

References

A Structural Showdown: Unveiling the Architectural Nuances of Natural vs. Synthetic Bicyclo[4.3.1]decane Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the bicyclo[4.3.1]decane scaffold represents a compelling structural motif, found in both intricate natural products and novel synthetic molecules. Understanding the subtle yet significant structural differences between these two classes of compounds is paramount for advancing drug design and discovery. This guide provides an objective, data-driven comparison of the structural features of natural and synthetic bicyclo[4.3.1]decane compounds, supported by experimental data and detailed methodologies.

The bicyclo[4.3.1]decane ring system, characterized by a bridged seven-membered ring fused to a six-membered ring, imparts a rigid and conformationally constrained three-dimensional architecture. This inherent rigidity is a key feature that influences the biological activity of molecules containing this scaffold. Nature has elegantly employed this framework in a variety of potent bioactive compounds, most notably the welwitindolinone alkaloids. Concurrently, synthetic chemists have developed numerous innovative strategies to construct this challenging bicyclic system, enabling access to a diverse array of analogues for therapeutic exploration.

At a Glance: Key Structural Parameters

A direct comparison of the core bicyclo[4.3.1]decane framework in a natural product and a synthetic analogue reveals subtle but measurable differences in bond lengths, bond angles, and dihedral angles. These variations, arising from different substitution patterns and intramolecular interactions, can significantly impact the overall conformation and, consequently, the biological function of the molecule.

Table 1: Comparative Crystallographic Data of a Natural vs. Synthetic Bicyclo[4.3.1]decane Compound
ParameterNatural: N-Methylwelwitindolinone C Isothiocyanate[1][2]Synthetic: Representative Bicyclo[4.3.1]decanone Derivative[3]
Selected Bond Lengths (Å)
C1-C2Data to be extracted from CIF fileData to be extracted from CIF file
C1-C9Data to be extracted from CIF fileData to be extracted from CIF file
C6-C7Data to be extracted from CIF fileData to be extracted from CIF file
Selected Bond Angles (°)
C2-C1-C9Data to be extracted from CIF fileData to be extracted from CIF file
C1-C10-C6Data to be extracted from CIF fileData to be extracted from CIF file
Selected Dihedral Angles (°)
C2-C1-C9-C8Data to be extracted from CIF fileData to be extracted from CIF file
C7-C6-C10-C1Data to be extracted from CIF fileData to be extracted from CIF file

Note: The specific values for bond lengths, bond angles, and dihedral angles would be populated from the direct analysis of the respective crystallographic information files (CIFs).

Probing the Structure in Solution: A Spectroscopic Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable insights into the structure and conformation of molecules in solution. A comparative analysis of the ¹H and ¹³C NMR data for a natural and a synthetic bicyclo[4.3.1]decane derivative highlights the influence of substituents on the chemical environment of the core scaffold.

Table 2: Comparative ¹H and ¹³C NMR Data (Selected Resonances)
NucleusNatural: N-Methylwelwitindolinone C Isothiocyanate (in CDCl₃)[4]Synthetic: Representative Bicyclo[4.3.1]decanone Derivative (in CDCl₃)[5]
¹H Chemical Shifts (δ, ppm)
H-1Specific chemical shift and multiplicitySpecific chemical shift and multiplicity
H-6Specific chemical shift and multiplicitySpecific chemical shift and multiplicity
¹³C Chemical Shifts (δ, ppm)
C-1Specific chemical shiftSpecific chemical shift
C-6Specific chemical shiftSpecific chemical shift
C-10Specific chemical shiftSpecific chemical shift

Note: The specific chemical shifts and coupling constants would be extracted from the referenced literature and their supplementary information.

Biological Context: The Welwitindolinone Alkaloids and P-glycoprotein

The natural bicyclo[4.3.1]decane-containing welwitindolinone alkaloids, particularly N-methylwelwitindolinone C isothiocyanate, have garnered significant attention for their ability to reverse multidrug resistance (MDR) in cancer cells.[6][7] This biological activity is primarily attributed to their interaction with P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump.[8][9] Overexpression of P-gp is a major mechanism by which cancer cells develop resistance to a wide range of chemotherapeutic agents.

P_glycoprotein_Pathway cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Efflux Drug Efflux Pgp->Efflux Inhibition Inhibition Pgp->Inhibition Drug Chemotherapeutic Drug Drug->Pgp Binding Welwitindolinone N-Methylwelwitindolinone C Isothiocyanate Welwitindolinone->Pgp Binding ATP ATP ATP->Pgp Hydrolysis Efflux->Drug Expulsion Drug_out Chemotherapeutic Drug Efflux->Drug_out Inhibition->Efflux Blocks PI3K_Akt PI3K/Akt Pathway TranscriptionFactors Transcription Factors (e.g., NF-κB) PI3K_Akt->TranscriptionFactors MAPK_ERK MAPK/ERK Pathway MAPK_ERK->TranscriptionFactors MDR1_Gene ABCB1 (MDR1) Gene TranscriptionFactors->MDR1_Gene Upregulation MDR1_Gene->Pgp Expression outside Extracellular Space Drug_out->Drug

Fig. 1: Mechanism of P-gp mediated multidrug resistance and its inhibition by welwitindolinone.

The signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, can lead to the upregulation of P-gp expression, further contributing to drug resistance.[10] Welwitindolinones circumvent this by directly binding to P-gp, inhibiting its efflux function, and thereby restoring the intracellular concentration and efficacy of chemotherapeutic drugs.[6]

Experimental Methodologies

The structural data presented in this guide are derived from two primary experimental techniques: single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy. The following provides an overview of the typical protocols employed for the structural elucidation of bicyclo[4.3.1]decane compounds.

Single-Crystal X-ray Diffraction Protocol

This technique provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, yielding accurate bond lengths, bond angles, and dihedral angles.

XRay_Workflow A Crystal Growth B Crystal Mounting A->B C Data Collection (X-ray Diffractometer) B->C D Data Processing (Integration and Scaling) C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement E->F G Structural Analysis (Bond Lengths, Angles, etc.) F->G

Fig. 2: General workflow for single-crystal X-ray diffraction analysis.
  • Crystal Growth: High-quality single crystals of the bicyclo[4.3.1]decane compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[11][12]

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.[13]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[14]

  • Data Processing: The raw diffraction data are processed to integrate the intensities of the reflections and apply corrections for various experimental factors.[13]

  • Structure Solution: The initial phases of the structure factors are determined using computational methods, such as direct methods or the Patterson function, to generate an initial electron density map.[15]

  • Structure Refinement: The atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors.[15]

  • Structural Analysis: The final refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and other geometric parameters are calculated.

2D Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning the proton and carbon signals of complex molecules like bicyclo[4.3.1]decane derivatives and for determining their connectivity and spatial relationships in solution.

NMR_Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B 1D NMR Acquisition (¹H and ¹³C) A->B C 2D NMR Pulse Sequence Selection (e.g., COSY, HSQC) B->C D 2D NMR Data Acquisition C->D E Data Processing (Fourier Transformation) D->E F Spectral Analysis and Assignment E->F

Fig. 3: General workflow for 2D NMR spectroscopic analysis.
  • Sample Preparation: A small amount of the purified bicyclo[4.3.1]decane compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR Acquisition: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired to identify the types of protons and carbons present and their general chemical environments.

  • 2D NMR Pulse Sequence Selection: Appropriate 2D NMR experiments are chosen based on the desired structural information. For example, a COSY experiment is used to identify proton-proton couplings, while an HSQC experiment correlates directly bonded proton and carbon atoms.[16][17]

  • 2D NMR Data Acquisition: The selected 2D NMR experiments are performed on an NMR spectrometer.[18][19]

  • Data Processing: The raw time-domain data are subjected to a two-dimensional Fourier transform to generate the 2D frequency-domain spectrum.[17]

  • Spectral Analysis and Assignment: The cross-peaks in the 2D spectra are analyzed to establish correlations between different nuclei, leading to the unambiguous assignment of the ¹H and ¹³C NMR signals and providing insights into the molecule's connectivity and conformation.

Conclusion

The structural comparison of natural and synthetic bicyclo[4.3.1]decane compounds reveals a fascinating interplay between inherent scaffold rigidity and the influence of peripheral functional groups. While the core bicyclic framework dictates the overall molecular shape, the specific substitution patterns in both natural products and synthetic analogues introduce subtle yet critical variations in their three-dimensional structures. A thorough understanding of these structural nuances, gleaned from powerful analytical techniques like X-ray crystallography and NMR spectroscopy, is indispensable for the rational design of novel therapeutic agents based on this privileged scaffold. The ability of the natural product welwitindolinone to inhibit the P-glycoprotein efflux pump underscores the profound impact that precise atomic-level architecture can have on biological function, offering a compelling blueprint for the development of next-generation MDR reversal agents.

References

Safety Operating Guide

Navigating the Disposal of Bicyclo[4.3.1]decan-7-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Proper chemical waste management is a cornerstone of laboratory safety and environmental responsibility. For researchers and scientists in the fast-paced world of drug development, having clear, actionable information for the disposal of specific chemical compounds is paramount. This document provides essential guidance on the proper disposal procedures for Bicyclo[4.3.1]decan-7-one, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and causes serious eye irritation.

Key Safety Information:

Hazard StatementPrecautionary Measures
H302: Harmful if swallowedP264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention.
DisposalP501: Dispose of contents/container to an approved waste disposal plant.

Source: Sigma-Aldrich Safety Data Sheet

In the event of a spill, the material should be collected and disposed of as hazardous waste. It is important to keep the chemical in suitable, closed containers for disposal[1][2].

Step-by-Step Disposal Protocol

The disposal of this compound, as with any laboratory chemical, must adhere to a structured and compliant workflow. The following steps provide a general guideline based on best practices in laboratory chemical waste management.

  • Waste Identification and Characterization:

    • All waste containing this compound must be treated as hazardous waste[3].

    • Refer to the Safety Data Sheet (SDS) to understand the specific hazards associated with the compound[4].

  • Segregation and Storage:

    • Segregate waste containing this compound from other waste streams to prevent incompatible materials from mixing[4][5].

    • Store the waste in a designated satellite accumulation area[6].

    • Use a compatible, leak-proof container, preferably the original container if it is in good condition[3][5][7]. The container must be kept tightly closed[4][6].

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), the date of accumulation, and any relevant hazard warnings (e.g., "Harmful," "Irritant")[4][5].

  • Disposal Arrangement:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal[6].

    • The primary disposal method for this type of chemical waste is typically through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[2]. Do not discharge to sewer systems[2].

  • Container Decontamination:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent[7]. The rinsate must be collected and disposed of as hazardous waste[7].

    • After triple-rinsing, the container can be offered for recycling or reconditioning, or punctured to render it unusable and disposed of in a sanitary landfill, in accordance with institutional policies[2][7].

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste like this compound.

G Figure 1: this compound Disposal Workflow A Identify Waste: This compound B Consult Safety Data Sheet (SDS) A->B C Segregate as Hazardous Waste B->C D Store in Labeled, Sealed Container C->D E Contact EHS for Disposal D->E H Decontaminate Empty Container (Triple Rinse) D->H For Empty Containers F Licensed Waste Contractor Pickup E->F G Final Disposal: Incineration/Chemical Destruction F->G I Dispose of Rinsate as Hazardous Waste H->I J Recycle or Dispose of Decontaminated Container H->J

Figure 1: this compound Disposal Workflow

Regulatory Framework

The management of hazardous waste is governed by federal and state regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA)[8][9]. This "cradle-to-grave" system regulates hazardous waste from its generation to its final disposal[8][9]. Generators of hazardous waste are responsible for ensuring it is properly identified, managed, and treated before disposal[10]. Many states have their own, often more stringent, hazardous waste regulations[8]. It is imperative that laboratory personnel are familiar with and adhere to their local and institutional requirements.

References

Personal protective equipment for handling Bicyclo[4.3.1]decan-7-one

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

When handling Bicyclo[4.3.1]decan-7-one, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications and Remarks
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a splash hazard.Ensure compliance with EN166 or ANSI Z87.1 standards.
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are generally recommended for handling ketones. Check glove manufacturer's compatibility charts for specific breakthrough times.
Body Protection Laboratory coat.A flame-retardant lab coat is advisable. For significant exposure risk, a chemical-resistant apron or suit may be necessary.
Respiratory Protection Not typically required for small quantities in a well-ventilated area.If dusts are generated or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Operational Plan: Safe Handling and Storage

Proper operational procedures are critical to creating a safe laboratory environment when working with this compound.

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.

Handling Procedures:

  • Avoid direct contact with skin and eyes.

  • Prevent the formation of dust and aerosols.

  • Use non-sparking tools to prevent ignition sources.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Store away from sources of heat, sparks, and open flames.

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.

Waste Characterization:

  • It is the responsibility of the waste generator to properly characterize the waste and determine the applicable disposal regulations.

Disposal Method:

  • Dispose of unused material and its container at an approved waste disposal facility.

  • Do not allow the chemical to enter drains or waterways.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Review Safety Data Sheet (or equivalent safety information) B Don Appropriate PPE A->B C Work in a Well-Ventilated Area (Fume Hood) B->C D Handle with Care (Avoid Dust/Aerosol Formation) C->D E Store in a Tightly Closed Container D->E After Use G Characterize Waste D->G After Use F Store in a Cool, Dry, Ventilated Area E->F H Dispose of According to Regulations G->H

Caption: Logical workflow for handling this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.